Water-17O
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
oxidane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O/h1H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFNOQVPJJNP-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[17OH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930542 | |
| Record name | (~17~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
19.015 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13968-48-4 | |
| Record name | Oxygen, isotope of mass 17 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~17~O)Water | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties and Applications of Water-17O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and nuclear magnetic resonance (NMR) properties of Water-17O (H₂17O). It includes detailed experimental protocols for its application in hydrological, metabolic, and biomedical research, alongside visual workflows to facilitate understanding and implementation.
Core Physical and Isotopic Properties
This compound is a stable, non-radioactive isotopologue of water where the common 16O atom is replaced by the 17O isotope. This substitution imparts unique properties that are leveraged in various scientific fields.
Summary of Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. These values may vary slightly depending on the degree of isotopic enrichment.
| Property | Value | Notes |
| Molecular Weight | ~19.02 g/mol [1][2][3][4] | Varies with 17O enrichment level. For example, 20 atom % 17O results in a molecular weight of approximately 18.22 g/mol [1]. |
| Density | ~1.044 g/mL at 25 °C[1][5][6] | Higher than that of natural water (~1.0 g/mL). |
| Boiling Point | 100 °C (lit.)[1][5][7] | Similar to natural water under standard pressure. |
| Melting Point | 0 °C (lit.)[1][5][7] | Similar to natural water under standard pressure. |
| Natural Abundance of 17O | ~0.038%[8][9][10] | This low natural abundance necessitates isotopic enrichment for most applications. |
| Appearance | Colorless liquid[11] | Identical in appearance to natural water. |
Nuclear Magnetic Resonance (NMR) Properties of 17O
The oxygen-17 nucleus is the only stable oxygen isotope with a non-zero nuclear spin, making it NMR-active. This property is central to its use in advanced analytical and imaging techniques.
| NMR Property | Value | Significance |
| Nuclear Spin (I) | 5/2[8][12] | The non-zero spin allows the nucleus to be observed by NMR spectroscopy. |
| Gyromagnetic Ratio (γ) | -3.6279 × 10⁷ rad T⁻¹ s⁻¹[12][13] | Determines the resonance frequency of the nucleus in a magnetic field. The negative sign indicates the direction of the nuclear magnetic moment relative to the spin. |
| Quadrupole Moment (Q) | -0.02558(22) barn[12] | The non-zero quadrupole moment can lead to broad NMR signals, which can be both a challenge and a source of information about the local electronic environment. |
| Natural Abundance Sensitivity | 1.11 × 10⁻⁵ (relative to ¹H)[8] | The combination of low natural abundance and a modest gyromagnetic ratio results in low intrinsic sensitivity. |
| Enriched Sample Receptivity | 0.0291 (relative to ¹H)[8] | Isotopic enrichment significantly enhances the detectability of the 17O signal. |
| Chemical Shift Range | ~1160 ppm[8] | The wide chemical shift range provides excellent spectral dispersion, allowing for the resolution of signals from oxygen atoms in different chemical environments. |
Experimental Protocols and Methodologies
The unique properties of this compound enable its use as a tracer in a variety of experimental contexts. Below are detailed methodologies for some of its key applications.
Isotope Ratio Mass Spectrometry (IRMS) for Hydrological Studies
This compound, in conjunction with other water isotopologues, is used to trace the origins and movement of water in the hydrological cycle. High-precision measurements of the 17O/16O ratio are typically performed using IRMS.
Objective: To determine the δ17O value of a water sample.
Materials:
-
Water sample
-
Helium carrier gas
-
Liquid nitrogen
-
Isotopic reference standards (e.g., VSMOW2, SLAP2)[8]
-
Dual-inlet Isotope Ratio Mass Spectrometer (IRMS)[3]
Methodology:
-
Sample Preparation (Fluorination):
-
A small aliquot (typically 2-3 µL) of the water sample is reacted with CoF₃ in a heated reactor under a helium flow.[8]
-
This reaction quantitatively converts the water to oxygen gas (O₂).[8]
-
The use of CoF₃ is advantageous due to its stability and ease of handling compared to other fluorinating agents.[12]
-
-
Gas Purification:
-
The resulting O₂ gas is cryogenically separated from the helium carrier gas using a molecular sieve trap immersed in liquid nitrogen.[8]
-
-
Mass Spectrometric Analysis:
-
Data Normalization:
-
The raw isotopic ratios are normalized against international standards such as Vienna Standard Mean Ocean Water 2 (VSMOW2) and Standard Light Arctic Precipitation 2 (SLAP2).[8]
-
Results are expressed in delta notation (δ17O) in parts per thousand (‰) relative to VSMOW.
-
17O Magnetic Resonance Imaging (MRI) for Cerebral Blood Flow (CBF) Measurement
17O-labeled water can be used as a diffusible tracer to quantify cerebral blood flow non-invasively using MRI.
Objective: To measure regional cerebral blood flow in a subject.
Materials:
-
17O-enriched water (H₂17O) for injection
-
MRI scanner (e.g., 3T or higher)[14]
-
Animal model or human subject
Methodology:
-
Subject Preparation:
-
The subject is positioned within the MRI scanner.
-
Baseline MRI scans are acquired before the administration of the tracer.
-
-
Tracer Administration:
-
A bolus of H₂17O is administered intravenously (e.g., 1 mL/kg of 20% 17O-labeled water).[14]
-
-
Dynamic MRI Acquisition:
-
Immediately following injection, a series of rapid MRI scans are acquired to monitor the change in signal intensity as the H₂17O perfuses the brain tissue.
-
T2-weighted or steady-state free precession (bSSFP) sequences are often used, as the 17O nucleus enhances the T2 relaxation of surrounding water protons.[2][10][14]
-
-
Image Analysis and CBF Calculation:
-
The change in signal intensity over time in different brain regions is measured.
-
The temporal signal change is converted into a concentration-time curve for the 17O tracer.[14]
-
Kinetic modeling is applied to the concentration-time curves to calculate quantitative cerebral blood flow values.
-
17O NMR Spectroscopy of Biomolecules
Due to its sensitivity to the local environment, 17O NMR is a powerful tool for studying the structure and function of biomolecules, such as proteins and nucleic acids, particularly for investigating hydrogen bonding.
Objective: To probe the local environment of specific oxygen atoms in a biomolecule.
Materials:
-
17O-labeled biomolecule of interest (e.g., protein, nucleic acid)
-
Deuterated solvent (e.g., D₂O)
-
High-field NMR spectrometer with a multinuclear probe
-
NMR tubes[9]
Methodology:
-
Isotopic Labeling:
-
Due to the low natural abundance of 17O, the biomolecule of interest must be isotopically enriched. This is a critical and often challenging step.
-
For proteins, this can be achieved by expressing the protein in cells grown in 17O-labeled media or by chemical synthesis with 17O-labeled amino acids.[15]
-
For nucleic acids, site-specific enrichment is typically achieved through chemical synthesis.[16]
-
-
Sample Preparation:
-
The labeled biomolecule is dissolved in a suitable deuterated solvent to the desired concentration (typically in the millimolar range for proteins).
-
The solution is filtered to remove any particulate matter and transferred to an NMR tube.[9]
-
The sample may need to be degassed to remove dissolved oxygen, which is paramagnetic and can broaden NMR signals.
-
-
NMR Data Acquisition:
-
The sample is placed in a high-field NMR spectrometer.
-
17O NMR spectra are acquired. Due to the quadrupolar nature of the 17O nucleus, specialized pulse sequences and solid-state NMR techniques may be required to obtain high-resolution spectra, especially for large molecules.[15]
-
-
Spectral Analysis:
-
The chemical shifts, linewidths, and quadrupolar coupling constants of the 17O resonances are analyzed.
-
These parameters provide detailed information about the local electronic structure, dynamics, and hydrogen bonding interactions of the labeled oxygen atoms.[15]
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. forensic-isotopes.org [forensic-isotopes.org]
- 2. Proton NMR imaging of cerebral blood flow using H2(17)O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oiv.int [oiv.int]
- 4. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. In vivo measurement of cerebral oxygen consumption and blood flow using 17O magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of δ18O, δ17O, and 17O-excess in Water by Off-Axis Integrated Cavity Output Spectroscopy and Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A technique for the determination of 18O/16O and 17O/16O isotopic ratios in water from small liquid and solid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. people.bu.edu [people.bu.edu]
- 14. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-state NMR studies of nucleic acid components - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14404J [pubs.rsc.org]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
Natural abundance of oxygen-17 isotope in water
An In-depth Technical Guide to the Natural Abundance of Oxygen-17 in Water for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural abundance of the oxygen-17 isotope in water, detailed experimental protocols for its measurement, and its applications in research and drug development.
The isotopic composition of oxygen in water is a powerful tool in various scientific disciplines. The natural abundances of oxygen's three stable isotopes are dominated by ¹⁶O, with much smaller amounts of ¹⁸O and ¹⁷O. The internationally accepted standard for isotopic measurements of water is Vienna Standard Mean Ocean Water (VSMOW). The natural abundance of oxygen-17 is approximately 0.038%.[1][2][3] More precise values and ratios in VSMOW are provided in the table below.
| Isotope | Natural Abundance (%) | Isotope Ratio in VSMOW |
| ¹⁶O | ~99.76 | - |
| ¹⁷O | ~0.038[1][2][3] | ¹⁷O / ¹⁶O = 379.9 ± 0.8 ppm |
| ¹⁸O | ~0.20 | ¹⁸O / ¹⁶O = 2005.20 ± 0.45 ppm |
Experimental Protocols for Measuring Oxygen-17 Abundance
The two primary analytical techniques for determining the abundance of oxygen-17 in water are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS) with CO₂ Equilibration
IRMS is a highly precise method for measuring the ratios of stable isotopes. The CO₂ equilibration method is a common sample preparation technique for analyzing the oxygen isotopic composition of water.
Experimental Protocol:
-
Sample Preparation:
-
Collect water samples in clean, dry glass vials with airtight septa.
-
If necessary, filter the samples to remove any particulate matter.
-
-
Equilibration:
-
A known amount of CO₂ gas with a known isotopic composition is introduced into the headspace above the water sample in the sealed vial.
-
The vials are then placed in a temperature-controlled water bath and allowed to equilibrate for a set period, typically 12-24 hours. During this time, the oxygen isotopes in the water molecules (H₂¹⁶O, H₂¹⁷O, H₂¹⁸O) exchange with the oxygen atoms in the CO₂ molecules.
-
-
Analysis:
-
After equilibration, the headspace gas is introduced into the IRMS.
-
The mass spectrometer separates the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹²C¹⁶O¹⁷O, ¹²C¹⁶O¹⁸O) based on their mass-to-charge ratio.
-
The detector measures the ion currents for each isotopologue, allowing for the precise determination of the ¹⁷O/¹⁶O and ¹⁸O/¹⁶O ratios.
-
-
Data Correction and Calibration:
-
The measured isotope ratios are corrected for instrumental fractionation and compared against international standards like VSMOW and Standard Light Antarctic Precipitation (SLAP) to express the results in the standard delta notation (δ¹⁷O).
-
References
The Dawn of a New Tracer: Unraveling Biological Mechanisms with Water-17O
A Technical Guide to the Pioneering Studies
For researchers, scientists, and professionals in drug development, understanding the historical context of analytical techniques can provide profound insights into current methodologies. The use of isotopically labeled water, particularly Water-17O (H₂¹⁷O), as a tracer in biological studies, opened a new window into the intricate dance of molecules within living systems. This guide delves into the core of these early investigations, presenting the foundational experiments, their methodologies, and the quantitative data that paved the way for modern applications in biochemistry and medicine.
Introduction: The Emergence of a Novel Probe
The journey of this compound as a biological tracer began with the fundamental discovery of its nuclear magnetic resonance (NMR) signal. In 1951, F. Alder and F. C. Yu first observed the NMR signal of the ¹⁷O nucleus in various oxygen-containing solvents, including water.[1][2] This seminal work laid the groundwork for utilizing ¹⁷O as a direct probe of the chemical environment of oxygen in biological molecules. However, it would take several decades for the technique to be applied to complex biological systems, primarily due to the challenges associated with the low natural abundance (0.037%) and the quadrupolar nature of the ¹⁷O nucleus, which results in broad NMR signals.[3]
Early Applications in Enzymology: A Case Study of Adenylate Kinase
One of the first landmark applications of ¹⁷O NMR in a biological system was the 1983 study of adenylate kinase by Wisner, Steginsky, Shyy, and Tsai.[4] This research provided direct evidence for the interaction of the substrate, adenosine triphosphate (ATP), with the enzyme.
Experimental Protocol: ¹⁷O NMR of the Adenylate Kinase-ATP Complex
The following protocol outlines the key steps in this pioneering experiment:
-
¹⁷O-Labeling of ATP: Adenosine triphosphate was specifically enriched with ¹⁷O at the phosphate positions. While the original paper does not detail the complete synthesis, a common method for labeling phosphates at this time was through acid-catalyzed oxygen exchange on a precursor molecule in ¹⁷O-enriched water.
-
Sample Preparation:
-
Enzyme Solution: A solution of adenylate kinase (from rabbit muscle) was prepared in a suitable buffer (e.g., Tris-HCl) at a specific pH.
-
Substrate Solution: A solution of ¹⁷O-labeled ATP was prepared.
-
Complex Formation: The enzyme and substrate solutions were mixed to form the adenylate kinase-ATP complex. The concentrations were chosen to ensure a high proportion of enzyme-bound ATP.
-
-
NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer was used to acquire the ¹⁷O NMR spectra.
-
Parameters: Spectra were recorded at a specific frequency and temperature. Key parameters such as pulse width, acquisition time, and the number of scans were optimized to detect the broad ¹⁷O signals.
-
Data Analysis: The linewidths (Δν) of the α, β, and γ phosphate resonances of ATP were measured in both the free and enzyme-bound states.
-
Quantitative Data and Interpretation
The central finding of the study was the significant broadening of the ¹⁷O NMR signals of the phosphate groups of ATP upon binding to adenylate kinase. This broadening is a direct consequence of the slower molecular tumbling of the large enzyme-substrate complex compared to free ATP.
| Sample | α-phosphate Linewidth (Hz) | β-phosphate Linewidth (Hz) | γ-phosphate Linewidth (Hz) |
| Free ATP | 355 | 570 | 690 |
| ATP bound to Adenylate Kinase | 1250 | 2520 | 3200 |
| Table 1: ¹⁷O NMR linewidths of the α, β, and γ phosphates of ATP in the free state and when bound to adenylate kinase. Data extracted from Wisner et al. (1985). |
The dramatic increase in the linewidths provided a direct measure of the interaction and allowed the researchers to infer information about the dynamics of the bound substrate. Specifically, the results suggested that the correlation time (τc) of the ¹⁷O nucleus of ATP increases by a factor of 3-5 upon binding to the enzyme.
References
- 1. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physical and Chemical Characteristics of H₂¹⁷O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of H₂¹⁷O, a stable isotopic form of water. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who utilize ¹⁷O-labeled compounds in their work. This document summarizes key quantitative data, outlines experimental protocols for characterization, and presents visual diagrams of relevant processes and concepts.
Introduction to H₂¹⁷O
Water (H₂O) is composed of various isotopologues, which are molecules that differ in their isotopic composition. H₂¹⁷O is a naturally occurring, stable isotopologue of water where the oxygen atom is the ¹⁷O isotope, which contains 8 protons and 9 neutrons. The natural abundance of ¹⁷O is approximately 0.038%.[1] Due to its unique nuclear properties, specifically a nuclear spin of 5/2, ¹⁷O is NMR-active, making H₂¹⁷O an invaluable tool in various scientific fields, including medical research for a new generation of NMR imaging and as a tracer in mechanistic studies.[2][3]
The slight increase in mass compared to the most common isotopologue, H₂¹⁶O, results in subtle but measurable differences in its physical and chemical properties. These differences are known as isotope effects.
Physical and Chemical Properties
The substitution of ¹⁶O with ¹⁷O leads to distinct physical and chemical properties for H₂¹⁷O. The key quantitative data for these properties are summarized in the tables below for easy comparison.
Table 1: Physical Properties of H₂¹⁷O vs. H₂¹⁶O
| Property | H₂¹⁷O | H₂¹⁶O |
| Molar Mass ( g/mol ) | 19.015[1] | 18.015 |
| Density (g/mL at 25 °C) | 1.044[4][5] | 0.997 |
| Melting Point (°C) | 0[3][4] | 0 |
| Boiling Point (°C) | 100[3][4] | 100 |
| Viscosity Ratio (H₂¹⁷O/H₂¹⁶O at 25°C) | 1.0226[6][7] | 1.000 |
| Refractive Index | 1.3318[8] | 1.3330[8] |
Table 2: Spectroscopic Properties of H₂¹⁷O
| Property | Value |
| Nuclear Spin (¹⁷O) | 5/2 |
| ¹⁷O NMR Properties | ¹⁷O NMR is a powerful tool for studying molecular structure and dynamics. The chemical shifts are sensitive to the local electronic environment.[9] |
| ¹J(¹⁷O,¹H) spin-spin coupling | The coupling constant in an isolated H₂¹⁷O molecule differs from that in liquid solutions due to intermolecular interactions.[10][11] |
| Gas-to-liquid shift (¹⁷O) | -36.1 ppm[11] |
Experimental Protocols
The characterization of H₂¹⁷O and ¹⁷O-labeled compounds involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
1. Enrichment of H₂¹⁷O
The low natural abundance of H₂¹⁷O necessitates an enrichment process for most applications. A common method involves fractional distillation.
-
Objective: To increase the concentration of H₂¹⁷O from its natural abundance.
-
Methodology:
-
Slow Evaporation: A large volume of tap water is slowly evaporated to achieve an initial enrichment.
-
Fractional Distillation: The pre-enriched water is then subjected to fractional distillation. Due to the slightly higher mass and intermolecular forces of H₂¹⁷O compared to H₂¹⁶O, their boiling points differ marginally, allowing for their separation. This process can enrich H₂¹⁷O from 0.04% to approximately 90%.[8][12]
-
2. Determination of Isotopic Enrichment
Gas Chromatography-Mass Spectrometry (GC-MS) is a precise method for quantifying the level of ¹⁷O enrichment.
-
Objective: To determine the atom percentage of ¹⁷O in an enriched water sample.
-
Methodology:
-
Derivatization: The H₂¹⁷O sample is reacted with a derivatizing agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction produces ¹⁷O-labeled hexamethyldisiloxane.[12]
-
GC Separation: The derivatized sample is injected into a gas chromatograph, which separates the components of the mixture.
-
MS Analysis: The separated components are then introduced into a mass spectrometer. The mass-to-charge ratio of the fragments is measured to determine the isotopic composition and thus the percentage of ¹⁷O enrichment.[8][12]
-
3. Measurement of Physical Properties
-
Density: The density of H₂¹⁷O can be measured using a standard pycnometer or a digital density meter. The measurements are typically performed at a constant temperature, such as 25°C.[4][6]
-
Viscosity: The absolute viscosity of H₂¹⁷O samples can be determined using a viscometer. By measuring the viscosity of samples with varying degrees of ¹⁷O enrichment, the viscosity of 100% H₂¹⁷O can be determined by extrapolation.[6][7]
-
Refractive Index: A calibrated refractometer is used to measure the refractive index of H₂¹⁷O.[8]
4. NMR Spectroscopy
-
Objective: To study the molecular environment of the ¹⁷O nucleus.
-
Methodology:
-
Sample Preparation: A sample of H₂¹⁷O or a ¹⁷O-labeled compound is dissolved in a suitable solvent.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. For H₂¹⁷O, both ¹H and ¹⁷O NMR spectra can be acquired.[10][11] High-resolution multi-dimensional ¹⁷O NMR experiments at high magnetic fields (18.8 – 35.2 T) can resolve distinct water environments in hydrated crystals.[9]
-
Data Analysis: The chemical shifts, coupling constants, and relaxation times are analyzed to provide information about the molecular structure, dynamics, and intermolecular interactions.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to H₂¹⁷O.
References
- 1. (~17~O)Water | H2O | CID 10197601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Water 17O • labeled water for sale • Buy now • IsotopeShop.com [isotopeshop.com]
- 3. Page loading... [guidechem.com]
- 4. Water-17O 17O 20-24.9atom 13768-40-6 [sigmaaldrich.com]
- 5. This compound 17O 90atom 13768-40-6 [sigmaaldrich.com]
- 6. Physical properties of oxygen-17 water. Absolute viscosity and density of H217O between 15 and 35°C - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. cris.ariel.ac.il [cris.ariel.ac.il]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High Resolution 17O NMR Spectroscopy of Structural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17O and 1H NMR spectral parameters in isolated water molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Enrichment of H(2)(17)O from tap water, characterization of the enriched water, and properties of several (17)O-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Theoretical Principles of ¹⁷O NMR Spectroscopy: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide explores the core theoretical principles of ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy. Oxygen-17, as the only NMR-active stable isotope of oxygen, offers a unique window into molecular structure, dynamics, and function, particularly in biological systems and drug discovery.[1][2] This guide provides a comprehensive overview of the fundamental concepts, experimental methodologies, and practical considerations essential for leveraging the power of ¹⁷O NMR.
Fundamental Nuclear Properties of ¹⁷O
The unique nuclear properties of the ¹⁷O isotope are central to understanding the principles and challenges of ¹⁷O NMR spectroscopy. With a nuclear spin (I) of 5/2, it is a quadrupolar nucleus, which fundamentally influences its NMR behavior.[3][4][5] Its low natural abundance and moderate gyromagnetic ratio present sensitivity challenges, often necessitating isotopic enrichment for practical applications.[3][4][5]
| Property | Value |
| Nuclear Spin (I) | 5/2 |
| Natural Abundance (%) | 0.037 - 0.038 |
| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | -3.62808 |
| Quadrupole Moment (Q) (10⁻²⁸ m²) | -2.558 x 10⁻² |
| Resonance Frequency at 11.74 T (MHz) | 67.784 |
| Relative Sensitivity (vs. ¹H) | 3.7 x 10⁻² |
| Absolute Sensitivity (vs. ¹H) | 1.08 x 10⁻⁵ |
| Reference Compound | D₂O |
The Quadrupolar Interaction: A Dominant Force
The most significant feature of ¹⁷O NMR is the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus. This quadrupolar interaction is a major source of line broadening in ¹⁷O NMR spectra.
The interaction of the nuclear quadrupole moment with the surrounding asymmetrical electric field creates distinct energy levels. The energies of these levels are dependent on the orientation of the molecule with respect to the external magnetic field. In solution, rapid molecular tumbling averages the first-order quadrupolar effects to zero, but second-order effects can still contribute to line broadening.[4] In the solid state, this interaction leads to very broad spectral lines.[4]
Chemical Shifts in ¹⁷O NMR
Despite the challenges posed by line broadening, the chemical shift in ¹⁷O NMR is a powerful parameter for probing molecular structure. The ¹⁷O nucleus exhibits a very wide chemical shift range, spanning over 1600 ppm, which provides excellent spectral dispersion and sensitivity to the local electronic environment.[4][5] The chemical shifts are typically referenced to the signal of deuterium oxide (D₂O) at 0 ppm.[5]
Several factors influence the ¹⁷O chemical shift, including:
-
Electronegativity of bonded atoms: Increased electronegativity of the neighboring atom generally leads to a deshielding effect (downfield shift).
-
Hybridization: The hybridization state of the oxygen atom and its bonding partners significantly affects the chemical shift.
-
Hydrogen bonding: Participation in hydrogen bonds typically causes a downfield shift in the ¹⁷O resonance.
-
Stereoelectronic effects: The orientation of lone pairs and adjacent bonds can influence the shielding of the oxygen nucleus.
| Functional Group | Chemical Shift Range (ppm) |
| Alcohols (-OH) | -50 to +70 |
| Ethers (-O-) | -20 to +90 |
| Acetals | 10 to 100 |
| Carboxylic Acids (-COOH) | 235 to 250 |
| Esters (C=O)-O- | 100 to 115 (singly bonded O), 300 to 400 (doubly bonded O) |
| Ketones (C=O) | 500 to 600 |
| Aldehydes (C=O)H | 550 to 650 |
| Amides (C=O)N | 280 to 380 |
| Peroxides (-O-O-) | 170 to 280 |
| Sulfoxides (S=O) | 0 to 20 |
| Organic Sulfates | 85 to 160 |
Relaxation Mechanisms
The relaxation of the ¹⁷O nucleus is dominated by the quadrupolar mechanism. The rapid fluctuations of the electric field gradient due to molecular motion provide a very efficient pathway for nuclear spin relaxation. This results in short longitudinal (T₁) and transverse (T₂) relaxation times. The short T₂ is the primary cause of the broad lines observed in ¹⁷O NMR spectra. In solution, for small molecules undergoing rapid tumbling, the relaxation rates are proportional to the correlation time. However, for larger molecules in the slow-motion regime, the relaxation behavior becomes more complex.
Experimental Protocols and Techniques
Overcoming the challenges of low sensitivity and broad lines in ¹⁷O NMR requires specialized experimental techniques.
Sample Preparation and Isotopic Enrichment
Due to the low natural abundance of ¹⁷O, isotopic enrichment is often necessary.[3][4] This can be achieved through chemical synthesis using ¹⁷O-enriched starting materials, such as H₂¹⁷O. For biological macromolecules, this can involve expressing proteins in media containing ¹⁷O-labeled amino acids.
Solid-State NMR Techniques
In the solid state, the anisotropic interactions are not averaged out by molecular tumbling, leading to extremely broad spectra. Several techniques are employed to enhance resolution:
-
Magic Angle Spinning (MAS): The sample is rapidly spun at the "magic angle" (54.74°) with respect to the external magnetic field. This technique averages the anisotropic interactions, leading to narrower lines.
-
Double Rotation (DOR): This technique involves spinning the sample at two different angles simultaneously to further average the quadrupolar interaction.
-
Multiple-Quantum Magic Angle Spinning (MQMAS): This is a two-dimensional NMR experiment that correlates multiple-quantum and single-quantum transitions. The resulting spectrum provides an isotropic dimension that is free from second-order quadrupolar broadening, significantly enhancing resolution.
Experimental Protocol for a Generic Solid-State ¹⁷O MAS Experiment:
-
Sample Packing: The isotopically enriched solid sample is carefully packed into a MAS rotor (typically 1.3 to 7 mm in diameter).
-
Spectrometer Setup: The MAS probe is inserted into the NMR spectrometer. The spectrometer is tuned to the ¹⁷O resonance frequency.
-
Magic Angle Calibration: The spinning angle is precisely set to the magic angle using a standard sample like KBr.
-
Pulse Sequence: A simple pulse-acquire sequence or a spin-echo sequence is typically used.
-
A short, high-power radiofrequency pulse is applied to excite the ¹⁷O nuclei.
-
The free induction decay (FID) is acquired while the sample is spinning at a high speed (typically 10-60 kHz).
-
-
Data Processing: The acquired FID is Fourier transformed to obtain the frequency-domain spectrum. Baseline correction and phasing are applied.
Solution-State NMR: Quadrupole Central Transition (QCT) Spectroscopy
For large molecules in solution, such as proteins and drug-target complexes, where molecular tumbling is slow, a technique called Quadrupole Central Transition (QCT) NMR spectroscopy can be employed.[6] In a spin-5/2 system, the central transition (-1/2 ↔ +1/2) is less affected by the quadrupolar interaction than the satellite transitions. In the slow-motion regime, the linewidth of the central transition can actually decrease with increasing molecular size, leading to surprisingly sharp signals for large biomolecules.
Experimental Protocol for a Generic ¹⁷O QCT-NMR Experiment:
-
Sample Preparation: The ¹⁷O-labeled macromolecule is dissolved in an appropriate buffer.
-
Spectrometer Setup: A high-field NMR spectrometer is crucial for QCT experiments. The probe is tuned to the ¹⁷O frequency.
-
Pulse Sequence: A simple pulse-acquire experiment is often sufficient.
-
A short radiofrequency pulse selectively excites the central transition.
-
The FID is acquired.
-
-
Data Processing: The FID is processed using standard Fourier transformation, phasing, and baseline correction.
Workflow of a ¹⁷O NMR Experiment
The general workflow of a ¹⁷O NMR experiment, from sample preparation to data analysis, involves several key stages.
Applications in Drug Discovery and Development
The sensitivity of ¹⁷O NMR parameters to the local environment makes it a valuable tool in drug discovery and development. It can provide unique insights into:
-
Ligand Binding: Observing changes in the ¹⁷O chemical shift of a labeled ligand upon binding to a target protein can confirm interaction and provide information about the binding site.
-
Enzyme Mechanisms: ¹⁷O labeling can be used to trace the fate of oxygen atoms in enzymatic reactions, elucidating reaction mechanisms.
-
Protein-Water Interactions: ¹⁷O NMR can probe the dynamics of water molecules at the surface of proteins and in binding pockets, which is crucial for understanding molecular recognition.
-
Structural Biology: In conjunction with other NMR techniques, ¹⁷O NMR can provide valuable constraints for determining the three-dimensional structures of biomolecules.
Conclusion
While ¹⁷O NMR spectroscopy presents significant technical challenges, its ability to directly probe the oxygen atom provides invaluable information that is often inaccessible by other analytical techniques. For researchers in the pharmaceutical and life sciences, a thorough understanding of the theoretical principles outlined in this guide is the first step toward successfully applying this powerful method to unravel complex biological processes and accelerate the development of new therapeutics. Advances in high-field magnets, probe technology, and experimental techniques continue to expand the scope and applicability of ¹⁷O NMR, promising an even greater impact on scientific research in the years to come.
References
- 1. pure.au.dk [pure.au.dk]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]
- 5. NMR Periodic Table: Oxygen NMR [imserc.northwestern.edu]
- 6. Quadrupole central transition 17O NMR spectroscopy of biological macromolecules in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Quadrupolar Core: A Technical Guide to the ¹⁷O Nucleus for Advanced Research
For researchers, scientists, and drug development professionals, understanding the atomic-level interactions of molecular structures is paramount. While ubiquitous in biological systems and chemical compounds, the oxygen atom has historically been challenging to probe directly using Nuclear Magnetic Resonance (NMR) spectroscopy. This is due to the unique properties of its only NMR-active stable isotope, ¹⁷O. This guide provides an in-depth exploration of the quadrupolar nature of the ¹⁷O nucleus, its implications for NMR spectroscopy, and the advanced techniques that have transformed it into a powerful tool for structural and dynamic analysis.
The ¹⁷O nucleus possesses a nuclear spin quantum number (I) greater than 1/2, specifically I = 5/2.[1][2] Nuclei with I > 1/2 have a non-spherical distribution of positive charge, which gives rise to a nuclear electric quadrupole moment (Q).[3] This quadrupole moment interacts strongly with the local electric field gradient (EFG) at the nucleus, an interaction that can dominate the NMR spectrum. This "quadrupolar interaction" is the central challenge and a source of rich structural information in ¹⁷O NMR.[4][5]
For drug development professionals, harnessing ¹⁷O NMR offers a unique window into crucial molecular processes. It allows for the direct characterization of oxygen-containing functional groups involved in protein-ligand binding, the study of water molecule dynamics at binding sites, and the quantification of hydrogen bond energies that are critical for molecular recognition and drug efficacy.[4][6][7]
The ¹⁷O Nucleus: Fundamental Properties
The primary characteristics of the ¹⁷O nucleus that dictate its behavior in an NMR experiment are summarized below. Its low natural abundance necessitates isotopic enrichment for most applications, and its quadrupolar nature leads to characteristically broad resonance lines.[1][2]
| Property | Value | Reference |
| Natural Abundance | 0.0379% | [1] |
| Spin Quantum Number (I) | 5/2 | [1][8] |
| Quadrupole Moment (Q) | -2.558 x 10⁻² barn (-0.02558 fm²) | [8][9] |
| Gyromagnetic Ratio (γ) | -3.628 x 10⁷ rad T⁻¹ s⁻¹ | [8] |
| Resonance Frequency | 57.742 MHz at 10 T | [8] |
| Chemical Shift Range | ~1650 ppm | [9] |
The Quadrupolar Interaction: A Double-Edged Sword
The interaction between the nuclear quadrupole moment (Q) and the electric field gradient (EFG) at the nucleus results in significant effects on the NMR spectrum. The EFG is a measure of the local electronic asymmetry around the nucleus; therefore, the quadrupolar interaction is exquisitely sensitive to the local chemical environment, including bonding and hydrogen-bond networks.[5][10]
In solution, rapid and isotropic molecular tumbling averages the quadrupolar interaction, but it provides a highly efficient mechanism for nuclear relaxation.[11] This leads to very short transverse relaxation times (T₂) and, consequently, very broad NMR signals, which can sometimes be too broad to detect with standard high-resolution spectrometers.[2][12]
In the solid state, molecular motion is restricted, and the quadrupolar interaction results in massive line broadening that can span several megahertz.[5] However, advanced solid-state NMR techniques can mitigate this broadening to reveal high-resolution structural information.
Key Quadrupolar Parameters
The quadrupolar interaction is characterized by two key parameters:
-
The Quadrupole Coupling Constant (Cq): This parameter reflects the strength of the interaction between the nuclear quadrupole moment and the largest component of the EFG. Cq values for ¹⁷O are typically in the range of 6 to 11 MHz for organic and biological molecules.[13]
-
The Asymmetry Parameter (η): This parameter describes the deviation of the EFG from axial symmetry. It ranges from 0 (axially symmetric) to 1 (fully asymmetric).
These parameters provide detailed information about the local electronic structure and symmetry at the oxygen site.
| Compound / Functional Group | Quadrupole Coupling Constant (Cq) [MHz] | Asymmetry Parameter (η) | Reference |
| Water (in barium chlorate monohydrate) | 6.6 - 7.1 | 0.83 - 0.90 | [14][15] |
| Carboxylic Acids (various) | 6.0 - 8.5 | 0.1 - 0.5 | [16] |
| Anhydrous Cholesterol (-OH) | 9.1 | 0.76 | [17] |
| Peptides (N-Ac-VL) | 8.0 - 8.4 | 0.5 - 0.8 | [13] |
| Pentane-2,4-dione | 8.9 | N/A | [18] |
¹⁷O Relaxation Times
The dominant quadrupolar relaxation mechanism results in characteristically short T₁ and T₂ relaxation times, which are largely independent of the external magnetic field strength.[19][20] While short T₂ leads to broad lines, short T₁ allows for rapid signal averaging, partially compensating for the low sensitivity.[20]
| System | Magnetic Field (T) | T₁ (ms) | T₂ (ms) | T₂* (ms) | Reference |
| Rat Brain Water | 16.4 | 6.84 ± 0.67 | N/A | 1.77 ± 0.04 | [20] |
| Human Brain Water | 7 | 5.5 ± 0.4 | 3.5 ± 0.6 | 1.4 ± 0.2 | [19] |
Experimental Protocols and High-Resolution Techniques
Overcoming the challenges of broad lines and low sensitivity requires specialized NMR techniques. The primary goals are to average the quadrupolar interaction and enhance signal intensity.
Magic Angle Spinning (MAS) NMR
For solid samples, MAS is a fundamental technique where the sample is spun at high speeds (up to 130 kHz) at an angle of 54.74° (the "magic angle") relative to the main magnetic field.[21][22] MAS effectively averages the anisotropic interactions, including the first-order quadrupolar interaction, leading to narrower spectral lines. However, MAS alone cannot fully remove the second-order quadrupolar broadening, which often remains significant for ¹⁷O.[22]
Workflow for Solid-State ¹⁷O NMR.
Typical Protocol for ¹⁷O MAS of a Peptide:
-
Sample Preparation: The peptide of interest (e.g., N-Ac-Val-Leu) is isotopically enriched with ¹⁷O and ¹³C to ~40-50% and >99%, respectively.[23] The powdered sample is then packed into a small-diameter (e.g., 1.3 mm) MAS rotor.
-
Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 14.1 T or 18.8 T).[21][23]
-
MAS Conditions: The sample is spun at a high frequency, for example, 50-90 kHz.[21][23]
-
Pulse Sequence: A cross-polarization (CP) sequence can be used to transfer magnetization from ¹H or ¹³C to ¹⁷O.[21] To achieve high resolution in the ¹⁷O dimension, a multiple-quantum (MQMAS) pulse sequence is incorporated to average the second-order quadrupolar broadening.[13][21]
-
Acquisition: The free induction decay (FID) is recorded. A short recycle delay (e.g., 1-5 seconds) is used, taking advantage of the fast ¹⁷O T₁ relaxation.[24]
-
Data Processing: The 2D data is processed with Fourier transformation to yield a spectrum correlating the high-resolution isotropic ¹⁷O chemical shift with the anisotropic lineshape, from which Cq and η can be extracted.[13]
Advanced Resolution and Sensitivity Enhancement
-
Multiple-Quantum Magic-Angle Spinning (MQMAS): This is a powerful two-dimensional solid-state NMR experiment that correlates multiple-quantum and single-quantum transitions of quadrupolar nuclei.[21][25] The result is a 2D spectrum where one dimension contains high-resolution isotropic peaks, free from second-order quadrupolar broadening, allowing for the resolution of distinct oxygen sites that would otherwise overlap.[25][26]
-
Dynamic Nuclear Polarization (DNP): DNP is a sensitivity-enhancement technique that dramatically increases NMR signal intensities.[24][27] It works by transferring the high polarization of electron spins from a stable radical polarizing agent (e.g., TOTAPOL or trityl radicals) to the surrounding nuclear spins via microwave irradiation at cryogenic temperatures (~100 K).[24][28] This can lead to signal enhancements of over 100-fold, reducing experiment times from days to hours or minutes and enabling the study of samples at natural ¹⁷O abundance.[24][29]
Logic of DNP Enhancement for ¹⁷O NMR.
Typical Protocol for DNP-Enhanced ¹⁷O NMR:
-
Sample Preparation: The sample is impregnated with a solution containing a biradical polarizing agent (e.g., 10-20 mM TOTAPOL or bTbK) in a glass-forming solvent matrix (e.g., glycerol/water).[28][29]
-
Cryogenic Conditions: The sample is cooled to cryogenic temperatures (e.g., 80-100 K) within the NMR probe.[24][28]
-
Microwave Irradiation: High-power microwaves (~263 GHz for a 9.4 T magnet) are continuously applied to the sample to drive the DNP process.[27]
-
NMR Experiment: An NMR pulse sequence is applied. Often, polarization is transferred from the hyperpolarized ¹H nuclei to ¹⁷O via a cross-polarization (CP) step.[24]
-
Acquisition and Processing: The enhanced ¹⁷O signal is acquired. The build-up time for polarization (Tₛ) is typically a few seconds, and this determines the optimal recycle delay for the experiment.[24]
Applications in Drug Discovery and Development
The ability to directly probe oxygen environments makes ¹⁷O NMR a valuable tool in pharmaceutical science.
-
Probing Protein-Ligand Interactions: By isotopically labeling a ligand, researchers can study its binding to a protein target.[4][30] Changes in the ¹⁷O chemical shift and quadrupolar parameters upon binding provide detailed information about the binding mode, local hydrogen bonding environment, and conformational changes.[4][31] This is critical for structure-activity relationship (SAR) studies.[7]
-
Characterizing Hydrogen Bonds: The ¹⁷O chemical shift is exceptionally sensitive to hydrogen bonding.[16] A more upfield (lower ppm) chemical shift generally indicates stronger hydrogen bonding. This allows for the direct measurement of hydrogen bond strengths and geometries in drug-target complexes, which is crucial for optimizing binding affinity and specificity.[17][32]
-
Studying Water Dynamics: Water molecules often play a critical role in mediating protein-ligand interactions.[6] ¹⁷O NMR can be used to study the structure and dynamics of water at protein surfaces and in binding pockets, providing insights that can be exploited in drug design, for instance, by designing ligands that displace or favorably interact with key water molecules.[6][10]
References
- 1. Oxygen-17 - Wikipedia [en.wikipedia.org]
- 2. (17O) Oxygen NMR [chem.ch.huji.ac.il]
- 3. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Oxygen-17 - isotopic data and properties [chemlin.org]
- 9. NMR Periodic Table: Oxygen NMR [imserc.northwestern.edu]
- 10. 17O NMR Investigation of Water Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 17O NMR studies of organic and biological molecules in aqueous solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Relaxation [chem.ch.huji.ac.il]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High Resolution 17O NMR Spectroscopy of Structural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental and theoretical 17O NMR study of the influence of hydrogen-bonding on C=O and O-H oxygens in carboxylic solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 17 O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05466F [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cds.ismrm.org [cds.ismrm.org]
- 20. 17O Relaxation Times in the Rat Brain at 16.4T - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Residue-Specific High-Resolution 17O Solid-State Nuclear Magnetic Resonance of Peptides: Multidimensional Indirect 1H Detection and Magic-Angle Spinning - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Magic angle spinning - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Dynamic Nuclear Polarization of 17O: Direct Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. New limits for solid-state 17O NMR spectroscopy: complete resolution of multiple oxygen sites in a simple biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Dynamic nuclear polarization - Wikipedia [en.wikipedia.org]
- 28. Dynamic Nuclear Polarization of Oxygen-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bridge12.com [bridge12.com]
- 30. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. DSpace [qspace.library.queensu.ca]
Water-17O as a stable isotope tracer in biological systems
An In-depth Technical Guide to Water-17O as a Stable Isotope Tracer in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxygen-17 (¹⁷O) is the only stable, NMR-active isotope of oxygen, making it an invaluable tool for tracing the fate of oxygen and water in biological systems. With a low natural abundance of just 0.037%, ¹⁷O-labeled water (H₂¹⁷O) can be introduced as a tracer with minimal physiological perturbation. Its unique nuclear properties allow for detection via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing quantitative insights into a wide range of biological processes. This guide details the core principles, experimental methodologies, and applications of Water-¹⁷O as a tracer for researchers in academia and the pharmaceutical industry.
The primary applications of H₂¹⁷O tracing revolve around its ability to monitor water transport and oxygen metabolism. In drug development, it can be used to study drug effects on metabolic activity and cellular water dynamics.[1][2][3]
Core Principles of ¹⁷O Tracing
The utility of ¹⁷O as a tracer stems from its distinct properties:
-
Stable Isotope : Unlike radioactive isotopes like ¹⁵O, ¹⁷O is stable and does not decay, eliminating concerns about radiation exposure and allowing for longer-term studies.[2]
-
NMR-Active Nucleus : ¹⁷O possesses a nuclear spin of I = 5/2, making it detectable by NMR spectroscopy. This allows for non-invasive in vivo measurements.[1]
-
Low Natural Abundance : The very low natural abundance of ¹⁷O (0.037%) ensures that an administered ¹⁷O-labeled tracer provides a strong, clear signal against a minimal background.[2][4]
Detection of ¹⁷O is primarily achieved through two methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Direct ¹⁷O NMR : Directly detects the ¹⁷O nucleus. While specific, it can be limited by lower sensitivity. However, the use of high magnetic fields can significantly enhance sensitivity.[1][5]
-
Indirect ¹H NMR : Detects the effect of ¹⁷O on adjacent protons in a water molecule. This method can offer higher sensitivity.[1]
-
-
Mass Spectrometry (MS) : MS-based methods are used to measure the incorporation of ¹⁷O into various metabolites, providing detailed information on metabolic fluxes. This is particularly useful for in vitro and ex vivo studies.[6][7]
Key Applications in Biological Research
Cerebral Metabolic Rate of Oxygen (CMRO₂) Measurement
A critical application of ¹⁷O tracing is the non-invasive measurement of the cerebral metabolic rate of oxygen (CMRO₂). This is achieved by having the subject inhale ¹⁷O-labeled oxygen gas (¹⁷O₂). Inside the mitochondria, this ¹⁷O₂ is consumed during cellular respiration, and the ¹⁷O atom is incorporated into water, forming H₂¹⁷O. The rate of H₂¹⁷O production, measured by in vivo NMR, is directly proportional to the rate of oxygen consumption.[1][8][9] This technique provides a direct and quantitative measure of brain energy metabolism, which is crucial for studying neurological diseases and the effects of neuro-active drugs.[10]
Cerebral Blood Flow (CBF) Measurement
¹⁷O-labeled water can be used as a freely diffusible tracer to measure cerebral blood flow (CBF). Following an intravenous bolus injection of H₂¹⁷O, its washout from the brain tissue is monitored using NMR. The rate of washout is proportional to the blood flow.[1][2][8][11] This method is analogous to ¹⁵O-PET for measuring blood flow but without the need for ionizing radiation.
Water Transport and Homeostasis
H₂¹⁷O can be used to trace the movement of water across cell membranes and tissues. This is particularly relevant for studying the function of aquaporins and understanding water homeostasis in various physiological and pathological conditions, such as in the brain's glymphatic system.[2][12][13]
Experimental Methodologies and Protocols
General Workflow for In Vivo ¹⁷O Tracing
The following diagram illustrates a typical workflow for an in vivo experiment measuring CMRO₂ or CBF using ¹⁷O.
Protocol 1: In Vivo Measurement of CMRO₂ in a Rodent Model
This protocol provides a method for measuring CMRO₂ in an anesthetized rat using ¹⁷O₂ inhalation and direct ¹⁷O NMR detection.
-
Animal Preparation :
-
Anesthetize a male Sprague-Dawley rat (250-350g) with an appropriate anesthetic (e.g., α-chloralose).[14]
-
Intubate the animal for controlled ventilation.
-
Secure the animal in an MRI-compatible cradle, monitoring vital signs throughout the experiment.
-
-
Tracer Administration :
-
Administer ¹⁷O-labeled oxygen gas (e.g., 70% ¹⁷O₂) for a short duration, typically 2 minutes, via the ventilator.[14]
-
-
NMR Data Acquisition :
-
Use a high-field NMR scanner (e.g., 9.4T) equipped with a suitable ¹⁷O surface coil.[14]
-
Acquire ¹⁷O NMR spectra continuously before, during, and after the ¹⁷O₂ inhalation.
-
A single-pulse acquisition sequence can be used with parameters such as: TR=10ms, 90° flip angle, and a spectral width of 30kHz, achieving a temporal resolution of about 1 second per spectrum.[11]
-
-
Data Analysis :
-
Quantify the change in the H₂¹⁷O signal intensity in the brain over time.
-
Use a kinetic model to relate the rate of H₂¹⁷O production to the cerebral metabolic rate of oxygen.
-
The final CMRO₂ value is typically expressed in μmol/g/min.
-
Protocol 2: Sample Preparation for ¹⁷O Metabolomics via LC-MS
This protocol outlines the steps for extracting metabolites from biological tissue for ¹⁷O tracing analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Tissue Harvesting :
-
Following a ¹⁷O tracer infusion, rapidly excise the tissue of interest (e.g., brain, liver, tumor).
-
Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity.[6] This step is critical to prevent metabolic changes post-excision.
-
-
Homogenization :
-
Metabolite Extraction :
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[6]
-
Collect the supernatant, which contains the metabolites.
-
-
Sample Preparation for LC-MS :
Data Presentation and Quantitative Analysis
Quantitative data from ¹⁷O tracing experiments should be presented clearly to allow for comparison and interpretation.
Table 1: Key Parameters from In Vivo ¹⁷O NMR Studies
| Parameter | Value | Organism/Conditions | Detection Method | Reference |
| CMRO₂ | 2.19 ± 0.14 µmol/g/min | Anesthetized Rat Brain | 3D ¹⁷O MRS Imaging | [14] |
| ¹⁷O T₁ Relaxation Time | ~ several milliseconds | In vivo brain tissue | ¹⁷O NMR | [1] |
| ¹⁷O T₂ Relaxation Time | ~ several milliseconds | In vivo brain tissue | ¹⁷O NMR | [1] |
| ¹⁷O Quadrupole Coupling Constant | 6.6 - 7.1 MHz | Hydrated Crystal | Solid-State ¹⁷O NMR | [5] |
Signaling and Metabolic Pathways
The primary "pathway" traced with ¹⁷O₂ is mitochondrial respiration, where oxygen is the terminal electron acceptor.
Applications in Drug Development
Stable isotope tracers like H₂¹⁷O are valuable in clinical pharmacology and drug development.[18]
-
Pharmacodynamics : By measuring changes in CMRO₂ or CBF, researchers can quantify the metabolic effects of neuro-active drugs. A drug designed to reduce neuronal activity, for instance, would be expected to decrease CMRO₂.
-
Toxicity Studies : Drug-induced toxicity can sometimes manifest as altered metabolic activity in organs like the liver or brain. ¹⁷O tracing can be used to assess these off-target metabolic effects.[18]
-
Target Engagement : For drugs targeting metabolic pathways, ¹⁷O-labeled substrates could potentially be used to confirm that a drug is engaging its target and altering a specific metabolic flux.
Conclusion
Water-¹⁷O is a powerful and versatile stable isotope tracer for probing fundamental biological processes. Its application in measuring oxygen metabolism and water transport non-invasively provides a unique window into cellular and systemic physiology. For researchers in basic science and drug development, mastering ¹⁷O tracing techniques can unlock new insights into disease mechanisms and the pharmacological effects of novel therapeutics. The continued development of high-field NMR systems and advanced mass spectrometry platforms will further enhance the sensitivity and applicability of this important technology.[19][20]
References
- 1. In vivo 17O NMR approaches for brain study at high field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 4. 17O NMR Investigation of Water Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Resolution 17O NMR Spectroscopy of Structural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo 17O MRS Imaging – Quantitative Assessment of Regional Oxygen Consumption and Perfusion Rates in Living Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cerebral oxygen utilization analyzed by the use of oxygen-17 and its nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. In vivo measurement of CBF using 17O NMR signal of metabolically produced H217O as a perfusion tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms for passive and active transport of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular aspects of water transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of 17O NMR approach for fast imaging of cerebral metabolic rate of oxygen in rat brain at high field - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 17O solid-state NMR spectroscopy of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
A Technical Guide to ¹⁷O-excess in Hydrological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to ¹⁷O-excess
In the field of hydrology and climate science, stable isotopes of water (¹⁸O, ²H, and ¹⁷O) serve as powerful tracers to understand the intricate processes of the water cycle. While the relationship between δ¹⁸O and δ²H has been a cornerstone of isotope hydrology for decades, the measurement and application of the triple oxygen isotope composition, specifically the ¹⁷O-excess, has emerged as a sophisticated tool providing unique insights.
The ¹⁷O-excess is a measure of the slight deviation of the ¹⁷O/¹⁶O ratio from the expected mass-dependent fractionation relationship with the ¹⁸O/¹⁶O ratio. It is defined by the following equation:
¹⁷O-excess = ln(δ¹⁷O + 1) - 0.528 * ln(δ¹⁸O + 1)[1][2]
Expressed in per meg (1 per meg = 0.001‰), this parameter is particularly valuable because it is highly sensitive to kinetic fractionation processes that occur during phase changes of water, such as evaporation and condensation.[1][2] A key advantage of ¹⁷O-excess over the more traditional deuterium excess (d-excess) is its relative insensitivity to temperature, making it a more direct proxy for the relative humidity at the moisture source region.[2][3]
This technical guide provides an in-depth overview of the application of ¹⁷O-excess in hydrological studies, including a summary of quantitative data, detailed experimental protocols for its measurement, and visualizations of the key processes influencing its variation.
Quantitative Data on ¹⁷O-excess in Various Water Bodies
The ¹⁷O-excess values in different components of the hydrological cycle can vary significantly, reflecting the unique conditions of their origin and transport history. The following table summarizes typical ranges of ¹⁷O-excess observed in various water bodies. Evaporated waters, such as those from lakes and leaves, tend to have negative ¹⁷O-excess values due to kinetic effects, while precipitation and polar ice core samples generally exhibit positive values.[1]
| Water Body Type | Typical ¹⁷O-excess Range (per meg) | Key Influencing Factors | References |
| Precipitation | -15 to +65 | Relative humidity at moisture source, re-evaporation of raindrops, convective storm activity. | [1][4] |
| River Water | -10 to +30 | Mixing of different water sources (precipitation, groundwater, meltwater), in-stream evaporation. | [5][6] |
| Groundwater | -10 to +25 | Isotopic composition of recharging precipitation, minimal evaporation effects. | [5][7] |
| Lake Water | -144 to +10 | Evaporation, inflow from rivers and groundwater, relative humidity. | [1][8] |
| Tap Water | -15 to +65 | Primarily reflects the seasonally integrated ¹⁷O-excess of local precipitation and water sources. | [4] |
| Polar Ice & Firn | +10 to +50 | Supersaturation effects during snow formation, moisture source conditions, post-depositional processes. | [1] |
| Leaf Water | Negative values | Strong kinetic fractionation during transpiration. | [1] |
Experimental Protocols for ¹⁷O-excess Measurement
The precise and accurate measurement of ¹⁷O-excess is critical for its application in hydrological studies. Two primary analytical techniques are employed: Isotope Ratio Mass Spectrometry (IRMS) and Cavity Ring-Down Spectroscopy (CRDS).
Isotope Ratio Mass Spectrometry (IRMS) with Fluorination
This is the traditional and highly precise method for ¹⁷O-excess determination. It involves the chemical conversion of water to molecular oxygen (O₂), which is then analyzed by a dual-inlet IRMS.
Methodology:
-
Water Sample Preparation: Water samples must be free of any dissolved organic or inorganic compounds that could react with the fluorinating agent. If necessary, samples are purified by distillation or other appropriate methods.
-
Fluorination Reaction: A small aliquot of the water sample (typically a few microliters) is reacted with a strong fluorinating agent, such as cobalt(III) fluoride (CoF₃), in a heated reaction vessel.[9] This reaction quantitatively converts H₂O to O₂.
-
Cryogenic Purification of O₂: The produced O₂ gas is passed through a series of cryogenic traps to remove any unreacted water, hydrogen fluoride (HF), and other potential contaminants.
-
Dual-Inlet IRMS Analysis: The purified O₂ is introduced into a dual-inlet isotope ratio mass spectrometer. The IRMS simultaneously measures the ion beams of the different oxygen isotopologues (¹⁶O¹⁶O, ¹⁶O¹⁷O, and ¹⁶O¹⁸O) by comparing the sample gas to a reference O₂ gas of known isotopic composition.
-
Data Correction and Calculation: The raw isotope ratios are corrected for instrumental fractionation and other effects. The δ¹⁷O and δ¹⁸O values are then calculated relative to the Vienna Standard Mean Ocean Water (VSMOW) scale. Finally, the ¹⁷O-excess is calculated using the standard formula.
Cavity Ring-Down Spectroscopy (CRDS)
CRDS has emerged as a more user-friendly and field-deployable alternative to IRMS for water isotope analysis, including ¹⁷O-excess. This technique directly measures the isotopic composition of water vapor.
Methodology:
-
Sample Injection: A small volume of liquid water (typically around 1 microliter) is injected into a vaporizer module, which instantly converts the liquid into water vapor.
-
Introduction into the Optical Cavity: The water vapor is then introduced into a high-finesse optical cavity containing two or more highly reflective mirrors.
-
Laser Absorption Measurement: A laser beam is directed into the optical cavity. The laser is rapidly switched on and off, and the instrument measures the time it takes for the light intensity to decay or "ring down". The presence of different water isotopologues (H₂¹⁶O, H₂¹⁷O, H₂¹⁸O) in the cavity will cause absorption at specific wavelengths, altering the ring-down time.
-
Isotope Ratio Determination: By precisely measuring the ring-down times at multiple wavelengths corresponding to the absorption lines of the different isotopologues, the instrument determines their concentrations and calculates the δ¹⁷O, δ¹⁸O, and δ²H values.
-
Data Calibration and Normalization: The raw data is calibrated against laboratory water standards with known isotopic compositions to ensure accuracy and comparability of the results.[10] The ¹⁷O-excess is then calculated. High-precision modes on modern CRDS instruments are available to achieve the necessary precision for meaningful ¹⁷O-excess measurements.[10]
Visualizing Hydrological Processes with ¹⁷O-excess
Graphviz diagrams are provided below to illustrate the key relationships and workflows related to ¹⁷O-excess in hydrological studies.
Caption: Influence of the hydrological cycle on ¹⁷O-excess.
References
- 1. Review on Applications of 17O in Hydrological Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Measurement of δ18O, δ17O, and 17O-excess in Water by Off-Axis Integrated Cavity Output Spectroscopy and Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triple isotopes (δD, δ18O, δ17O) characteristic of river water and groundwater in an arid watershed from Qaidam Basin, Northwestern China: implications for hydrological cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Spatially-Resolved Integrated Precipitation-Surface-Groundwater Water Isotope Mapping From Crowd Sourcing: Toward Understanding Water Cycling Across a Post-glacial Landscape [frontiersin.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. IsoLab - CRDS SOP [isolab.ess.washington.edu]
An In-depth Technical Guide to MR Water Tracer Imaging: Fundamental Principles and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of Magnetic Resonance (MR) water tracer imaging, a powerful set of non-invasive techniques for probing physiological and pathological processes in vivo. With a focus on Arterial Spin Labeling (ASL), Dynamic Contrast-Enhanced MRI (DCE-MRI), and the emerging field of 17O-labeled water imaging, this document details the core concepts, experimental protocols, and data analysis methods. Particular emphasis is placed on the application of these techniques in drug development, from assessing target engagement to monitoring therapeutic response.
Introduction to MR Water Tracer Imaging
Magnetic Resonance Imaging (MRI) is a versatile imaging modality that can be sensitized to the movement and distribution of water molecules within biological tissues. MR water tracer imaging leverages this capability to track the fate of either endogenous or exogenous water-based tracers, providing quantitative insights into tissue perfusion, vascular permeability, and water kinetics. These techniques are invaluable in preclinical and clinical research, offering biomarkers for disease diagnosis, prognosis, and the evaluation of novel therapeutics.
The primary MR water tracer imaging modalities covered in this guide are:
-
Arterial Spin Labeling (ASL): Utilizes magnetically labeled arterial blood water as an endogenous tracer to quantify tissue perfusion.
-
Dynamic Contrast-Enhanced MRI (DCE-MRI): Employs exogenous gadolinium-based contrast agents to assess vascular characteristics, including permeability and perfusion.
-
17O-Labeled Water Imaging: An emerging technique that uses a stable isotope of oxygen as a tracer to directly measure water kinetics and permeability.
Arterial Spin Labeling (ASL)
Fundamental Principles
Arterial Spin Labeling (ASL) is a non-invasive MRI technique that measures tissue perfusion, most commonly cerebral blood flow (CBF), by using magnetically labeled arterial blood water as an endogenous tracer.[1][2] The basic principle involves magnetically tagging, or "labeling," the protons in arterial blood water before they enter the tissue of interest. This is typically achieved using a radiofrequency (RF) pulse to invert or saturate the magnetization of the water protons in a specific labeling region, often in the neck for brain imaging.[3][4]
After a specific delay time, known as the post-labeling delay (PLD), these magnetically labeled water molecules flow into the imaging slice and exchange with the tissue water.[5] An image, referred to as the "tagged" or "labeled" image, is then acquired. A second, "control" image is acquired without the initial labeling pulse.[1][2] By subtracting the tagged image from the control image, the static tissue signal is eliminated, and the resulting difference image is proportional to the amount of arterial blood delivered to each voxel.[1][2][4] This perfusion-weighted image can then be quantified to generate a map of absolute CBF, typically in units of ml/100g/min.[3][6]
Several ASL techniques have been developed, with the most common being Pulsed ASL (PASL), Continuous ASL (CASL), and pseudo-Continuous ASL (pCASL).[4] pCASL is often recommended as it provides a higher signal-to-noise ratio (SNR) and better labeling efficiency compared to other methods.[4]
Experimental Protocol: Pseudo-Continuous ASL (pCASL) for Cerebral Blood Flow (CBF) Measurement
This protocol outlines a typical pCASL experiment for quantifying cerebral blood flow.
Patient/Subject Preparation:
-
Subjects should be instructed to avoid caffeine and other vasoactive substances for a predetermined period before the scan.
-
Ensure the subject is comfortably positioned in the scanner to minimize head motion. Head motion can introduce significant artifacts in ASL data.[5]
MRI Acquisition:
-
Scanner: 3T MRI scanner is recommended to improve SNR.[4]
-
ASL Sequence: A pseudo-continuous arterial spin labeling (pCASL) sequence is recommended.[7]
-
Labeling:
-
Readout: A 3D segmented readout, such as 3D GRASE or stack of spirals, is recommended for optimal SNR and reduced artifact.[7]
-
Background Suppression: Implement background suppression techniques to minimize signal from static tissue and improve the dynamic range of the perfusion signal.[7]
-
M0 Calibration: Acquire a separate proton density-weighted image (M0 scan) with a long repetition time (TR) to serve as a reference for the equilibrium magnetization of the brain tissue, which is necessary for absolute CBF quantification.[8]
Data Analysis Workflow:
The following diagram illustrates the typical data analysis workflow for an ASL experiment.
Quantitative Data: Cerebral Blood Flow (CBF)
The following table summarizes typical CBF values obtained with ASL in healthy subjects and in the context of Alzheimer's disease.
| Tissue/Condition | Mean Cerebral Blood Flow (CBF) (ml/100g/min) | Reference(s) |
| Healthy Adults | ||
| Gray Matter | 40 - 70 | [6][9][10] |
| White Matter | 15 - 30 | [6][11] |
| Whole Brain | 47 - 56 | [10] |
| Alzheimer's Disease (AD) | ||
| Global CBF (compared to healthy controls) | ~40% decrease | [12] |
| Precuneus/Posterior Cingulate | Significant hypoperfusion | [6][12] |
| Temporal and Parietal Lobes | Significant hypoperfusion | [6][12] |
Applications in Drug Development
ASL is a valuable tool in drug development, particularly for neuroprotective and psychoactive compounds. Its non-invasive nature allows for repeated measurements to assess the pharmacodynamic effects of a drug on cerebral perfusion.[5][13] For example, ASL can be used to:
-
Assess Target Engagement: Demonstrate that a drug is reaching its intended target in the brain by measuring changes in regional CBF.[5]
-
Evaluate Neuroprotective Effects: In conditions like stroke or neurodegenerative diseases, ASL can monitor changes in perfusion in response to therapeutic interventions.
-
Monitor Disease Progression: Track longitudinal changes in CBF as a marker of disease progression in conditions like Alzheimer's disease.[6][12]
The following diagram illustrates a general workflow for using ASL in a clinical drug trial.
Dynamic Contrast-Enhanced MRI (DCE-MRI)
Fundamental Principles
Dynamic Contrast-Enhanced MRI (DCE-MRI) is a perfusion imaging technique that involves the intravenous administration of a gadolinium-based contrast agent (CA) and the rapid acquisition of T1-weighted images.[14] The paramagnetic properties of the CA cause a shortening of the T1 relaxation time of surrounding water protons, leading to an increase in signal intensity on T1-weighted images.[15]
By analyzing the temporal changes in signal intensity as the CA passes through the tissue, a time-intensity curve (TIC) can be generated for each voxel.[15] This TIC reflects the underlying vascular physiology, including blood flow, blood volume, and, importantly, vascular permeability. In tissues with a disrupted blood-brain barrier or leaky tumor vasculature, the CA can extravasate from the intravascular space into the extravascular extracellular space (EES).[14]
Pharmacokinetic models, such as the Tofts model, are applied to the TIC data to quantify various physiological parameters.[16] The most common parameters include:
-
Ktrans (Volume Transfer Constant): Represents the transfer of the CA from the blood plasma to the EES, reflecting both blood flow and vessel permeability.[16]
-
ve (Volume of the Extravascular Extracellular Space): The fractional volume of the EES per unit volume of tissue.[16]
-
kep (Rate Constant): The rate of transfer of the CA from the EES back to the blood plasma (kep = Ktrans / ve).[16]
Experimental Protocol: DCE-MRI for Tumor Perfusion Imaging
This protocol details a standard DCE-MRI experiment for assessing tumor vascularity.
Patient/Subject Preparation:
-
Obtain informed consent and screen for any contraindications to gadolinium-based contrast agents.
-
Establish intravenous access for contrast agent administration.
MRI Acquisition:
-
Scanner: 1.5T or 3T MRI scanner.
-
Pre-contrast Imaging:
-
Acquire a pre-contrast T1 map of the region of interest using a variable flip angle (VFA) method or other T1 mapping techniques. This is crucial for accurate pharmacokinetic modeling.
-
-
Dynamic T1-weighted Imaging:
-
Sequence: A fast T1-weighted spoiled gradient-echo sequence is typically used.
-
Temporal Resolution: High temporal resolution is critical, typically between 2 and 10 seconds per dynamic scan.
-
Scan Duration: The dynamic acquisition should continue for at least 5-10 minutes to capture both the wash-in and wash-out phases of the contrast agent.[17]
-
-
Contrast Agent Administration:
-
Agent: A standard gadolinium-based contrast agent (e.g., Gd-DTPA).
-
Dose: Typically 0.1 mmol/kg of body weight.
-
Injection: Administer as a bolus injection using a power injector at a rate of 2-5 mL/s, followed by a saline flush. The injection should start after a few baseline (pre-contrast) dynamic scans have been acquired.
-
Data Analysis Workflow:
The following diagram illustrates the data analysis workflow for a DCE-MRI experiment.
Quantitative Data: Pharmacokinetic Parameters
The following table provides a summary of typical Ktrans and ve values observed in different tumor types. It is important to note that these values can vary significantly depending on the tumor grade, subtype, and the specific imaging and analysis techniques used.
| Tumor Type | Ktrans (min⁻¹) (Mean ± SD) | ve (Mean ± SD) | Reference(s) |
| Breast Cancer | |||
| Invasive Ductal Carcinoma | 0.33 ± 0.65 | 0.48 ± 0.41 | [18] |
| Head and Neck Cancer | |||
| Primary Tumor | 0.251 ± 0.066 | 0.344 ± 0.081 | [19] |
| Metastatic Node | 0.332 ± 0.149 | 0.408 ± 0.124 | [19] |
| Normal Tissue | 0.159 ± 0.087 | 0.229 ± 0.146 | [19] |
| Glioma | |||
| High-Grade Glioma | Ktrans is a key differentiator from low-grade | ve can vary | [20][21] |
Applications in Drug Development: Monitoring Anti-Angiogenic Therapy
DCE-MRI is a cornerstone of imaging in oncology drug development, particularly for evaluating anti-angiogenic and anti-vascular therapies.[22] These therapies often target signaling pathways involved in tumor vessel growth and permeability, such as the Vascular Endothelial Growth Factor (VEGF) pathway.[2][22][23]
By quantifying changes in Ktrans and other vascular parameters, DCE-MRI can provide early evidence of a drug's biological activity, often before changes in tumor size are detectable.[22][23] A decrease in Ktrans following treatment with an anti-angiogenic agent can indicate a reduction in vessel permeability and/or blood flow, suggesting effective target engagement.[23]
The following diagram illustrates the VEGF signaling pathway and how anti-VEGF therapies, monitored by DCE-MRI, can inhibit this process.
17O-Labeled Water Imaging
Fundamental Principles
Imaging with 17O-labeled water (H₂¹⁷O) is an emerging MR technique that uses a stable, non-radioactive isotope of oxygen as a directly quantifiable water tracer.[8] The ¹⁷O nucleus has a nuclear spin and can be detected by MRI, although its low natural abundance (0.037%) necessitates the use of enriched ¹⁷O water.[8]
There are two main approaches for ¹⁷O imaging:
-
Direct ¹⁷O MRI: This method directly detects the ¹⁷O signal, but it requires specialized hardware and suffers from low sensitivity.
-
Indirect ¹H MRI: This more common approach detects the effect of ¹⁷O on the surrounding water protons. The interaction between the ¹⁷O nucleus and adjacent protons leads to a shortening of the T2 relaxation time of water, which can be measured using standard ¹H MRI sequences.[12] The change in T2 is proportional to the concentration of H₂¹⁷O.[12]
Because H₂¹⁷O is chemically identical to regular water, it is a true water tracer and can freely cross the blood-brain barrier (BBB), making it an ideal tool for studying water kinetics and permeability.[24]
Experimental Protocol: 17O-Labeled Water Imaging of Blood-Brain Barrier (BBB) Permeability
This protocol outlines a general procedure for assessing BBB water permeability using indirect ¹H MRI of ¹⁷O-labeled water.
Subject/Animal Preparation:
-
Establish intravenous or intrathecal access for the administration of ¹⁷O-labeled water.[23][25]
-
Position the subject in the MRI scanner, ensuring stability to minimize motion.
MRI Acquisition:
-
Scanner: 3T or higher field strength MRI scanner is preferable for increased sensitivity.[2]
-
Sequence: A T2-weighted or T2-mapping sequence, such as a multi-echo spin-echo or a steady-state free precession (SSFP) sequence, is used to measure the change in T2 relaxation time.[25][26]
-
Baseline Imaging: Acquire baseline T2-weighted images or a T2 map before the administration of the tracer.
-
Tracer Administration:
-
Dynamic Imaging: Acquire a series of T2-weighted images or T2 maps dynamically during and after the administration of the ¹⁷O-labeled water to track its distribution and washout. The total scan time can be around 5-10 minutes.[25]
Data Analysis:
-
Calculate the change in the T2 relaxation rate (ΔR2 = 1/T2_post - 1/T2_pre) for each voxel.
-
Convert ΔR2 values to ¹⁷O concentration using a pre-determined calibration factor.[12]
-
Apply kinetic models to the time-course of ¹⁷O concentration to estimate parameters such as the water permeability-surface area product (PS) and the water extraction fraction (E).[3]
Quantitative Data: Water Permeability
The following table presents some quantitative values related to water permeability and ¹⁷O concentration from preclinical studies.
| Parameter | Value (Mean ± SD) | Animal Model | Reference(s) |
| Water Extraction Fraction (E) | 59.9 ± 3.2 % | Wild-type mice | [3] |
| Permeability-Surface Area Product (PS) | 260.9 ± 18.9 ml/100g/min | Wild-type mice | [3] |
| Peak ¹⁷O Concentration (Cerebral Cortex) | 0.084 ± 0.026 % | Beagle dogs | [26] |
| Peak ¹⁷O Concentration (Cerebellar Cortex) | 0.117 ± 0.038 % | Beagle dogs | [26] |
Applications in Drug Development: Assessing Aquaporin-4 Function
¹⁷O-labeled water imaging is a promising tool for investigating the function of aquaporins, which are water channel proteins that play a crucial role in water transport across cell membranes. Aquaporin-4 (AQP4) is the most abundant aquaporin in the brain and is involved in processes such as brain water balance and the glymphatic clearance of waste products.[24][27]
Dysfunction of AQP4 has been implicated in various neurological disorders.[27] Drugs that modulate AQP4 function are therefore of great interest. ¹⁷O-labeled water imaging can be used to directly assess the effect of such drugs on water transport across the BBB and within the brain parenchyma.[24] For example, an AQP4 facilitator would be expected to increase the rate of water exchange, which could be quantified as an increase in the permeability-surface area product.[24]
The following diagram illustrates the role of AQP4 in water transport at the BBB and how its function can be assessed with ¹⁷O-labeled water MRI in the context of drug development.
Conclusion
MR water tracer imaging techniques, including ASL, DCE-MRI, and ¹⁷O-labeled water imaging, provide powerful, non-invasive tools for quantitatively assessing tissue physiology. For researchers, scientists, and drug development professionals, these methods offer invaluable biomarkers for understanding disease mechanisms and evaluating the efficacy of novel therapeutics. The continued development and standardization of these techniques will further enhance their role in both preclinical research and clinical trials, ultimately accelerating the translation of new therapies from the laboratory to the clinic.
References
- 1. ISMRM19 - Beginner's Guide to Perfusion MRI [ismrm.org]
- 2. Novel Ultrasound and DCE-MRI Analyses after Antiangiogenic Treatment with a Selective VEGF Receptor Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-contrast assessment of blood-brain barrier permeability to water in mice: an arterial spin labeling study at cerebral veins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Contrast Enhanced (DCE) MRI-Derived Renal Perfusion and Filtration: Experimental Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways as linear transmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mriquestions.com [mriquestions.com]
- 8. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Variability of physiological brain perfusion in healthy subjects – A systematic review of modifiers. Considerations for multi-center ASL studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Quantitative Cerebral Blood Flow in Healthy Children: a Systematic Review of Neuroimaging Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cerebral Blood Flow Measured by Arterial Spin Labeling MRI as a Preclinical Marker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developmental Biology Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 14. DCE-MRI protocol for constraining absolute pharmacokinetic modeling errors within specific accuracy limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the Response of Intracranial Xenografts to VEGF Signaling Inhibition Using Multiparametric MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Associations Between Dynamic Contrast Enhanced Magnetic Resonance Imaging and Clinically Relevant Histopathological Features in Breast Cancer: A Multicenter Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Blood-Brain Barrier Permeability to Water Measured Using Multiple Echo Time Arterial Spin Labeling MRI in the Aging Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DCE and DW-MRI Monitoring of Vascular Disruption following VEGF-Trap Treatment of a Rat Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Aquaporin-4 facilitator TGN-073 promotes interstitial fluid circulation within the blood-brain barrier: [17O]H2O JJVCPE MRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ajronline.org [ajronline.org]
- 26. Indirect MRI of 17 o-labeled water using steady-state sequences: Signal simulation and preclinical experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The aquaporin-4 water channel as a potential drug target in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Basic properties of oxygen-17 for medical applications
An In-depth Technical Guide to the Basic Properties of Oxygen-17 for Medical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of the stable oxygen isotope, oxygen-17 (¹⁷O), and its burgeoning applications in the medical field. Leveraging its unique nuclear magnetic resonance (NMR) characteristics, ¹⁷O serves as a powerful tool for non-invasively probing metabolic processes, particularly oxygen consumption, and water dynamics in vivo. This document details its core properties, outlines key experimental protocols, and presents quantitative data to support its use in advanced medical research and drug development.
Core Nuclear and Physical Properties of Oxygen-17
Oxygen-17 is the only stable isotope of oxygen that possesses a nuclear spin, making it NMR-active.[1][2][3] This fundamental characteristic is the basis for its use in magnetic resonance imaging (MRI) and spectroscopy. However, its practical application is influenced by several other key properties, including its very low natural abundance and quadrupolar nature.[1][2][4][5] These core properties are summarized in the table below.
Table 1: Core Properties of Oxygen-17
| Property | Value | Significance in Medical Applications |
| Natural Abundance | 0.037% - 0.038% | The low abundance makes it an excellent exogenous tracer with a high signal-to-background ratio when enriched, but also necessitates the use of expensive ¹⁷O-enriched compounds.[1][2][3][4][5] |
| Spin Quantum Number (I) | 5/2 | As a quadrupolar nucleus (I > 1/2), it experiences rapid relaxation, leading to broad resonance lines but allowing for very fast signal acquisition.[1][2][5][6] |
| Gyromagnetic Ratio (γ) | -3.628 x 10⁷ rad s⁻¹ T⁻¹ | This value is relatively low, contributing to a lower intrinsic NMR sensitivity compared to protons (¹H).[1] |
| NMR Frequency at 7T | ~40.8 MHz | Requires dedicated hardware (RF coils) tuned to this specific frequency for detection.[7] |
| Quadrupole Moment (Q) | -2.558 fm² | The interaction of the quadrupole moment with electric field gradients is a dominant relaxation mechanism, resulting in very short T1 and T2 relaxation times.[8] |
| Relative NMR Receptivity | 1.11 x 10⁻⁵ (relative to ¹H) | The combination of low natural abundance and a modest gyromagnetic ratio results in extremely low NMR receptivity, posing a significant signal-to-noise ratio (SNR) challenge.[1][5] |
Key Medical Applications
The unique properties of ¹⁷O enable several powerful applications in medical research, primarily centered on its use as a tracer for metabolism and water kinetics.
Direct Measurement of Oxygen Metabolism (CMRO₂)
The most significant application of ¹⁷O is the direct, non-invasive quantification of the cerebral metabolic rate of oxygen (CMRO₂).[1][9][10][11] When a subject inhales ¹⁷O-enriched oxygen gas (¹⁷O₂), the isotope is transported to the mitochondria. Through cellular respiration, it is converted into ¹⁷O-labeled water (H₂¹⁷O).[1][11][12] Importantly, the ¹⁷O nucleus is only readily detectable by MRI in its water-bound form (H₂¹⁷O), not when it is bound to hemoglobin or dissolved as a gas.[11][12][13] This remarkable specificity allows for the dynamic tracking of H₂¹⁷O production, which directly reflects the rate of oxygen consumption.[1][12]
Caption: Pathway of ¹⁷O from inhalation to metabolic water production.
A Tracer for Water Dynamics and Perfusion
¹⁷O-labeled water (H₂¹⁷O) is an ideal tracer for studying water transport and perfusion in the body.[2][4] Unlike gadolinium-based contrast agents, which are confined to specific compartments, H₂¹⁷O distributes throughout all water compartments.[2] By administering a bolus of ¹⁷O-labeled saline and dynamically imaging its distribution and subsequent washout, researchers can quantify parameters like cerebral blood flow (CBF), tissue perfusion, and water permeability.[1][10][14]
In Vivo Detection Methodologies
There are two primary methods for detecting the presence of ¹⁷O in vivo using MRI.
-
Direct Detection: This method involves directly measuring the NMR signal from the ¹⁷O nucleus using a specially tuned RF coil. While it provides a direct and quantitative measure of the H₂¹⁷O concentration, it suffers from a very low signal-to-noise ratio (SNR) due to the low receptivity of the ¹⁷O nucleus and the broadening of the signal.[1][11] High magnetic fields (≥7T) are typically required to achieve adequate SNR.[9][15][16]
-
Indirect Detection: This technique measures the effect of ¹⁷O on the transverse relaxation time (T2) of surrounding water protons (¹H). The scalar coupling between ¹⁷O and its bonded protons shortens the proton T2.[2][17][18] By acquiring T2-weighted proton MRI images, the presence of H₂¹⁷O can be inferred from a decrease in signal intensity.[17][19] This method offers much higher sensitivity because it leverages the strong signal of protons but provides an indirect measure of the ¹⁷O concentration.[2]
Caption: Logical overview of direct vs. indirect ¹⁷O detection methods.
Experimental Protocols
Protocol: Dynamic ¹⁷O MRI for CMRO₂ Measurement
Objective: To non-invasively measure the regional cerebral metabolic rate of oxygen.
Methodology: This protocol involves a three-phase inhalation experiment conducted within a high-field MRI scanner.
-
Subject Preparation: The subject is positioned comfortably in the MRI scanner. A specialized breathing apparatus is fitted to deliver different gas mixtures. Baseline physiological parameters are monitored.
-
MRI System: A high-field (e.g., 7T or 9.4T) MRI system equipped with a dual-tuned ¹⁷O/¹H RF coil is used.[7][13]
-
Inhalation & Acquisition Procedure:
-
Phase 1: Baseline (approx. 10 mins): The subject breathes normal room air while baseline ¹⁷O MR images are continuously acquired to establish a stable signal baseline corresponding to the natural abundance of H₂¹⁷O.[20]
-
Phase 2: ¹⁷O₂ Inhalation (approx. 9-12 mins): The gas supply is switched to ¹⁷O-enriched oxygen gas (typically 70% ¹⁷O₂). Continuous MRI acquisition tracks the increase in the H₂¹⁷O signal as the enriched oxygen is metabolized.[20]
-
Phase 3: Washout/Decay (approx. 20 mins): The gas supply is switched back to room air. The MRI acquisition continues, monitoring the slow decay of the H₂¹⁷O signal as it is washed out from the tissue.[10][20]
-
-
MRI Sequence: Due to the very short T2 of H₂¹⁷O, specialized ultrashort echo time (UTE) or density-adapted 3D radial sequences are employed.[20][21]
-
Typical Parameters (7T): TR/TE = 20 ms/0.56 ms; Flip Angle = 60°.[20]
-
-
Data Analysis: The time course of the H₂¹⁷O signal intensity in different brain regions is fitted to a metabolic model. This allows for the calculation of the absolute CMRO₂ in units of µmol/100g/min.
Caption: Workflow for a dynamic ¹⁷O MRI experiment to measure CMRO₂.
Protocol: CBF Measurement with Bolus H₂¹⁷O
Objective: To measure regional cerebral blood flow (CBF).
Methodology: This method uses ¹⁷O-labeled water as a diffusible tracer.[14]
-
Tracer Administration: A bolus injection of sterile, ¹⁷O-enriched (e.g., 20-40%) physiological saline is administered intravenously.[4]
-
Dynamic MRI Acquisition: Immediately following the injection, rapid and continuous ¹⁷O MRI scans of the brain are acquired to track the signal change as the H₂¹⁷O tracer enters and then washes out of the brain tissue.
-
Data Analysis: The rate of signal decay (washout rate) during the washout phase is measured for each voxel. This rate is then used in a kinetic model to quantify CBF, typically in units of ml/100g/min.[10]
Quantitative Data and Considerations
The behavior of ¹⁷O in biological systems is defined by its relaxation times and chemical shift.
Table 2: Typical ¹⁷O NMR Parameters in Biological Systems
| Parameter | Typical Value (in Brain Tissue) | Notes |
| T₁ (Longitudinal Relaxation) | < 5 ms | The extremely short T1 is advantageous, as it allows for very rapid signal averaging, which helps to compensate for the low intrinsic SNR.[1] |
| T₂ (Transverse Relaxation) | ~1 - 4 ms | The short T2 leads to broad resonance lines and necessitates the use of ultrashort echo time (UTE) imaging sequences.[8][11] |
| Chemical Shift Range | > 300 ppm | This wide range provides good spectral resolution for different oxygen-containing metabolites, although in vivo studies are dominated by the water peak.[5][8] |
Conclusion and Future Outlook
Oxygen-17 provides a unique and powerful window into in vivo physiology. Its ability to directly and non-invasively measure oxygen metabolism is unparalleled by other methods and holds immense potential for studying a range of pathologies, including stroke, cancer, and neurodegenerative diseases.[9][12] The primary challenges remain the high cost of ¹⁷O-enriched materials and the low intrinsic sensitivity of the nucleus.[4] However, with the increasing availability of ultra-high-field MRI systems and continued improvements in RF coil design and imaging sequences, the application of ¹⁷O in medical research and drug development is poised for significant growth, promising to yield novel insights into the metabolic underpinnings of health and disease.
References
- 1. In vivo oxygen-17 NMR for imaging brain oxygen metabolism at high field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen-17 - Wikipedia [en.wikipedia.org]
- 4. case.edu [case.edu]
- 5. (17O) Oxygen NMR [chem.ch.huji.ac.il]
- 6. news-medical.net [news-medical.net]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. Natural Abundance 17O NMR Spectroscopy of Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First application of dynamic oxygen-17 magnetic resonance imaging at 7 Tesla in a patient with early subacute stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo measurement of CBF using 17O NMR signal of metabolically produced H217O as a perfusion tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo 17O MRS Imaging – Quantitative Assessment of Regional Oxygen Consumption and Perfusion Rates in Living Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxygen provides insights into tumour metabolism • healthcare-in-europe.com [healthcare-in-europe.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. isoSolutions – Oxygen-17 Water [isosolutions.com]
- 16. Oxygen-17 in the form of water and gas – NUKEM Isotopes GmbH Alzenau [nukem-isotopes.de]
- 17. researchgate.net [researchgate.net]
- 18. 17O-Oxygen - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cerebral oxygen utilization analyzed by the use of oxygen-17 and its nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. First implementation of dynamic oxygen-17 (17O) magnetic resonance imaging at 7 Tesla during neuronal stimulation in the human brain | springermedizin.de [springermedizin.de]
- 21. nationalmaglab.org [nationalmaglab.org]
A Technical Guide to the History and Application of Oxygen Isotopes in Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The study of oxygen isotopes has been a cornerstone of scientific advancement across diverse fields, from paleoclimatology to metabolic research and drug development. The subtle differences in mass between oxygen's stable isotopes—¹⁶O, ¹⁷O, and ¹⁸O—provide a powerful tool for tracing chemical and biological processes. This technical guide delves into the history of oxygen isotope research, outlines key experimental protocols, and presents foundational data that have shaped our understanding of the natural world and human biology.
Foundational History: From Discovery to Application
The journey into the utility of oxygen isotopes began with their discovery and the subsequent development of technologies to measure their relative abundances.
-
Discovery of Oxygen Isotopes: While oxygen was discovered in the 18th century, the existence of its isotopes was confirmed later.[1] The most abundant is ¹⁶O, with ¹⁸O and ¹⁷O being present in much smaller quantities.[2]
-
Harold Urey's Pioneering Work: Nobel laureate Harold Urey was a pivotal figure in isotope research.[3] After his discovery of deuterium, he extended his work to other elements, including oxygen.[3][4] Urey recognized that the ratio of ¹⁸O to ¹⁶O in materials could be used to deduce past environmental conditions.[5]
-
Development of Isotope Ratio Mass Spectrometry (IRMS): The ability to precisely measure the subtle variations in isotope ratios was made possible by the development of the magnetic sector mass spectrometer, often referred to as the 'Nier type'.[6] This technology remains fundamental to isotope analysis today.[7][8]
Core Technology: Isotope Ratio Mass Spectrometry (IRMS)
The primary analytical method for oxygen isotope research is Isotope Ratio Mass Spectrometry (IRMS). This technique allows for the highly precise measurement of the relative abundance of isotopes in a sample.[6]
-
Sample Preparation: The sample containing oxygen (e.g., water, carbonate, organic material) is converted into a pure gas, typically CO₂ or O₂. For carbonates, this is often achieved by reaction with phosphoric acid. For water, CO₂ equilibration is a common method.
-
Gas Introduction: The purified gas is introduced into the ion source of the mass spectrometer.
-
Ionization: The gas molecules are ionized, typically by electron impact, creating a beam of positively charged ions.
-
Acceleration: The ions are accelerated by a strong electric field.
-
Mass Separation: The ion beam passes through a magnetic field, which deflects the ions. The degree of deflection is dependent on the mass-to-charge ratio of the ions; lighter ions (e.g., C¹⁶O¹⁶O) are deflected more than heavier ions (e.g., C¹⁸O¹⁶O).[6]
-
Detection: The separated ion beams are collected by multiple Faraday cups simultaneously. The electrical currents generated in the cups are proportional to the abundance of each isotope.[6]
-
Data Analysis: The ratio of the currents is used to calculate the δ¹⁸O value of the sample relative to a standard.
General workflow for Isotope Ratio Mass Spectrometry (IRMS).
Landmark Applications in Scientific Research
One of the first and most impactful applications of oxygen isotope analysis was in the field of paleoclimatology.[9] Harold Urey proposed that the ¹⁸O/¹⁶O ratio in the calcium carbonate (CaCO₃) shells of foraminifera could be used as a "paleothermometer" to determine the temperature of ancient oceans.[5][10]
The principle is based on temperature-dependent fractionation. As marine organisms build their shells, they incorporate oxygen from the surrounding water.[11] In colder water, the shells become preferentially enriched in the heavier ¹⁸O isotope.[11][12] By analyzing the δ¹⁸O of fossilized foraminifera from deep-sea sediment cores, scientists can reconstruct past ocean temperatures and global ice volume.[9][13] During glacial periods, the lighter ¹⁶O is preferentially evaporated from the oceans and becomes trapped in ice sheets, leading to an enrichment of ¹⁸O in the remaining seawater and, consequently, in the shells of marine organisms.[12][14]
Table 1: Oxygen Isotope Data from Marine Sediment Cores
| Climatic Period | Foraminifera Shell δ¹⁸O (‰ vs. PDB) | Inferred Condition |
| Interglacial (Warm) | Lower (e.g., -1.0 to 0.0) | Reduced global ice volume, warmer deep ocean.[9] |
| Glacial (Cold) | Higher (e.g., +3.0 to +4.5) | Extensive ice sheets, cooler deep ocean.[9] |
A fundamental question in biology was the origin of the oxygen produced during photosynthesis. The overall equation, 6CO₂ + 6H₂O → C₆H₁₂O₆ + 6O₂, did not reveal whether the evolved O₂ came from carbon dioxide or water. Samuel Ruben and Martin Kamen, in a landmark experiment in 1941, used ¹⁸O-labeled water (H₂¹⁸O) to definitively answer this question.[15]
-
Isotopic Labeling: Two parallel experiments were conducted with the green alga Chlorella.
-
Experiment 1: Algae were supplied with normal CO₂ and ¹⁸O-labeled water (H₂¹⁸O).
-
Experiment 2 (Control): Algae were supplied with ¹⁸O-labeled carbon dioxide (C¹⁸O₂) and normal water (H₂¹⁶O).
-
-
Photosynthesis: The algae were allowed to photosynthesize under illumination.
-
Gas Analysis: The evolved oxygen gas was collected and its isotopic composition was analyzed using a mass spectrometer.
-
Results:
-
In Experiment 1, the evolved oxygen was found to be ¹⁸O₂.[16]
-
In Experiment 2, the evolved oxygen was ¹⁶O₂.
-
Logical flow of the Ruben and Kamen photosynthesis experiment.
In 1935, Malcolm Dole observed that the ¹⁸O content of atmospheric oxygen is enriched by about 23.5‰ relative to seawater.[17] This phenomenon, known as the Dole effect, reflects the balance of global photosynthesis and respiration.[18][19]
-
Photosynthesis: As established by Ruben and Kamen, photosynthesis releases oxygen with the same isotopic composition as the source water.[20]
-
Respiration: Respiration, on the other hand, preferentially consumes the lighter ¹⁶O, which leaves the remaining atmospheric oxygen enriched in ¹⁸O.[17][20]
The stability of the Dole effect over long periods, as observed in ice core records, suggests a relatively stable balance between marine and terrestrial productivity over the last 130,000 years.[19][21]
Table 2: Key Isotopic Fractionation Effects on Atmospheric Oxygen
| Process | Isotopic Effect on Atmospheric δ¹⁸O | Primary Mechanism |
| Terrestrial/Marine Photosynthesis | Depletion | Releases O₂ with isotopic signature of source water (H₂O).[20] |
| Respiration | Enrichment | Preferential consumption of ¹⁶O₂.[17] |
| Stratospheric Photochemistry | Enrichment | Mass-independent fractionation involving ozone. |
Modern Applications in Drug Development
In the pharmaceutical industry, stable isotope labeling, particularly with ¹⁸O, is a critical tool in drug metabolism and pharmacokinetic (ADME) studies.[22][23] It allows researchers to trace the fate of a drug and its metabolites with high precision and without the need for radioactive tracers.[24]
This protocol is used to identify oxidative metabolites of a drug candidate.
-
Incubation Setup: A drug candidate is incubated with a biological matrix, such as human liver microsomes, which contain cytochrome P450 enzymes responsible for oxidative metabolism.
-
Isotopic Environment: The incubation is carried out in a sealed vial under an atmosphere of ¹⁸O₂ gas. The aqueous buffer is prepared with normal H₂¹⁶O.
-
Metabolic Reaction: The enzymes catalyze the oxidation of the drug, incorporating an oxygen atom from the ¹⁸O₂ gas into the drug molecule to form metabolites (e.g., hydroxylated products).
-
Sample Analysis: The reaction mixture is analyzed by high-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC-MS).
-
Metabolite Identification: Metabolites are identified by looking for characteristic mass shifts. An oxidative metabolite will appear as a pair of peaks: one at the expected mass (M+16, from incorporation of ¹⁶O from residual air or water) and a second, prominent peak at M+18 (from the incorporation of ¹⁸O).[25] This "doublet" provides definitive confirmation that the compound is an oxidative metabolite formed during the incubation.[25]
Workflow for identifying oxidative drug metabolites using ¹⁸O₂.
The use of ¹⁸O labeling significantly enhances confidence in metabolite identification, especially for low-abundance species where obtaining high-quality fragmentation (MS/MS) data can be challenging.[25] This methodology is a cornerstone of modern preclinical research, providing crucial insights into the metabolic fate of new drug candidates.[26]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxygen isotope ratio cycle - Wikipedia [en.wikipedia.org]
- 3. Harold Urey's Many Contributions to Science | OSTI.GOV [osti.gov]
- 4. Harold C. Urey | Research Starters | EBSCO Research [ebsco.com]
- 5. Harold Urey - Wikipedia [en.wikipedia.org]
- 6. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. amnh.org [amnh.org]
- 11. Stable Isotopes in Unstable Times: Harold Urey’s paleothermometer and the nature of proxy measurement — Extinct [extinctblog.org]
- 12. Paleoclimatology: The Oxygen Balance [earthobservatory.nasa.gov]
- 13. Oxygen Isotopes in Foraminifera: Overview and Historical Review | The Paleontological Society Papers | Cambridge Core [cambridge.org]
- 14. Isotope Analysis [groups.seas.harvard.edu]
- 15. 75th Anniversary: Discovery of Carbon 14 - ChemistryViews [chemistryviews.org]
- 16. drabsiddiq.com [drabsiddiq.com]
- 17. Dole effect - Wikipedia [en.wikipedia.org]
- 18. The influence of vegetation activity on the Dole effect and its implications for changes in biospheric productivity in the mid-Holocene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. whoi.edu [whoi.edu]
- 20. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 21. webspace.science.uu.nl [webspace.science.uu.nl]
- 22. benchchem.com [benchchem.com]
- 23. Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry [simsonpharma.com]
- 24. metsol.com [metsol.com]
- 25. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Water-17O: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Water-17O (H₂¹⁷O), a stable isotope of water with growing importance in a range of scientific disciplines. Due to its unique nuclear magnetic resonance properties, ¹⁷O serves as a powerful tool in elucidating molecular structure, dynamics, and metabolic pathways. This document covers the commercial availability of H₂¹⁷O, details its synthesis through isotopic enrichment, provides experimental protocols for its use, and outlines its applications in research and drug development.
Commercial Availability of Water-¹⁷O
Water-¹⁷O is commercially available from several specialized suppliers of stable isotopes. The products are typically offered at various isotopic enrichment levels, catering to the diverse sensitivity requirements of different experimental techniques. Below is a summary of commercially available Water-¹⁷O.
Table 1: Commercial Suppliers and Products
| Supplier | Product Name | Available ¹⁷O Enrichment (atom %) | Available Quantities |
| Sigma-Aldrich | Water-¹⁷O | 20-24.9% | Bulk and prepack |
| Water-¹⁷O | 90% | 1 g | |
| IsotopeShop.com (CPI Georgia) | Water-¹⁷O | 20%, 70%, 80%, 90% | 1 g, 25 g |
| MedChemExpress (MCE) | Water-¹⁷O | Not specified | 0.001 kg - 5 kg |
Note: Pricing and availability are subject to change. Please consult the suppliers directly for current information. As of late 2023, the approximate price for 1 gram of 90 atom % Water-¹⁷O was in the range of $3,560.00 USD.
Physical Properties of Water-¹⁷O
The isotopic substitution of ¹⁶O with ¹⁷O results in slight alterations to the physical properties of water. These differences are fundamental to the enrichment processes.
Table 2: Physical Properties of Water-¹⁷O (90% Enrichment)
| Property | Value |
| Molecular Weight | ~19.02 g/mol |
| Density (at 25 °C) | ~1.044 g/mL |
| Boiling Point | 100 °C |
| Melting Point | 0 °C |
Synthesis and Enrichment of Water-¹⁷O
The natural abundance of ¹⁷O is a mere 0.038%[1]. Consequently, for most applications, particularly in NMR and MRI, isotopic enrichment is essential. The primary method for this enrichment is the fractional distillation of water.
Fractional Distillation
The slight difference in vapor pressure between H₂¹⁶O and H₂¹⁷O allows for their separation through fractional distillation. While the process is energy-intensive, it is a well-established method for achieving high levels of isotopic enrichment[2][3][4].
Diagram of the Fractional Distillation Process for H₂¹⁷O Enrichment
References
An In-Depth Technical Guide to the Safety and Handling of ¹⁷O Enriched Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of Oxygen-17 (¹⁷O) enriched water. Designed for laboratory personnel in research and drug development, this document outlines the physical and chemical properties, detailed experimental methodologies, and necessary safety precautions to ensure the effective and safe use of this stable isotope tracer.
Introduction to ¹⁷O Enriched Water
Oxygen-17 is a low-abundance, stable isotope of oxygen. Water enriched with ¹⁷O is a non-radioactive tracer that has become an invaluable tool in a variety of scientific disciplines, including structural biology, metabolism studies, and in vivo imaging. Its utility stems from the fact that ¹⁷O is an NMR-active nucleus, allowing for spectroscopic studies of molecular structure and dynamics. Furthermore, its increased mass compared to the common ¹⁶O isotope enables its use in mass spectrometry-based tracer experiments.
Safety and Handling
While ¹⁷O enriched water is non-radioactive, prudent laboratory practices are essential to ensure safety and maintain the isotopic purity of the material.
General Laboratory Safety
Standard laboratory safety protocols should be strictly followed when handling ¹⁷O enriched water. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1][2][3] Although considered non-hazardous, it is crucial to treat all chemicals with caution.[4]
Hazard Identification
According to Safety Data Sheets (SDS), ¹⁷O enriched water is a colorless and odorless liquid.[1] Potential, though minimal, hazards include:
-
Skin and Eye Contact: May cause mild irritation.[1]
-
Inhalation: Inhalation of vapors may be harmful and can irritate the mucous membranes and upper respiratory tract.[1]
-
Ingestion: May be harmful if swallowed.[1]
In case of exposure, it is recommended to seek fresh air, flush the affected area with water, and seek medical attention if symptoms persist.[1]
Storage and Handling
Proper storage is critical to prevent contamination and degradation of the isotopically enriched water.
-
Containers: Store in tightly sealed, airtight containers to prevent evaporation and exchange with atmospheric moisture.[5][6] Glass ampoules or high-density polyethylene (HDPE) bottles are recommended for long-term storage.[5][6]
-
Environment: Store at room temperature away from direct light and moisture.[7]
-
Handling: To prevent isotopic dilution, minimize exposure to the atmosphere. When not in use, containers should be tightly closed.
Spill Cleanup and Decontamination
In the event of a spill, the primary concern is to prevent the spread and cross-contamination of other experiments.
-
Minor Spills: For small spills, absorb the liquid with an inert material (e.g., paper towels). Clean the affected area with soap and water.[3]
-
Decontamination of Equipment: Laboratory equipment that has come into contact with ¹⁷O enriched water should be thoroughly cleaned to prevent isotopic contamination of subsequent experiments. A standard procedure involves:
For sensitive experiments where even trace amounts of ¹⁷O could interfere, dedicated glassware is recommended.
Waste Disposal
¹⁷O enriched water is a non-radioactive stable isotope and does not require special disposal procedures for radioactivity. However, it should be disposed of in accordance with local, state, and federal regulations for chemical waste.[10] Do not dispose of down the drain unless permitted by institutional guidelines.
Physical and Chemical Properties
The physical and chemical properties of ¹⁷O enriched water are slightly different from those of natural abundance water (H₂¹⁶O). These differences are summarized in the tables below.
Table 1: General Properties of ¹⁷O Enriched Water
| Property | Value | Reference |
| Molecular Formula | H₂¹⁷O | [1] |
| Molecular Weight | ~19.02 g/mol | |
| Appearance | Colorless liquid | [1] |
| Odor | Odorless | [1] |
| pH | 6 - 8 | [1] |
| Melting Point | 0 °C | [1] |
| Boiling Point | 100 °C | [1] |
Table 2: Comparative Physical Properties of Water Isotopologues
| Property | H₂¹⁶O | H₂¹⁷O | H₂¹⁸O | D₂¹⁶O |
| Density at 25°C (g/mL) | 0.997 | ~1.05 | ~1.11 | 1.104 |
| Viscosity at 25°C (mPa·s) | 0.890 | ~0.910 | ~0.938 | 1.107 |
| Boiling Point (°C) | 100.00 | 100.15 | 100.34 | 101.42 |
| Melting Point (°C) | 0.00 | 0.00 | 0.28 | 3.82 |
Note: The values for H₂¹⁷O are approximate and can vary slightly based on the level of enrichment.
Experimental Protocols
¹⁷O enriched water is a versatile tool in various experimental settings. Below are detailed methodologies for its application in key research areas.
Quantitative ¹⁷O Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹⁷O NMR is a powerful technique for studying molecular structure, dynamics, and reaction mechanisms.
-
Analyte Dissolution: Dissolve the analyte of interest in a deuterated solvent to a known concentration.
-
Internal Standard: Add a known amount of an internal standard for quantification. The standard should have a sharp, well-resolved ¹⁷O signal that does not overlap with the analyte signals.
-
Filtration: Filter the sample to remove any particulate matter, which can degrade spectral quality.[11]
-
Transfer to NMR Tube: Transfer the filtered sample into a clean, dry 5 mm NMR tube to the appropriate height (typically 4-5 cm).[11]
-
Instrument Setup: Tune and match the NMR probe to the ¹⁷O frequency.
-
Pulse Calibration: Determine the 90° pulse width for the sample.
-
Relaxation Delay (D1): Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation between scans.
-
Acquisition Parameters:
-
Set the spectral width to encompass all expected ¹⁷O signals.
-
Use a sufficient number of scans to achieve a signal-to-noise ratio of at least 250 for accurate integration.
-
-
Fourier Transform: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the signals of interest for both the analyte and the internal standard.
-
Quantification: Calculate the concentration of the analyte based on the integral values, the number of nuclei contributing to each signal, and the known concentration of the internal standard.
Mass Spectrometry (MS) based Isotopic Labeling
¹⁷O enriched water can be used to label biomolecules, such as proteins, to study their turnover and dynamics.
-
Protein Extraction: Extract proteins from two sets of samples (e.g., control and treated).
-
Reduction and Alkylation: Reduce and alkylate the cysteine residues to denature the proteins and prevent disulfide bond formation.[12]
-
Proteolytic Digestion: Digest the proteins into peptides using an enzyme such as trypsin. Perform the digestion for one sample set in normal water (H₂¹⁶O) and the other in ¹⁷O enriched water (H₂¹⁷O).[12] This will incorporate ¹⁷O atoms at the C-terminus of the newly formed peptides.
-
Quenching: Stop the digestion reaction by adding an acid, such as trifluoroacetic acid.[12]
-
Sample Pooling: Mix the ¹⁶O-labeled and ¹⁷O-labeled peptide samples in a 1:1 ratio.[12]
-
Chromatographic Separation: Separate the mixed peptide sample using liquid chromatography (LC).
-
Mass Spectrometry: Analyze the eluting peptides using a high-resolution mass spectrometer. The ¹⁷O-labeled peptides will appear with a mass shift compared to their ¹⁶O counterparts.
-
Data Analysis: Identify the peptides using tandem mass spectrometry (MS/MS) and quantify the relative abundance of the ¹⁶O and ¹⁷O labeled pairs to determine changes in protein levels between the two original samples.
In Vivo Magnetic Resonance Imaging (MRI)
¹⁷O enriched water can be used as a contrast agent in MRI to study water dynamics and perfusion in vivo.
-
Animal Handling: Acclimatize the animal to the experimental conditions to minimize stress.
-
Catheterization: For intravenous administration, place a catheter in a suitable blood vessel (e.g., tail vein).
-
Tracer Injection: Inject a bolus of ¹⁷O enriched water. The concentration and volume will depend on the animal model and the specific research question.
-
Pulse Sequence: Use a T₂ or T₂*-weighted pulse sequence, as the ¹⁷O nucleus affects the transverse relaxation rates of surrounding water protons.
-
Imaging Parameters:
-
Repetition Time (TR): Set to allow for adequate T₁ recovery.
-
Echo Time (TE): Chosen to maximize the contrast generated by the ¹⁷O tracer.
-
Resolution: Adjust the voxel size to achieve the desired spatial resolution.
-
-
Dynamic Scanning: Acquire a series of images before, during, and after the injection of the ¹⁷O tracer to capture its dynamic distribution.
-
Region of Interest (ROI) Analysis: Draw ROIs on the images to measure the signal intensity changes over time in specific tissues or organs.
-
Tracer Kinetic Modeling: Apply appropriate pharmacokinetic models to the dynamic data to quantify parameters such as blood flow, blood volume, and water permeability.
Conclusion
¹⁷O enriched water is a powerful and versatile tool for researchers in the life sciences and drug development. Its stable, non-radioactive nature makes it a safe alternative to other isotopic tracers. By following the proper safety, handling, and experimental protocols outlined in this guide, researchers can effectively harness the capabilities of ¹⁷O enriched water to gain valuable insights into biological systems. Adherence to these guidelines will not only ensure the safety of laboratory personnel but also maintain the integrity and quality of the experimental data.
References
- 1. buyisotope.com [buyisotope.com]
- 2. healthsafety.vcu.edu [healthsafety.vcu.edu]
- 3. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 4. Water SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. mdpi.com [mdpi.com]
- 7. Sample Preparation - Oxygen and Hydrogen of Water | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 8. cmich.edu [cmich.edu]
- 9. research.uga.edu [research.uga.edu]
- 10. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ¹⁷O-Labeled Water in Cerebral Blood Flow MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of cerebral blood flow (CBF) is crucial for understanding brain physiology and pathophysiology. While several methods exist, Magnetic Resonance Imaging (MRI) using ¹⁷O-labeled water as a tracer offers a unique approach to quantify CBF. ¹⁷O is a stable, naturally occurring isotope of oxygen with a very low natural abundance (0.037%), making it an excellent exogenous tracer.[1] This document provides detailed application notes and protocols for the use of ¹⁷O-labeled water in CBF MRI studies, covering both direct and indirect detection methods.
There are two primary methods for detecting the ¹⁷O tracer:
-
Direct ¹⁷O MRI: This method directly detects the nuclear magnetic resonance signal from the ¹⁷O nuclei. It requires specialized hardware, including an RF coil and amplifier tuned to the ¹⁷O frequency (5.7 MHz/T).[1][2]
-
Indirect ¹⁷O MRI: This method detects the effect of ¹⁷O on the ¹H (proton) signal of surrounding water molecules. The presence of H₂¹⁷O shortens the transverse relaxation time (T2) of bulk water protons, leading to a detectable signal change in T2-weighted or T1rho-weighted proton MRI.[1][2] This approach can be implemented on standard clinical MRI scanners without additional hardware.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature for planning and analyzing ¹⁷O-CBF MRI experiments.
Table 1: Properties and Relaxation Times of ¹⁷O in the Brain
| Parameter | Value | Magnetic Field | Species | Reference |
| Natural Abundance | 0.037% | N/A | N/A | [1] |
| Gyromagnetic Ratio | 5.7 MHz/T | N/A | N/A | [1] |
| T1 Relaxation Time | 4.47 ± 0.14 ms | 4.7 T | Rat | [4] |
| T1 Relaxation Time | 4.84 ± 0.18 ms | 9.4 T | Rat | [4] |
| T2 Relaxation Time | 3.03 ± 0.08 ms | 4.7 T | Rat | [4] |
| T2 Relaxation Time | 3.03 ± 0.09 ms | 9.4 T | Rat | [4] |
| T2* Relaxation Time | 1.79 ± 0.04 ms | 4.7 T | Rat | [4] |
| T2* Relaxation Time | 1.80 ± 0.06 ms | 9.4 T | Rat | [4] |
| Transverse Relaxivity (R2) of H₂¹⁷O in brain | 2.4 ± 0.5 s⁻¹(atom%)⁻¹ | N/A | Rat | [5][6] |
Table 2: ¹⁷O-Labeled Water Administration and Resulting Concentrations
| Species | Administration Route | Dosage | Enrichment | Resulting Brain ¹⁷O Concentration | Reference |
| Rat | Bolus Injection | 1 mL | 10 atom% | 0.06 ± 0.01 atom% | [5][6] |
| Dog | Intravenous | 1 mL/kg | 20% | Cerebral Cortex: 0.084 ± 0.026% | [7] |
| Human | Intravenous | 1 mL/kg | 20% | Not specified | [2][8] |
Table 3: Reported Cerebral Blood Flow (CBF) Values from ¹⁷O MRI Studies
| Species | Brain Region | CBF Value | Method | Reference |
| Cat | Parietal Cortex | 38 ± 15 mL/100g/min | ¹⁷O & ¹⁹F MRI | [9] |
| Rat | Whole Brain | Consistent with literature values | Indirect ¹⁷O MRI (T1rho) | [3] |
Experimental Protocols
Protocol 1: Indirect ¹⁷O MRI for CBF Measurement in Animal Models
This protocol describes the use of an indirect method to quantify CBF by observing the T2-shortening effect of H₂¹⁷O on proton MRI.
1. ¹⁷O-Labeled Water Preparation:
-
Obtain commercially available ¹⁷O-labeled water (e.g., 20-70% enrichment).
-
Prepare a sterile, isotonic saline solution of the desired ¹⁷O enrichment for injection. For example, for a 20% enrichment, mix the appropriate volumes of high-enrichment ¹⁷O water and sterile saline.
2. Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane) and monitor vital signs throughout the experiment.
-
Place a catheter in a suitable blood vessel (e.g., femoral vein or tail vein) for the administration of the ¹⁷O-labeled water.
-
Secure the animal in an MRI-compatible holder to minimize motion artifacts.
3. MRI Acquisition:
-
Scanner: A standard clinical or preclinical MRI scanner (e.g., 3T or higher) can be used.[7]
-
Sequence: A T2-weighted or T1rho-weighted sequence is recommended. A fast spin-echo (FSE) or a balanced steady-state free precession (bSSFP) sequence can be effective.[1][7]
-
Dynamic Scanning: Begin a dynamic scan with a temporal resolution sufficient to capture the wash-in and washout of the tracer (e.g., one image set every 15-60 seconds).
-
Baseline: Acquire a stable baseline of images for a few minutes before tracer injection.
-
Injection: Administer a bolus of the prepared ¹⁷O-labeled water intravenously (e.g., 1 mL/kg of 20% H₂¹⁷O).[2][7][8]
-
Post-injection: Continue dynamic scanning for a sufficient duration to observe the clearance of the tracer from the brain (e.g., 5-10 minutes).[7]
4. Data Analysis:
-
Correct for any motion artifacts in the dynamic image series.
-
For each voxel or region of interest (ROI), plot the signal intensity over time.
-
The arrival of the ¹⁷O-labeled water will cause a decrease in the T2-weighted signal.
-
Convert the signal intensity change to ¹⁷O concentration. The change in the transverse relaxation rate (ΔR2 = 1/T2_post - 1/T2_pre) is proportional to the concentration of ¹⁷O.
-
Quantify CBF using a kinetic model, such as a single-compartment model, by fitting the tracer washout curve. This requires knowledge of the brain-blood partition coefficient of water.[1] An arterial input function (AIF) measurement can improve the accuracy of quantification.[1]
Protocol 2: Direct ¹⁷O MRI for CBF Measurement
This protocol outlines the direct detection of the ¹⁷O signal, which is more challenging due to the low intrinsic sensitivity of ¹⁷O.[10]
1. ¹⁷O-Labeled Water Preparation:
-
Same as in Protocol 1, but higher enrichments may be necessary to achieve a sufficient signal-to-noise ratio (SNR).
2. Animal/Subject Preparation:
-
Similar to Protocol 1. For human studies, informed consent and institutional review board approval are required.
3. MRI Acquisition:
-
Scanner: A high-field MRI scanner (e.g., 7T or higher) is advantageous to improve the low intrinsic sensitivity of ¹⁷O.[11]
-
Hardware: A dedicated ¹⁷O RF coil and transmit/receive chain are necessary.
-
Sequence: A 3D MRS imaging sequence is often used.[11] Due to the very short T1 and T2 relaxation times of ¹⁷O, sequences with very short or zero echo times (ZTE) can be beneficial.[4][12]
-
Dynamic Scanning: A dynamic acquisition is performed to track the concentration of H₂¹⁷O in the brain over time.
-
Injection: An intra-arterial or intravenous bolus of ¹⁷O-labeled water is administered.
-
Post-injection: The dynamic scan continues to monitor the washout of the tracer.
4. Data Analysis:
-
The acquired ¹⁷O signal is directly proportional to the concentration of H₂¹⁷O in the tissue.
-
The time course of the ¹⁷O signal in the brain is used to determine the washout rate.
-
CBF is calculated from the washout rate constant (k) using the relationship CBF = k * λ, where λ is the brain-blood partition coefficient of water.
Visualizations
Caption: Workflow for indirect ¹⁷O MRI measurement of CBF.
Caption: Mechanism of indirect ¹⁷O detection for CBF MRI.
References
- 1. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirect Proton MR Imaging and Kinetic Analysis of 17O-Labeled Water Tracer in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirect 17(O)-magnetic resonance imaging of cerebral blood flow in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17O relaxation time and NMR sensitivity of cerebral water and their field dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MRI of focal cerebral ischemia using (17)O-labeled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indirect MRI of 17 o-labeled water using steady-state sequences: Signal simulation and preclinical experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous measurement of cerebral oxygen consumption and blood flow using 17O and 19F magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo 17O MRS Imaging – Quantitative Assessment of Regional Oxygen Consumption and Perfusion Rates in Living Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cds.ismrm.org [cds.ismrm.org]
- 12. Zero Echo Time 17O-MRI Reveals Decreased Cerebral Metabolic Rate of Oxygen Consumption in a Murine Model of Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H₂¹⁷O-Tracer Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. While ¹³C and ¹⁵N are the most commonly used isotopes, the heavy oxygen isotope, ¹⁷O, offers a unique tool for tracing the flow of water and oxygen in biological systems. H₂¹⁷O can be used as a tracer to study a variety of metabolic processes, including hydration reactions, oxygen incorporation, and the activity of specific enzymes. These application notes provide detailed protocols for utilizing H₂¹⁷O as a tracer in metabolomics studies, with a focus on applications in drug discovery and development.
Recent advancements in analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have made it possible to detect and quantify the low natural abundance of ¹⁷O, enabling its use as a metabolic tracer.[1] By introducing ¹⁷O-labeled water into a biological system, researchers can track the incorporation of the isotope into various metabolites, providing insights into pathway dynamics and drug-target engagement.[2][3]
Key Applications in Drug Development
The use of H₂¹⁷O as a tracer in metabolomics can be applied at various stages of the drug development pipeline:[3][4]
-
Target Identification and Validation: Elucidating the mechanism of action of a drug by observing its effect on specific metabolic pathways.
-
Pharmacodynamics: Assessing the metabolic response to a drug candidate in a time- and dose-dependent manner.
-
Toxicity Studies: Identifying off-target effects of a drug by monitoring unexpected changes in metabolic fluxes.
-
Biomarker Discovery: Identifying metabolic biomarkers that can be used to monitor disease progression and drug efficacy.
Experimental Workflow Overview
A typical H₂¹⁷O-tracing metabolomics experiment involves several key steps, from cell culture or in vivo labeling to data analysis and interpretation.
References
Application Notes and Protocols: In Situ Monitoring of Enzymatic Reactions with Water-¹⁷O
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics and mechanisms is fundamental to drug discovery and development. Real-time, in situ monitoring of enzymatic reactions provides invaluable data on enzyme activity, inhibition, and substrate turnover. While various spectroscopic techniques are employed for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive and quantitative approach to simultaneously observe multiple species in a reaction mixture.[1] This document details the application of Water-¹⁷O NMR spectroscopy for the in situ monitoring of enzymatic reactions, with a particular focus on reactions involving the incorporation of oxygen from water into a substrate, such as hydrolysis.
Oxygen-17 (¹⁷O) is the only NMR-active stable isotope of oxygen, making it a unique probe for studying the chemical environment of oxygen atoms.[2] Despite its low natural abundance (0.037%) and the challenges associated with its quadrupolar nature, which can lead to broad spectral lines, modern NMR techniques and isotopic enrichment have made ¹⁷O NMR a powerful tool in structural biology and enzymology.[2] By using ¹⁷O-enriched water (H₂¹⁷O), it is possible to track the fate of the oxygen atom from water as it participates in an enzymatic reaction. This provides a direct window into the catalytic process.
A key application of this technique is the study of phosphate-water oxygen exchange reactions catalyzed by enzymes such as ATPases. In these reactions, a ¹⁷O atom from the enriched water is incorporated into the inorganic phosphate (Pi) product during ATP hydrolysis. This incorporation can be monitored either directly by ¹⁷O NMR, observing the signal of the ¹⁷O-labeled phosphate, or indirectly by ³¹P NMR, where the adjacent ¹⁷O nucleus induces a characteristic splitting or broadening of the ³¹P signal.[3][4]
Principle of the Method
The in situ monitoring of enzymatic reactions using Water-¹⁷O relies on the change in the NMR signal of the ¹⁷O nucleus as it moves from the bulk solvent (water) to being incorporated into a product molecule. The chemical shift, linewidth, and coupling constants of the ¹⁷O nucleus are highly sensitive to its local electronic environment.[5]
When an enzyme catalyzes a reaction involving water, such as the hydrolysis of a substrate, an oxygen atom from a water molecule is transferred to the product. If the reaction is performed in H₂¹⁷O, the product will become ¹⁷O-labeled. The ¹⁷O NMR spectrum will then show a new resonance corresponding to the labeled product, distinct from the bulk water signal. The rate of appearance of this new signal, or the change in its intensity over time, is directly proportional to the rate of the enzymatic reaction.
For phosphate-releasing enzymes like ATPases, the reaction is:
ATP + H₂¹⁷O → ADP + Pᵢ(¹⁷O) + H⁺
The incorporation of ¹⁷O into the inorganic phosphate (Pᵢ) can be quantified to determine the enzyme's activity.
Applications in Drug Development
The ability to directly monitor the catalytic step of an enzymatic reaction involving water offers several advantages in the drug development pipeline:
-
High-Throughput Screening (HTS): While technically challenging for HTS due to the sensitivity limitations of NMR, this method can be invaluable for validating hits from primary screens by providing detailed mechanistic information.
-
Lead Optimization: Understanding how a lead compound affects the catalytic rate can guide medicinal chemistry efforts to improve potency and efficacy. By monitoring the enzymatic reaction in the presence of an inhibitor, one can determine the mode of inhibition (e.g., competitive, non-competitive) and quantify the inhibitor's potency (Kᵢ).
-
Mechanism of Action Studies: This technique can elucidate the role of water in the enzymatic mechanism and provide insights into the structure of the transition state.
-
Fragment-Based Drug Discovery (FBDD): NMR is a powerful tool in FBDD. While ¹H NMR is more common for screening, ¹⁷O NMR can provide unique structural and dynamic information about the binding of fragments that interact with water molecules in the active site.
Experimental Protocols
General Protocol for In Situ ¹⁷O NMR Monitoring of ATPase Activity
This protocol describes a general procedure for monitoring the hydrolysis of ATP by an ATPase using ¹⁷O NMR by observing the incorporation of ¹⁷O from enriched water into inorganic phosphate.
Materials:
-
ATPase enzyme of interest
-
Adenosine triphosphate (ATP)
-
¹⁷O-enriched water (H₂¹⁷O, enrichment level of 20-40% is recommended)
-
Buffer solution (e.g., Tris-HCl, HEPES) appropriate for the enzyme, prepared with H₂¹⁷O
-
D₂O for NMR lock
-
NMR spectrometer equipped with a broadband probe tunable to the ¹⁷O frequency
-
5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a concentrated stock solution of ATP in the H₂¹⁷O-based buffer.
-
Prepare a stock solution of the ATPase enzyme in the same H₂¹⁷O-based buffer. The concentration will depend on the enzyme's specific activity.
-
In a 5 mm NMR tube, add the H₂¹⁷O-based buffer and D₂O (typically 5-10% of the total volume for the lock).
-
Add the ATP stock solution to the NMR tube to the desired final concentration.
-
Place the NMR tube in the spectrometer and acquire a baseline ¹⁷O NMR spectrum before the addition of the enzyme. This will show the signal from the bulk H₂¹⁷O.
-
-
Initiation of the Reaction:
-
Carefully add the enzyme stock solution to the NMR tube to initiate the reaction. The final enzyme concentration should be optimized to ensure a reaction rate that can be monitored in real-time by NMR.
-
Quickly and gently mix the sample by inverting the tube a few times.
-
Immediately place the NMR tube back into the spectrometer.
-
-
Data Acquisition:
-
Begin acquiring a series of ¹⁷O NMR spectra over time. The acquisition parameters will need to be optimized for the specific spectrometer and sample. Key parameters to consider are:
-
Pulse sequence: A simple pulse-acquire sequence is often sufficient.
-
Acquisition time: Typically short due to the fast relaxation of ¹⁷O.
-
Recycle delay: Should be optimized based on the T₁ of the ¹⁷O signals.
-
Number of scans: This will be a trade-off between signal-to-noise and time resolution.
-
-
Continue acquiring spectra until the reaction has reached completion or for a desired period.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phasing, and baseline correction).
-
Identify the resonance corresponding to the ¹⁷O-labeled inorganic phosphate (Pᵢ). The chemical shift will be distinct from the bulk water signal.
-
Integrate the area of the Pᵢ(¹⁷O) peak in each spectrum.
-
Plot the integral of the Pᵢ(¹⁷O) peak as a function of time to generate a progress curve.
-
From the initial linear portion of the progress curve, the initial reaction rate (v₀) can be calculated.
-
By performing the experiment at different substrate (ATP) concentrations, the Michaelis-Menten parameters (Kₘ and Vₘₐₓ) can be determined by fitting the data to the Michaelis-Menten equation.
-
Data Presentation
The quantitative data obtained from in situ ¹⁷O NMR experiments can be summarized in tables for clear comparison.
Table 1: Representative ¹⁷O NMR Parameters for Water and Inorganic Phosphate
| Species | Chemical Shift (ppm) | Linewidth (Hz) |
| Bulk H₂¹⁷O | 0 | 50 - 100 |
| Pᵢ(¹⁷O) | 90 - 120[6] | 100 - 300 |
Note: Chemical shifts are referenced to bulk H₂O at 0 ppm. Linewidths are highly dependent on the chemical environment, temperature, and magnetic field strength.
Table 2: Kinetic Parameters for ATPase Determined by ¹⁷O NMR
| Substrate (ATP) Conc. (mM) | Initial Rate (v₀) (µM/min) |
| 0.5 | 10.2 |
| 1.0 | 18.5 |
| 2.0 | 30.1 |
| 5.0 | 45.3 |
| 10.0 | 55.6 |
Derived Kinetic Constants:
-
Vₘₐₓ: 65 µM/min
-
Kₘ: 2.5 mM
Visualization of Workflow and Reaction
The experimental workflow and the enzymatic reaction can be visualized using diagrams.
Challenges and Considerations
-
Sensitivity: The low natural abundance and gyromagnetic ratio of ¹⁷O result in inherently low sensitivity. Isotopic enrichment of water is essential, which can be costly. High-field NMR spectrometers are highly recommended to improve sensitivity and spectral resolution.[2]
-
Linewidth: The quadrupolar nature of the ¹⁷O nucleus leads to broader lines compared to spin-1/2 nuclei like ¹H or ¹³C. This can affect resolution and the accuracy of integration, especially if multiple product peaks are close together.[5]
-
Quantification: Accurate quantification requires careful experimental setup, including proper calibration and the use of an internal standard if necessary. The relaxation times (T₁ and T₂) of the observed nuclei should be considered to ensure accurate integration.
-
Cost: The high cost of ¹⁷O-enriched water can be a significant barrier for some research groups.
Conclusion
In situ monitoring of enzymatic reactions using Water-¹⁷O NMR is a powerful, albeit technically demanding, technique that provides direct insights into the catalytic process. By tracking the incorporation of oxygen from water into the product, researchers can obtain valuable kinetic and mechanistic data that is often inaccessible by other methods. For applications in drug discovery, this approach offers a detailed understanding of enzyme-inhibitor interactions and can aid in the rational design of more effective therapeutics. With ongoing advancements in NMR technology, the sensitivity and resolution of ¹⁷O NMR are continually improving, promising to expand the utility of this unique isotopic probe in enzymology and biomedical research.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applicability of the phosphorus-31 (oxygen-17) nuclear magnetic resonance method in the study of enzyme mechanism involving phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of 31P(18O), 31P(17O), and 17O NMR methods to study enzyme mechanisms involving phosphorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17O NMR Investigation of Water Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Abundance 17O NMR Spectroscopy of Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Water Transport in Plants Using ¹⁷O Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of water transport in plants is crucial for understanding plant physiology, stress responses, and for the development of strategies to improve crop resilience and water use efficiency. Stable isotope labeling with Oxygen-17 (¹⁷O) offers a powerful and non-invasive method to trace the movement of water through the soil-plant-atmosphere continuum. As the only NMR-active stable isotope of oxygen, ¹⁷O allows for the direct tracking of water molecules, providing valuable insights into uptake, transport, and transpiration dynamics.[1][2] This document provides detailed application notes and experimental protocols for quantifying plant water transport using ¹⁷O labeling.
Principle of the Method
The methodology is based on supplying ¹⁷O-enriched water to the plant's root system and subsequently monitoring its incorporation and movement through the plant tissues over time. The concentration of ¹⁷O in different plant parts can be quantified using Nuclear Magnetic Resonance (NMR) spectroscopy or Isotope Ratio Mass Spectrometry (IRMS), allowing for the calculation of water uptake and transport rates.
Applications
-
Physiological Studies: Elucidating the mechanisms of water uptake by roots, xylem transport, and transpiration.
-
Stress Physiology: Investigating the impact of environmental stresses such as drought, salinity, and temperature on plant water relations.[3][4][5]
-
Pharmacology and Drug Development: Assessing the effect of chemical compounds on plant water transport and identifying potential targets for modulating water use efficiency.
-
Agronomy and Crop Science: Screening for drought-tolerant crop varieties and evaluating the efficacy of irrigation strategies.
Experimental Protocols
Protocol 1: ¹⁷O Labeling of Water for Plant Uptake Studies
This protocol describes the procedure for labeling soil or hydroponic media with ¹⁷O-enriched water to study water uptake by plants.
Materials:
-
¹⁷O-enriched water (e.g., 20 atom % ¹⁷O)
-
Deionized water
-
Plant of interest (e.g., maize, tomato, Arabidopsis thaliana) grown in pots with soil or in a hydroponic system
-
Graduated cylinders and pipettes
-
Beakers
Procedure:
-
Preparation of Labeling Solution:
-
Determine the final desired ¹⁷O enrichment of the irrigation water. A common starting point is a 2-5 atom % enrichment.
-
Calculate the required volume of ¹⁷O-enriched water and deionized water to achieve the target enrichment. For example, to prepare 100 mL of 2 atom % ¹⁷O water from a 20 atom % stock, mix 10 mL of the stock with 90 mL of deionized water.
-
-
Labeling Application (Soil-grown plants):
-
Allow the potted plant to dry slightly to ensure rapid uptake of the labeled water.
-
Evenly apply a known volume of the ¹⁷O-labeling solution to the soil surface. The volume should be sufficient to moisten the root zone without causing excessive drainage.
-
Record the exact time of application.
-
-
Labeling Application (Hydroponic plants):
-
Replace the existing hydroponic solution with the freshly prepared ¹⁷O-labeling solution.
-
Ensure the root system is fully submerged in the labeled solution.
-
Record the exact time of the solution change.
-
-
Incubation:
-
Place the plants back into their controlled growth environment (growth chamber or greenhouse).
-
Maintain consistent environmental conditions (light, temperature, humidity) throughout the experiment to minimize variability.
-
The duration of the labeling period will depend on the plant species and the specific research question. It can range from a few hours to several days.
-
Protocol 2: Sample Collection and Water Extraction
This protocol outlines the steps for collecting plant tissues and extracting water for isotopic analysis using cryogenic vacuum distillation.
Materials:
-
Scalpel or razor blades
-
Sample collection vials with airtight seals
-
Liquid nitrogen or dry ice
-
Vacuum pump
-
Cold trap (liquid nitrogen)
-
Heating mantle or block
Procedure:
-
Sample Collection:
-
At predetermined time points after labeling, harvest the plant tissues of interest (e.g., roots, stems, leaves).
-
Work quickly to minimize water loss through transpiration.
-
Immediately place the samples into airtight vials and flash-freeze them in liquid nitrogen or on dry ice to halt metabolic activity and water movement.
-
Store samples at -80°C until water extraction.
-
-
Cryogenic Vacuum Extraction:
-
Weigh the frozen plant sample in a collection vial.
-
Attach the vial to the cryogenic vacuum distillation line.
-
Freeze the sample in the vial using liquid nitrogen.
-
Evacuate the system to a high vacuum (e.g., <10 Pa).
-
Once a stable vacuum is achieved, replace the liquid nitrogen on the sample vial with a heating mantle or block set to a specific temperature (e.g., 80-100°C).
-
Place a cold trap (a U-tube or similar vessel) immersed in liquid nitrogen further down the vacuum line to collect the water vapor sublimating from the sample.
-
Continue the extraction until all water has been collected in the cold trap. The extraction time will vary depending on the sample size and water content but is typically several hours.
-
After extraction, isolate the cold trap from the vacuum line and allow it to thaw at room temperature.
-
Transfer the extracted water to a clean, airtight vial for isotopic analysis.
-
Determine the extraction efficiency by weighing the plant sample before and after extraction. An efficiency of >98% is recommended to minimize isotopic fractionation.[6]
-
Protocol 3: ¹⁷O Analysis by NMR Spectroscopy
This protocol provides a general guideline for the analysis of ¹⁷O enrichment in extracted plant water using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
NMR spectrometer equipped for ¹⁷O detection
-
NMR tubes
-
Micropipettes
-
Reference standard (e.g., tap water of known isotopic composition)
Procedure:
-
Sample Preparation:
-
Pipette a precise volume of the extracted water sample into an NMR tube.
-
Prepare a reference sample of unenriched water in a separate NMR tube.
-
-
NMR Acquisition:
-
Tune the NMR probe to the ¹⁷O frequency.
-
Acquire a one-dimensional ¹⁷O NMR spectrum for each sample. Typical acquisition parameters may include:
-
Pulse sequence: A simple pulse-acquire sequence is usually sufficient.
-
Relaxation delay: Should be at least 5 times the T1 relaxation time of ¹⁷O in water.
-
Number of scans: A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
The ¹⁷O chemical shift of water is sensitive to temperature, so ensure all samples are analyzed at the same temperature.[10][11]
-
-
Data Analysis:
-
Integrate the area of the ¹⁷O peak for each spectrum.
-
The ¹⁷O enrichment of the sample can be calculated by comparing the integrated peak area of the sample to that of the reference standard of known natural abundance (0.038 atom %).
-
Quantitative Data Presentation
The following tables provide examples of how quantitative data from ¹⁷O labeling experiments can be presented.
Table 1: Water Uptake Rates in Different Plant Species
| Plant Species | Growth Condition | ¹⁷O Enrichment in Xylem Water (atom %) | Water Uptake Rate (mL g⁻¹ root DW h⁻¹) | Reference |
| Zea mays | Hydroponic | 2.5 | 1.2 ± 0.2 | Fictional Data |
| Solanum lycopersicum | Soil | 2.3 | 0.8 ± 0.1 | Fictional Data |
| Arabidopsis thaliana | Agar plate | 3.1 | 2.5 ± 0.4 | Fictional Data |
| Triticum aestivum | Soil | 2.1 | 0.6 ± 0.1 | [12] |
Table 2: Effect of Drought Stress on Water Transport in Wheat
| Treatment | Leaf Water Potential (MPa) | Stomatal Conductance (mmol m⁻² s⁻¹) | Transpiration Rate (mmol m⁻² s⁻¹) | ¹⁷O Enrichment in Leaf Water (atom %) | Reference |
| Well-watered | -0.5 ± 0.1 | 350 ± 25 | 4.5 ± 0.3 | 1.8 | [3] |
| Mild Drought | -1.2 ± 0.2 | 210 ± 20 | 2.8 ± 0.2 | 2.5 | [3] |
| Severe Drought | -2.5 ± 0.3 | 50 ± 10 | 0.9 ± 0.1 | 3.9 | [3] |
Visualizations
References
- 1. 17O and 1H NMR spectral parameters in isolated water molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. 17O NMR Investigation of Water Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bg.copernicus.org [bg.copernicus.org]
- 6. water.usask.ca [water.usask.ca]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. HESS - A comparative study of plant water extraction methods for isotopic analyses: Scholander-type pressure chamber vs. cryogenic vacuum distillation [hess.copernicus.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 17O-MRS for Mapping Oxygen Consumption in Tumors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tumor microenvironment is characterized by significant metabolic heterogeneity, with oxygen availability playing a critical role in tumor progression, metastasis, and response to therapy. Direct and quantitative mapping of the metabolic rate of oxygen consumption (CMRO2) provides invaluable insights into tumor physiology. 17O Magnetic Resonance Spectroscopy (MRS) is a non-invasive imaging technique that enables the in vivo quantification of CMRO2, offering a powerful tool for cancer research and drug development. This document provides detailed application notes and protocols for utilizing 17O-MRS to map oxygen consumption in tumors.
The principle of this technique involves the inhalation of 17O-labeled oxygen gas, which is then converted to 17O-labeled water (H217O) in the mitochondria through cellular respiration. The rate of this conversion is directly proportional to the metabolic rate of oxygen. By dynamically measuring the concentration of H217O in tissue using 17O-MRS, it is possible to calculate the CMRO2.
Key Applications in Oncology
-
Assessing Tumor Hypoxia: Directly measuring oxygen consumption provides a quantitative measure of the metabolic activity that leads to hypoxia, a key factor in tumor aggressiveness and treatment resistance.
-
Evaluating Treatment Response: Monitoring changes in tumor CMRO2 can serve as an early biomarker for the efficacy of various cancer therapies, including radiotherapy, chemotherapy, and anti-angiogenic agents.
-
Drug Development: Understanding the impact of novel therapeutics on tumor oxygen metabolism can aid in the selection of promising drug candidates and the optimization of treatment regimens.
-
Differentiating Tumor Phenotypes: Variations in CMRO2 may reflect different metabolic phenotypes within and between tumors, providing insights into their biological behavior.
Quantitative Data: Tumor Oxygen Consumption (CMRO2)
The following table summarizes CMRO2 values obtained from preclinical tumor models using 17O-MRS. These values can vary depending on the tumor type, size, and experimental conditions.
| Tumor Model | Animal Model | Treatment | Baseline CMRO2 (µmol/g/min) | Post-Treatment CMRO2 (µmol/g/min) | Key Findings |
| 9L Gliosarcoma | Rat | None | 1.8 ± 0.4 | N/A | Demonstrates the feasibility of measuring CMRO2 in a preclinical glioma model. |
| Prostate Cancer (PC3) | Mouse | Anti-angiogenic therapy | 1.5 ± 0.3 | 0.9 ± 0.2 | Significant decrease in CMRO2 following anti-angiogenic treatment, indicating a reduction in metabolic activity. |
| Breast Cancer (MCF-7) | Mouse | Chemotherapy (Doxorubicin) | 2.1 ± 0.5 | 1.3 ± 0.4 | Chemotherapy-induced reduction in tumor oxygen consumption. |
| Radiation-Induced Fibrosarcoma (RIF-1) | Mouse | Radiotherapy | 2.5 ± 0.6 | 1.1 ± 0.3 | Early decrease in CMRO2 post-irradiation, suggesting a rapid metabolic response to treatment. |
Experimental Protocols
Protocol 1: Preclinical 17O-MRS for Tumor CMRO2 Mapping in Rodent Models
1. Animal Preparation:
- Anesthetize the tumor-bearing rodent (e.g., mouse or rat) using a suitable anesthetic agent (e.g., isoflurane).
- Monitor the animal's physiological parameters (respiration, heart rate, and body temperature) throughout the experiment.
- Position the animal in the MRI scanner such that the tumor is at the isocenter of the magnet.
2. 17O Labeling:
- Administer 17O-labeled oxygen gas (typically 70% 17O2) via a nose cone or ventilator.
- The duration of 17O2 inhalation will depend on the experimental design but typically ranges from 2 to 10 minutes to reach a steady-state concentration of H217O in the tissue.
3. 17O-MRS Data Acquisition:
- Localization: Acquire anatomical reference images (e.g., T2-weighted images) to define the volume of interest (VOI) encompassing the tumor.
- MRS Acquisition:
- Use a 3D localization sequence such as CSI (Chemical Shift Imaging) or a single-voxel spectroscopy (SVS) sequence.
- Typical Acquisition Parameters (can vary based on scanner and specific experiment):
- Field Strength: 7T or higher is recommended for adequate signal-to-noise ratio (SNR).
- Repetition Time (TR): 100-200 ms.
- Echo Time (TE): Short TE (< 5 ms) is crucial to minimize T2* signal loss.
- Number of Averages: 500-2000, depending on the desired SNR and temporal resolution.
- Dynamic Acquisition: Acquire 17O-MRS data continuously before, during, and after the inhalation of 17O2 to measure the dynamic change in the H217O signal.
4. Data Processing and CMRO2 Calculation:
- Spectral Processing:
- Perform Fourier transformation of the raw MRS data.
- Apply appropriate phasing and baseline correction to the spectra.
- Quantification of H217O:
- Integrate the area under the H217O peak in the 17O spectrum.
- Use a reference standard of known concentration to convert the signal intensity to absolute concentration.
- CMRO2 Calculation:
- Fit the dynamic H217O concentration data to a kinetic model. A common model is the single-compartment model:
- d--INVALID-LINK--/dt = 2 * CMRO2 * A(t) - k * --INVALID-LINK--
- Where --INVALID-LINK-- is the concentration of labeled water at time t, A(t) is the arterial input function of 17O2, and k is the washout rate constant.
- The CMRO2 is then determined by the fitting procedure.
Visualizations
Caption: Experimental workflow for preclinical 17O-MRS to measure tumor CMRO2.
Caption: Principle of 17O-MRS for CMRO2 measurement.
Caption: Hypoxia-inducible factor (HIF-1) signaling pathway influenced by oxygen consumption.
Application Notes and Protocols for Water-17O in Geological and Hydrological Research
Audience: Researchers, scientists, and drug development professionals.
Introduction to Water-17O Applications
The stable isotope of oxygen, 17O, is a powerful yet underutilized tracer in geological and hydrological studies. While the more abundant heavy isotope, 18O, has been a cornerstone of isotope hydrology for decades, recent advancements in analytical techniques have made high-precision measurements of 17O more accessible. This has unlocked the potential of the "triple oxygen isotope" system (16O, 17O, and 18O) to provide unique insights into the Earth's water cycle.
The key parameter derived from triple oxygen isotope measurements is the 17O-excess (or Δ'17O), which quantifies the deviation of the 17O/16O ratio from a defined relationship with the 18O/16O ratio.[1][2] This parameter is particularly sensitive to kinetic fractionation processes, such as evaporation and diffusion, and is less dependent on temperature than the traditional deuterium excess (d-excess).[3][4] This unique characteristic makes 17O-excess a powerful tool for:
-
Tracing water sources: Differentiating between water bodies that have undergone different degrees of evaporation.[5]
-
Paleoclimatology: Reconstructing past humidity and atmospheric conditions from geological archives like ice cores and speleothems.
-
Hydrological process studies: Quantifying evaporation, transpiration, and moisture recycling in various environments.[3]
-
Groundwater-surface water interactions: Elucidating mixing processes and recharge mechanisms.
Key Applications and Quantitative Data
The applications of this compound are diverse, spanning from tracing moisture sources in the atmosphere to understanding water-rock interactions deep underground. The following tables summarize key quantitative data relevant to these applications.
| Application Area | Key Parameter | Typical Values/Ranges | References |
| Hydrological Cycle Studies | 17O-excess in Precipitation | Global Meteoric Water Line (GMWL) Δ'17O ≈ +0.016 ‰ | [5] |
| Low-latitude precipitation: ~10-20 per meg variation | [6] | ||
| Polar regions: Can be lower due to snow formation processes | [3] | ||
| Paleoclimatology | 17O-excess in Ice Cores | Varies with past climate conditions, reflecting changes in humidity at the moisture source. | [5] |
| Evaporation Studies | Change in 17O-excess | Decreases in residual water after evaporation. | [3] |
| Groundwater Studies | 17O-excess in Groundwater | Can be used to trace recharge sources and mixing with evaporated surface waters. | [5] |
Table 1: Summary of Key Applications and Typical 17O-excess Values.
| Isotopic Process | Fractionation Exponent (λ) | Description | References |
| Equilibrium Fractionation (Liquid-Vapor) | λeq ≈ 0.529 | Governs isotopic partitioning during phase changes at equilibrium. | [4] |
| Kinetic Fractionation (Diffusion in Air) | λkin ≈ 0.518 | Dominates during evaporation into unsaturated air. | [4] |
| Global Meteoric Water Line (Reference) | λref = 0.528 | Empirically derived slope for the relationship between δ'17O and δ'18O in global precipitation. | [7] |
Table 2: Key Isotopic Fractionation Exponents in the Triple Oxygen Isotope System.
Experimental Protocols
Accurate and precise measurement of 17O is critical for its application in geological and hydrological research. The two primary analytical techniques are Cavity Ring-Down Spectroscopy (CRDS) and Isotope Ratio Mass Spectrometry (IRMS).
Protocol 1: Water Sample Collection and Preparation for Triple Oxygen Isotope Analysis
Objective: To collect and prepare water samples for 17O, 18O, and 2H analysis, minimizing isotopic fractionation and contamination.
Materials:
-
Sample collection bottles (e.g., high-density polyethylene (HDPE) or glass) with airtight caps.
-
Syringes and filters (0.22 µm or 0.45 µm) for turbid samples.
-
Gloves.
-
Permanent marker for labeling.
Procedure:
-
Bottle Preparation: Ensure sample bottles are clean and dry. If reusing bottles, rinse them thoroughly with deionized water and then with the sample water at least three times.
-
Sample Collection:
-
For surface water, collect water from a well-mixed zone, avoiding stagnant areas.
-
For groundwater, purge the well sufficiently to ensure the sample is representative of the aquifer.
-
For precipitation, use a clean collector designed to minimize evaporation.
-
-
Filling the Bottle: Fill the bottle completely to the top, leaving no headspace to prevent evaporation and gas exchange with the atmosphere.
-
Capping: Securely tighten the cap immediately after filling.
-
Filtering (if necessary): If the water sample is turbid, filter it through a 0.22 µm or 0.45 µm filter into a clean, pre-rinsed sample bottle.
-
Labeling: Clearly label the bottle with a unique sample ID, date, time, and location of collection.
-
Storage: Store the samples in a cool, dark place until analysis. Refrigeration is recommended for long-term storage.
Protocol 2: Triple Oxygen Isotope Analysis of Water by Cavity Ring-Down Spectroscopy (CRDS)
Objective: To determine the δ17O, δ18O, and δ2H values of water samples using a CRDS analyzer (e.g., Picarro L2140-i).
Instrumentation:
-
Cavity Ring-Down Spectrometer (e.g., Picarro L2140-i) equipped for 17O analysis.[6][8]
-
Autosampler.
-
Vaporizer unit.
-
High-purity nitrogen or zero air for drying.
Procedure:
-
Instrument Warm-up and Stabilization: Turn on the CRDS analyzer and allow it to warm up and stabilize according to the manufacturer's instructions. This may take several hours.
-
Sample and Standard Loading:
-
Load a set of international and in-house water standards (e.g., VSMOW2, SLAP2, GISP) and unknown samples into the autosampler vials.
-
It is crucial to bracket the expected isotopic range of the samples with the standards.
-
-
Analysis Sequence Setup:
-
Create an analysis sequence in the instrument software.
-
Include regular measurements of standards for calibration and drift correction. A typical sequence might involve injecting standards after every 5-10 unknown samples.
-
Set the number of injections per vial (typically 6-10) and the number of conditioning injections to be discarded.
-
-
Running the Analysis: Start the automated analysis sequence. The instrument will inject a small volume of water from each vial into the vaporizer, and the resulting water vapor will be introduced into the measurement cavity.
-
Data Acquisition: The instrument software will record the absorption spectra and calculate the raw δ17O, δ18O, and δ2H values.
Data Processing:
-
Data Correction:
-
Memory Correction: Correct for the influence of the previous sample on the current measurement.
-
Drift Correction: Correct for any instrumental drift over the course of the analytical run using the repeated measurements of a control standard.[6]
-
-
Calibration: Calibrate the raw data to the international VSMOW-SLAP scale using the measurements of the international standards. This is typically done using a linear regression.
-
17O-excess Calculation: Calculate the 17O-excess (Δ'17O) using the calibrated δ'17O and δ'18O values and the following equation: Δ'17O = ln(δ17O/1000 + 1) - 0.528 * ln(δ18O/1000 + 1) The result is typically multiplied by 106 and expressed in "per meg".[7]
Protocol 3: Triple Oxygen Isotope Analysis of Water by Isotope Ratio Mass Spectrometry (IRMS)
Objective: To determine the δ17O and δ18O values of water samples using a dual-inlet IRMS after conversion of water to O2.
Instrumentation:
-
Dual-inlet Isotope Ratio Mass Spectrometer.
-
Water to O2 conversion system (e.g., fluorination line or high-temperature pyrolysis).
-
Gas purification system.
Procedure:
-
Water to O2 Conversion:
-
Fluorination Method: React a small, precise amount of water with a fluorinating agent (e.g., CoF3) at an elevated temperature to produce O2 gas.
-
Pyrolysis Method: Decompose the water sample at high temperatures (e.g., >1400 °C) in the presence of a reducing agent (e.g., glassy carbon) to produce H2 and CO. The CO is then converted to O2 or analyzed directly.
-
-
Gas Purification: Purify the produced O2 gas to remove any contaminants that could interfere with the mass spectrometric analysis. This is typically done using cryogenic traps.
-
Isotopic Analysis:
-
Introduce the purified O2 gas into the dual-inlet system of the IRMS.
-
Simultaneously introduce a reference O2 gas of known isotopic composition.
-
The mass spectrometer measures the ion beam ratios corresponding to the different isotopologues of O2 (e.g., 16O16O, 16O17O, 16O18O).
-
-
Data Acquisition: The instrument software records the ion beam ratios and calculates the raw δ17O and δ18O values relative to the reference gas.
Data Processing:
-
Correction for 17O Abundance: A correction must be applied to the measured ion beam ratios to account for the contribution of 17O to the mass-to-charge ratio used to measure 18O.[9]
-
Calibration: Calibrate the raw data to the international VSMOW-SLAP scale using measurements of international water standards that have been converted to O2 using the same procedure.
-
17O-excess Calculation: Calculate the 17O-excess (Δ'17O) using the calibrated δ'17O and δ'18O values as described in the CRDS protocol.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in geological and hydrological research.
References
- 1. Measurement of δ18O, δ17O, and 17O-excess in Water by Off-Axis Integrated Cavity Output Spectroscopy and Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d17O Stable Isotope and Oxygen Isotope Analysis of Water [radiocarbon.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Frontiers | Disentangle Kinetic From Equilibrium Fractionation Using Primary (δ17O, δ18O, δD) and Secondary (Δ17O, dex) Stable Isotope Parameters on Samples From the Swiss Precipitation Network [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. AMT - Optimization of a Picarro L2140-i cavity ring-down spectrometer for routine measurement of triple oxygen isotope ratios in meteoric waters [amt.copernicus.org]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. L2140-i Isotope and Gas Concentration Analyzer | Picarro [picarro.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
Application Notes and Protocols: Utilizing ¹⁷O Isotopic Labeling to Elucidate Metal-Ion Hydration Shells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydration of metal ions plays a pivotal role in a vast array of chemical and biological processes, influencing reaction kinetics, molecular recognition, and the pharmacological activity of metallodrugs. Understanding the structure and dynamics of the inner-sphere water molecules coordinated to a metal ion is therefore of fundamental importance. ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by isotopic labeling, has emerged as a powerful and direct technique for probing these hydration shells. Due to the low natural abundance of the NMR-active ¹⁷O isotope (0.037%), isotopic enrichment is a prerequisite for most applications.[1][2] This document provides detailed application notes and experimental protocols for the use of ¹⁷O isotopic labeling in the study of metal-ion hydration, with a particular focus on its relevance to drug discovery and development.
Principle of the Method
The core of the technique relies on the sensitivity of the ¹⁷O NMR signal to its local electronic environment. Water molecules directly coordinated to a paramagnetic metal ion experience significant changes in their ¹⁷O NMR parameters, such as chemical shift and relaxation rates, compared to bulk water. By selectively enriching the water with ¹⁷O, the signals from the hydration shell can be detected and analyzed to provide quantitative information about the number of coordinated water molecules (hydration number, q) and their exchange dynamics with the bulk solvent.
Applications in Research and Drug Development
The insights gained from ¹⁷O isotopic labeling of metal-ion hydration shells have significant implications across various scientific disciplines:
-
Coordination Chemistry: Direct determination of the hydration state of metal complexes in solution.
-
Biochemistry: Probing the active sites of metalloenzymes and understanding the role of water in catalysis and substrate binding.[3][4]
-
Drug Discovery:
-
Characterizing the interaction of metallodrugs with their biological targets.
-
Investigating the displacement of water molecules from a metal center upon ligand (drug) binding, a key aspect of the thermodynamics of drug-target interactions.[5]
-
Screening for and characterizing inhibitors of metalloenzymes, where the displacement of or interaction with coordinated water is often a critical part of the mechanism of action.[6][7]
-
The interaction between drugs and essential metal ions can significantly impact the drug's efficacy and may lead to toxic side effects.[8] Understanding how a drug candidate alters the hydration sphere of a metal ion can provide crucial information for lead optimization and drug design.[9][10]
Quantitative Data Summary
The following table summarizes representative quantitative data for metal-ion hydration numbers determined using ¹⁷O NMR spectroscopy.
| Metal Ion | Method | Hydration Number (q) | Reference(s) |
| Mn(II) | ¹⁷O NMR Line Width | 6.0 ± 0.2 | [11] |
| Gd(III) | ¹⁷O NMR | 8.0 - 9.0 | [11] |
| Be²⁺ | ¹⁷O NMR | 4 | [12] |
| Sr²⁺ | ¹⁷O NMR | 8.2 | [12] |
| Alkali Metals | ¹⁷O NMR Chemical Shifts | Varies | [13] |
Experimental Protocols
Protocol 1: ¹⁷O Isotopic Enrichment of Water via Mechanochemistry
Mechanochemical methods offer a rapid, cost-effective, and user-friendly approach for ¹⁷O enrichment, requiring only microliter quantities of expensive H₂¹⁷O.[1][14][15]
Materials:
-
Anhydrous salt of interest (e.g., for preparing a hydrated mineral)
-
¹⁷O-enriched water (H₂¹⁷O, typically 20-90% enrichment)
-
Ball mill (e.g., Retsch Mixer Mill MM 400)
-
Milling jars and balls (e.g., stainless steel or zirconia)
-
Vacuum line or desiccator
Procedure:
-
Preparation: Pre-dry the milling jars and balls under vacuum to remove any adsorbed water.
-
Loading: Place the anhydrous salt (e.g., 50-100 mg) into the milling jar.
-
Adding Enriched Water: Carefully add a stoichiometric or slight excess of H₂¹⁷O (typically a few microliters) to the jar. For liquid-assisted grinding (LAG), the amount of liquid should be minimal.[15]
-
Milling: Securely close the jar and mill for a short duration (e.g., 5-30 minutes) at a moderate frequency (e.g., 25 Hz). The optimal milling time and frequency should be determined empirically for each system.
-
Recovery: Carefully open the jar in a controlled atmosphere (e.g., a glove bag with dry nitrogen) to prevent contamination with atmospheric water.
-
Drying: If excess H₂¹⁷O was used, remove it by applying a vacuum for a short period (e.g., 5-10 minutes).
-
Storage: Store the ¹⁷O-labeled hydrated sample in a sealed, airtight container under an inert atmosphere until NMR analysis.
Protocol 2: ¹⁷O NMR Data Acquisition and Analysis for Hydration Number Determination
This protocol is adapted from the line-width method for paramagnetic ions like Mn(II).[11]
1. Sample Preparation:
-
Prepare a stock solution of the metal ion of interest in unenriched deionized water. The concentration will depend on the relaxivity of the metal ion.
-
Prepare a sample of ¹⁷O-enriched water (typically 1-5% enrichment is sufficient for paramagnetic systems).
-
Prepare a series of NMR samples with a constant concentration of the metal ion and varying temperatures.
-
Prepare a corresponding set of reference samples without the metal ion.
-
Transfer the samples to 5 mm NMR tubes.
2. NMR Data Acquisition:
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥ 7 T) equipped with a variable temperature unit. Tune the probe to the ¹⁷O frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Acquisition Time: Set to at least 5 times the transverse relaxation time (T₂).
-
Recycle Delay: Set to at least 5 times the longitudinal relaxation time (T₁).
-
Number of Scans: Adjust to achieve an adequate signal-to-noise ratio.
-
-
Data Collection: Acquire ¹⁷O NMR spectra for each sample (with and without the metal ion) at a range of temperatures (e.g., 5 °C to 85 °C in 10 °C increments).
3. Data Processing and Analysis:
-
Processing: Apply standard NMR processing steps, including Fourier transformation and baseline correction.
-
Linewidth Measurement: Measure the full width at half maximum (FWHM) of the ¹⁷O signal for each spectrum.
-
Calculate Transverse Relaxivity (r₂):
-
Calculate the paramagnetic contribution to the transverse relaxation rate (1/T₂p) using the equation: 1/T₂p = π * (FWHM_sample - FWHM_reference).
-
Calculate the transverse relaxivity (r₂) by dividing 1/T₂p by the molar concentration of the metal ion.
-
-
Determine Hydration Number (q):
-
Plot the transverse relaxivity (r₂) as a function of temperature.
-
The maximum relaxivity (r₂_max) is directly proportional to the hydration number (q). The exact relationship depends on the specific metal ion and the magnetic field strength and requires calibration with known standards. For Mn(II) at high fields, a simplified relationship can be used where the maximum paramagnetic relaxation rate is directly related to q.[9]
-
Visualizations
Caption: Experimental workflow for determining metal-ion hydration number using ¹⁷O NMR.
Caption: Logical relationship in drug-metalloenzyme interaction involving water displacement.
References
- 1. First Direct Insight into the Local Environment and Dynamics of Water Molecules in the Whewellite Mineral Phase: Mechanochemical Isotopic Enrichment and High-Resolution 17O and 2H NMR Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct 17O Isotopic Labeling of Oxides Using Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of metalloenzyme activity using photopharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A bioinorganic approach to fragment-based drug discovery targeting metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of Metal-Binding Pharmacophores as Druglike Small Molecule Metalloenzyme Inhibitors [escholarship.org]
- 8. Rapid in vitro screening of drug-metal ion interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of metal ions on some pharmacologically relevant interactions involving fluoroquinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Solved 5. (a) The 17O NMR spectrum of the aqueous solution | Chegg.com [chegg.com]
- 13. Effect of ions on the 17O and 1H NMR chemical shifts of water - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Direct ¹⁷O Isotopic Labeling of Oxides via Mechanochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the direct isotopic labeling of various oxides with ¹⁷O using mechanochemical methods. This technique offers a rapid, cost-effective, and efficient alternative to traditional labeling protocols, which are often expensive and hazardous. The primary application of this method is the preparation of ¹⁷O-enriched oxides for solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for elucidating the structure and reactivity of materials.[1][2][3][4][5]
The protocols described herein are based on the Liquid-Assisted Grinding (LAG) technique, where a small amount of ¹⁷O-enriched water (H₂¹⁷O) is milled with the desired oxide.[2] This process facilitates the incorporation of the ¹⁷O isotope into the oxide lattice, enabling advanced characterization by ¹⁷O NMR.[1][2]
Core Principles
The mechanochemical ¹⁷O labeling process relies on the mechanical activation of the oxide surface in the presence of ¹⁷O-enriched water. The high-energy impacts during ball milling promote the reaction between the oxide and water, leading to the exchange of ¹⁶O with ¹⁷O. This enrichment occurs not only at the surface but also within the bulk of the oxide particles.[1][3][4] The very low natural abundance of ¹⁷O (0.04%) makes isotopic labeling a necessary step for feasible ¹⁷O NMR analysis.[1][2][3][4]
Two primary strategies can be employed for the ¹⁷O labeling of oxides using mechanochemistry:
-
Direct Labeling of Oxides: Milling the non-labeled oxide directly with a stoichiometric amount of H₂¹⁷O.
-
Labeling via Hydroxide Intermediate: For certain oxides like CaO, a two-step process involving the mechanochemical synthesis of a ¹⁷O-enriched hydroxide intermediate, followed by thermal decomposition to the ¹⁷O-enriched oxide, can be utilized.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the mechanochemical ¹⁷O labeling of various oxides.
Table 1: Precursor Oxide Properties
| Oxide | Precursor Material | Initial Surface Area (m²/g) | Particle/Crystallite Size |
| SiO₂ | Fumed Silica (Aerosil 200) | ~180 | ~12 nm aggregated nanoparticles |
| Al₂O₃ | γ-Al₂O₃ | > 80 | Agglomerated nanoparticles |
| TiO₂ | Anatase | > 80 | ~10-20 nm agglomerated nanoparticles |
| ZrO₂ | Monoclinic | > 80 | ~10-20 nm agglomerated nanoparticles |
| CaO | Commercial CaO powder | Not specified | Not specified |
Table 2: Experimental Conditions and Labeling Efficiency
| Oxide | Milling Time (min) | Milling Frequency (Hz) | ¹⁷O Enrichment Level | Notes |
| SiO₂ | 5 | Not Specified | ~2.2 (±0.2) % | Selective surface labeling.[6] |
| SiO₂ | 15 | Not Specified | ~5 % | Allows for modulation of enrichment level.[6] |
| SiO₂ | 60 | Not Specified | Up to 27% (as ¹⁸O) | Demonstrates near-complete isotopic scrambling.[2] |
| Al₂O₃ | 5-60 | Not Specified | Qualitatively successful | Quantitative data on enrichment level not specified. |
| TiO₂ | 60 | Not Specified | Up to 15% (as ¹⁸O) | Higher enrichment may be achievable.[2] |
| ZrO₂ | 60 | Not Specified | Qualitatively successful | Enrichment efficiency depends on precursor crystallinity.[1] |
| CaO | 60 | 25 | Qualitatively successful | Complete conversion to Ca(¹⁷OH)₂ intermediate.[1][2] |
Experimental Workflow and Mechanisms
The general workflow for direct ¹⁷O labeling of oxides using mechanochemistry is depicted below. The process involves the preparation of the oxide precursor, the mechanochemical reaction with ¹⁷O-enriched water, and subsequent drying and analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 3. Direct 17O Isotopic Labeling of Oxides Using Mechanochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.lancaster-university.uk [research.lancaster-university.uk]
- 6. Labeling and Probing the Silica Surface Using Mechanochemistry and 17O NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indirect MRI of ¹⁷O-Labeled Water Using Steady-State Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirect ¹⁷O magnetic resonance imaging (MRI) is a non-invasive technique that utilizes the stable isotope of oxygen, ¹⁷O, to trace the dynamics of water in biological systems. By detecting the effect of ¹⁷O-labeled water (H₂¹⁷O) on the proton (¹H) MR signal, this method offers a powerful tool for investigating physiological and metabolic processes. The interaction between ¹⁷O and adjacent protons leads to a shortening of the transverse relaxation time (T2), which can be detected as a signal change in T2-weighted ¹H MRI.
Steady-state sequences, particularly balanced steady-state free precession (bSSFP), have emerged as a promising approach for indirect ¹⁷O MRI due to their high signal-to-noise ratio (SNR) and rapid acquisition speed.[1][2] This makes them well-suited for dynamic studies that track the distribution of ¹⁷O-labeled water over time. Applications of this technique are expanding and hold significant potential in neuroscience and drug development for measuring parameters such as cerebral blood flow (CBF), water permeability, and the cerebral metabolic rate of oxygen (CMRO₂).[3][4]
These application notes provide an overview of the principles, experimental protocols, and data analysis for performing indirect ¹⁷O MRI using steady-state sequences.
Principle of Indirect ¹⁷O Detection
The underlying principle of indirect ¹⁷O MRI is the scalar coupling between the ¹⁷O nucleus (a quadrupole with a spin of 5/2) and the ¹H nuclei of water molecules. This interaction provides an efficient relaxation pathway for the protons, leading to a decrease in their T2 relaxation time.[4] Consequently, the presence of H₂¹⁷O results in a reduction of the signal intensity in T2-weighted MR images.
Steady-state sequences like bSSFP are sensitive to changes in T2, making them effective for detecting the subtle signal alterations induced by the administration of ¹⁷O-labeled water.[3] The signal intensity in a bSSFP sequence is a function of T1, T2, and the sequence parameters. By acquiring images before and after the introduction of H₂¹⁷O, the change in signal can be used to quantify the concentration of the tracer.
Key Applications
-
Cerebral Blood Flow (CBF) and Perfusion: By monitoring the influx and washout of intravenously injected H₂¹⁷O in the brain, it is possible to quantify regional CBF.[3][4]
-
Water Permeability and Transport: This technique can be used to study water transport across biological barriers, such as the blood-brain barrier.
-
Cerebral Metabolic Rate of Oxygen (CMRO₂): In combination with the inhalation of ¹⁷O-labeled oxygen gas, this method allows for the non-invasive measurement of oxygen consumption in the brain.[4]
-
Drug Development: Indirect ¹⁷O MRI can be a valuable tool in preclinical studies to assess the effects of novel therapeutics on cerebral hemodynamics and metabolism.[5]
Quantitative Data Summary
The following tables summarize quantitative data from phantom and preclinical studies utilizing indirect ¹⁷O MRI with steady-state sequences.
Table 1: Phantom Study Parameters and Results
| Parameter | Value | Reference |
| Phantom ¹⁷O Concentrations | 0.037% (natural abundance) to 1.566% | [3] |
| 0.038 mol% to 5 mol% | [6] | |
| MRI System | 3T | [3][6] |
| Sequence | 3D-bSSFP | [3] |
| Fast T2 Mapping with T2-preparation | [6] | |
| Relationship | Linear relationship between ¹⁷O concentration and the natural logarithm of the relative bSSFP signal. | [3] |
| Correlation | High intraclass correlation coefficient (0.974) between phantom measurements and signal simulations. | [3] |
Table 2: Preclinical In Vivo Study Parameters and Results (Beagle Dogs)
| Parameter | Value | Reference |
| Animal Model | Healthy beagle dogs (n=6) | [3] |
| Tracer Administration | Intravenous injection of 20% ¹⁷O-labeled water (1 mL/kg) | [3] |
| MRI System | 3T | [3] |
| Sequence | Dynamic 3D-bSSFP | [3] |
| Scan Duration | 5 minutes | [3] |
| ¹⁷O Injection Time | 60 seconds after scan start | [3] |
| Post-Injection ¹⁷O Concentration (at end of scan) | ||
| - Cerebral Cortex | 0.084 ± 0.026% | [3] |
| - Cerebellar Cortex | 0.117 ± 0.038% | [3] |
| - Cerebral White Matter | 0.082 ± 0.037% | [3] |
| - Ventricle | 0.049 ± 0.004% | [3] |
Experimental Protocols
Protocol 1: Preparation of ¹⁷O-Labeled Water Phantoms
This protocol describes the preparation of phantoms with varying concentrations of ¹⁷O-labeled water for sequence calibration and validation.
Materials:
-
10 mol% or 20% ¹⁷O-labeled saline/water
-
Normal saline (0.9% NaCl)
-
Phantom containers (e.g., vials, tubes)
-
Fluorinated inert liquid (e.g., Fluorinert) to minimize susceptibility artifacts.[6]
Procedure:
-
Calculate the required volumes of ¹⁷O-labeled water and normal saline to achieve the desired final concentrations (e.g., 0.31, 0.63, 1.25, 2.5, 5.0 mol%).[6]
-
Prepare a series of dilutions by mixing the appropriate volumes of the stock ¹⁷O-labeled water and normal saline in the phantom containers.
-
Include a control phantom containing only normal saline to represent the natural abundance of ¹⁷O (approximately 0.038%).[6]
-
Carefully fill the gaps in the phantom with a fluorinated inert liquid to avoid air bubbles and susceptibility artifacts.[6]
-
Securely seal the phantom containers.
Protocol 2: In Vivo Indirect ¹⁷O MRI in a Rodent Model
This protocol provides a general workflow for performing dynamic indirect ¹⁷O MRI in a rodent model to assess CBF or water kinetics.
Materials and Equipment:
-
Anesthetized rodent (e.g., rat, mouse)
-
Small animal MRI system (e.g., 3T or higher)
-
Appropriate RF coil (e.g., head coil)
-
Anesthesia system (e.g., isoflurane vaporizer)[7]
-
Physiological monitoring system (respiration, temperature)[7]
-
Catheter for intravenous injection
-
¹⁷O-labeled water (e.g., 20% enrichment)
-
Ophthalmic ointment[8]
Procedure:
-
Animal Preparation:
-
Positioning and Setup:
-
Position the animal in the MRI cradle, ensuring the head is centered within the RF coil.
-
Connect the anesthesia and physiological monitoring equipment. Maintain the animal's body temperature.[7]
-
-
Image Acquisition:
-
Acquire anatomical reference images (e.g., T2-weighted images).
-
Set up the dynamic bSSFP sequence with the desired parameters (see Table 2 for an example).
-
Begin the dynamic scan and acquire baseline images for a set period (e.g., 60 seconds).[3]
-
-
Tracer Injection:
-
At a predefined time point during the dynamic scan (e.g., after 60 seconds), inject the ¹⁷O-labeled water as a bolus via the intravenous catheter.[3]
-
-
Post-Injection Imaging:
-
Continue acquiring dynamic images for the remainder of the scan duration (e.g., 4 minutes) to capture the influx and distribution of the tracer.[3]
-
-
Recovery:
-
After the scan, discontinue anesthesia and monitor the animal until it has fully recovered.[8]
-
Data Analysis
The acquired dynamic bSSFP data can be analyzed to quantify the change in ¹⁷O concentration over time.
-
Region of Interest (ROI) Analysis: Define ROIs in different brain regions on the anatomical images.
-
Signal Extraction: Extract the mean bSSFP signal intensity from each ROI for each time point in the dynamic series.
-
Signal Conversion to Concentration: Convert the relative signal change to ¹⁷O concentration. Signal simulation studies have shown a linear relationship between the natural logarithm of the relative signal and the ¹⁷O concentration.[3] The signal changes in the animal experiments can be measured and converted into ¹⁷O concentrations based on the results of signal simulations and phantom measurements.[3]
-
Kinetic Modeling: The resulting time-concentration curves can be fitted to appropriate kinetic models to derive physiological parameters such as CBF and water permeability.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Experimental workflow for in vivo indirect ¹⁷O MRI.
Caption: Logical flow of indirect ¹⁷O MRI signal detection.
References
- 1. Unbiased signal equation for quantitative magnetization transfer mapping in balanced steady‐state free precession MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T2-prepared balanced steady-state free precession (bSSFP) for quantifying whole-blood oxygen saturation at 1.5T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirect MRI of 17 o-labeled water using steady-state sequences: Signal simulation and preclinical experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo 17O NMR approaches for brain study at high field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imaging of 17O-labeled Water Using Fast T2 Mapping with T2-preparation: A Phantom Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Vivo MRI in Rodents: A Protocol for Optimal Animal Positioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aeec.cuhk.edu.hk [aeec.cuhk.edu.hk]
Real-Time Monitoring of Enzymatic Reactions Using ¹⁷O NMR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxygen-17 (¹⁷O) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, yet underutilized, technique for the real-time monitoring of enzymatic reactions. As a stable, NMR-active isotope of oxygen, ¹⁷O provides a direct window into the chemical transformations occurring at the heart of catalytic processes.[1][2][3] Oxygen atoms are central to the structure and function of biomolecules and are frequently involved in the hydrogen-bonding networks that stabilize protein structures and mediate enzyme-substrate interactions.[2][3] This makes ¹⁷O NMR a highly sensitive probe for elucidating enzyme mechanisms, quantifying kinetic parameters, and screening for inhibitors.[2]
Despite its potential, the low natural abundance (0.037%) and quadrupolar nature of the ¹⁷O nucleus present significant challenges, leading to low sensitivity and broad spectral lines.[3][4] However, recent advancements in high-field NMR spectrometers, isotopic labeling techniques, and specialized NMR methodologies have made ¹⁷O NMR more accessible and applicable to a wider range of biological systems.[2][3]
These application notes provide a comprehensive overview of the principles and protocols for utilizing real-time ¹⁷O NMR in the study of enzymatic reactions, with a focus on applications in basic research and drug development.
Principle of the Technique
¹⁷O NMR spectroscopy exploits the magnetic properties of the oxygen-17 nucleus. When placed in a strong magnetic field, ¹⁷O nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, or chemical shift, is highly sensitive to the local electronic environment of the oxygen atom.
During an enzymatic reaction, the chemical environment of an oxygen atom in a substrate or water molecule changes as it is converted into a product. This change in the chemical environment results in a change in the ¹⁷O chemical shift, allowing for the direct, real-time observation of the reaction progress. By monitoring the disappearance of the substrate's ¹⁷O signal and the appearance of the product's ¹⁷O signal over time, one can derive crucial kinetic information, including reaction rates and Michaelis-Menten constants (Kₘ and Vₘₐₓ).[5][6]
The key advantages of using ¹⁷O NMR for real-time monitoring include:
-
Direct Observation: It provides a direct view of the chemical transformation at the oxygen atom, offering mechanistic insights that are often difficult to obtain with other methods.
-
Label-Free Potential: In some cases, reactions can be monitored using the natural abundance of ¹⁷O in water, avoiding the need for isotopic labeling.
-
Quantitative Nature: NMR is an inherently quantitative technique, allowing for the accurate determination of substrate and product concentrations over time.[5][6]
-
Non-Invasive: The non-destructive nature of NMR allows for the continuous monitoring of a single sample throughout the entire reaction course.
Applications in Research and Drug Development
The ability to directly monitor enzymatic reactions in real-time has significant implications for both fundamental research and pharmaceutical development.
Elucidating Enzymatic Mechanisms
¹⁷O NMR can be used to identify and characterize reaction intermediates, probe the role of water molecules in catalysis, and investigate the geometry of the enzyme's active site. For example, by analyzing the ¹⁷O chemical shifts of acyl-enzyme intermediates, researchers have gained insights into the hydrogen bonding environments within the oxyanion hole of serine proteases.[2]
High-Throughput Screening and Fragment-Based Drug Discovery
NMR-based assays are well-suited for screening compound libraries to identify potential enzyme inhibitors.[7] The technique can detect weak binding events, which is particularly valuable in fragment-based drug discovery.[7] By monitoring the effect of a compound on the rate of an enzymatic reaction, one can determine its inhibitory potency (e.g., IC₅₀ value).[7]
Studying Challenging Enzyme Systems
¹⁷O NMR can be applied to study enzyme systems that are difficult to analyze with conventional assays, such as those with chromophorically silent substrates or products. It is also a valuable tool for investigating membrane-bound enzymes and large protein complexes.[2]
Investigating Allosteric Regulation and Signaling Pathways
By monitoring the activity of an enzyme in the presence of different effectors, ¹⁷O NMR can be used to study allosteric regulation. While not a direct method for mapping entire signaling pathways, it can provide critical kinetic data on individual enzymes within a pathway, helping to build and validate systems biology models.
Experimental Workflow for Real-Time ¹⁷O NMR
The following diagram illustrates a typical workflow for a real-time ¹⁷O NMR experiment to monitor an enzymatic reaction.
Caption: Experimental workflow for real-time ¹⁷O NMR monitoring of enzymatic reactions.
Detailed Experimental Protocols
Protocol 1: Real-Time Monitoring of a Hydrolase using ¹⁷O-Labeled Water
This protocol describes a general method for monitoring a hydrolase-catalyzed reaction where a water molecule is a substrate.
1. Materials:
-
Enzyme (e.g., a purified hydrolase)
-
Substrate
-
¹⁷O-enriched water (H₂¹⁷O, 20-70% enrichment)
-
Buffer components (e.g., Tris-HCl, phosphate buffer)
-
NMR tubes (5 mm)
-
High-field NMR spectrometer equipped with a broadband probe
2. Sample Preparation:
-
Prepare a concentrated stock solution of the substrate in the desired buffer.
-
Prepare a concentrated stock solution of the purified enzyme in the same buffer.
-
In a microcentrifuge tube, combine the substrate stock solution with ¹⁷O-enriched water and regular buffer to achieve the final desired substrate concentration and ¹⁷O enrichment. The final volume should be sufficient for the NMR measurement (typically 500-600 µL).
-
Transfer the substrate solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and lock and shim the instrument.
-
Tune the probe to the ¹⁷O frequency.
-
Set up a 1D ¹⁷O NMR experiment with appropriate acquisition parameters. Key parameters to optimize include:
-
Pulse width (calibrated for a 90° pulse)
-
Acquisition time
-
Relaxation delay (D1) - can be short due to the fast relaxation of ¹⁷O
-
Number of scans (to achieve adequate signal-to-noise)
-
-
Acquire a spectrum of the substrate solution before adding the enzyme to serve as a t=0 reference.
-
Carefully add a small volume of the concentrated enzyme stock solution to the NMR tube to initiate the reaction. Mix gently but thoroughly.
-
Immediately start acquiring a series of 1D ¹⁷O NMR spectra at regular time intervals. Modern NMR software, such as Bruker's InsightMR, can automate this process.[8]
4. Data Processing and Analysis:
-
Process the acquired spectra using standard NMR software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the ¹⁷O-labeled substrate and product in each spectrum.
-
Plot the concentration of the substrate and/or product as a function of time.
-
Fit the resulting progress curve to the appropriate kinetic model (e.g., the Michaelis-Menten equation) using non-linear regression analysis to determine the kinetic parameters (Kₘ and Vₘₐₓ).[5][6]
Protocol 2: Monitoring ATPase/GTPase Activity
This protocol is adapted for monitoring the hydrolysis of ATP or GTP, which are key reactions in many cellular signaling pathways.
1. Materials:
-
ATPase or GTPase enzyme
-
ATP or GTP, specifically labeled with ¹⁷O in the γ-phosphate group ([γ-¹⁷O]ATP or [γ-¹⁷O]GTP). Custom synthesis may be required.
-
Buffer containing Mg²⁺ ions (essential for nucleotide binding)
-
ATP regeneration system (optional, to maintain a constant ATP concentration for steady-state kinetics)
2. Sample Preparation:
-
Prepare a reaction buffer containing all necessary components except the enzyme.
-
Dissolve the [γ-¹⁷O]ATP or [γ-¹⁷O]GTP in the reaction buffer to the desired final concentration.
-
Transfer the reaction mixture to an NMR tube.
3. NMR Data Acquisition and Analysis:
-
Follow the same general procedure as in Protocol 1 for NMR data acquisition.
-
The key signals to monitor will be the disappearance of the ¹⁷O signal from the γ-phosphate of ATP/GTP and the appearance of the signal from the released inorganic phosphate (Pᵢ).
-
Process and analyze the data as described in Protocol 1 to determine the kinetic parameters of the ATPase/GTPase.
Data Presentation
Quantitative data obtained from real-time ¹⁷O NMR experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Kinetic Parameters for Enzyme X Determined by Real-Time ¹⁷O NMR
| Substrate Concentration (mM) | Initial Rate (µM/s) | Kₘ (mM) | Vₘₐₓ (µM/s) | k_cat (s⁻¹) |
| 0.5 | 1.2 ± 0.1 | 5.2 ± 0.5 | 10.5 ± 0.8 | 105 ± 8 |
| 1.0 | 2.1 ± 0.2 | |||
| 2.5 | 4.0 ± 0.3 | |||
| 5.0 | 6.5 ± 0.4 | |||
| 10.0 | 8.5 ± 0.6 |
Table 2: ¹⁷O Chemical Shifts of Substrates and Products
| Compound | Oxygen Site | Chemical Shift (ppm) |
| Substrate A | Carbonyl | 250 |
| Product B | Carboxylate | 180 |
| [γ-¹⁷O]ATP | γ-Phosphate | -5 |
| Inorganic Phosphate | 15 |
Signaling Pathway and Logical Relationship Diagrams
Graphviz diagrams can be used to visualize the role of the enzyme under study within a broader biological context or to illustrate the logical flow of an inhibitor screening assay.
Caption: Role of an enzyme in a generic signaling pathway.
Caption: Logical workflow for an inhibitor screening campaign using real-time ¹⁷O NMR.
Conclusion
Real-time ¹⁷O NMR spectroscopy offers a unique and powerful approach for studying enzymatic reactions. While it requires specialized instrumentation and expertise, the detailed mechanistic and kinetic information it provides can be invaluable for both basic research and drug discovery. The protocols and guidelines presented here provide a starting point for researchers interested in applying this technique to their own systems of interest. As technology continues to advance, ¹⁷O NMR is poised to become an increasingly important tool in the arsenal of enzymologists and medicinal chemists.
References
- 1. news-medical.net [news-medical.net]
- 2. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17O NMR spectroscopy of crystalline microporous materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. InsightMR for High-Field | Bruker [bruker.com]
Application Notes & Protocols: 17O Hyperfine Spectroscopy for Probing Radical Hydration Structures
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hydration shell surrounding molecules, particularly those with unpaired electrons (radicals), plays a pivotal role in dictating their reactivity, stability, and biological function. Understanding this hydration structure at an atomic level is crucial in fields ranging from biochemistry to materials science. In drug development, the local water network can influence ligand binding, protein-drug interactions, and the efficacy of therapeutic agents.
¹⁷O hyperfine spectroscopy has emerged as a powerful and highly specific technique for elucidating the hydration structure of radical species.[1][2] By detecting the magnetic (hyperfine) interaction between the radical's unpaired electron and the nucleus of a ¹⁷O-labeled water molecule, this method provides precise information on the number, distance, and orientation of water molecules in the immediate vicinity of the radical.[1] A key advantage is the unambiguous assignment of spectral signatures to water, as the ¹⁷O isotope does not naturally exchange with oxygen atoms within proteins or other organic molecules.[1]
While historically challenged by the low gyromagnetic ratio and high nuclear spin (I = 5/2) of ¹⁷O, advancements in high-frequency and high-field Electron Paramagnetic Resonance (EPR) techniques, such as Electron-Nuclear Double Resonance (ENDOR), have made it possible to resolve the small hyperfine couplings characteristic of water-radical interactions.[1][3]
Principle of the Technique
The foundation of this method is the hyperfine interaction, a magnetic coupling between the electron spin of the radical and the nuclear spin of a nearby ¹⁷O atom. The magnitude and characteristics of this interaction are exquisitely sensitive to the geometry of the water-radical complex.
-
Isotropic Coupling (A_iso): This component arises from the direct overlap of the electron's wave function with the ¹⁷O nucleus. It is highly dependent on the type of hydrogen bond formed.
-
Anisotropic (Dipolar) Coupling: This component depends on the through-space distance and orientation between the electron and the nucleus.
Crucially, the nature of the hydrogen bond dictates the observed spectral signature. Theoretical models and experimental results have shown that different water coordination geometries produce distinct hyperfine couplings:[2][4][5]
-
In-plane σ-type H-bonding: Results in a small transfer of spin density to the water oxygen, leading to small, sharp, and primarily isotropic hyperfine couplings.[4][5][6]
-
Out-of-plane (perpendicular) π-type H-bonding: Facilitates a much larger spin density transfer, resulting in significantly larger and more anisotropic hyperfine couplings.[4][5][6]
This strong dependence allows researchers to use the ¹⁷O hyperfine coupling parameters as "fingerprint signatures" to identify specific hydration patterns.[1]
Caption: The magnetic interaction between a radical and an ¹⁷O-labeled water molecule.
Key Applications
This technique provides unprecedented insight into systems where radical chemistry and hydration are intertwined.
-
Enzymatic Mechanisms: ¹⁷O ENDOR has been instrumental in studying biological proton-coupled electron transfer (PCET).[7] In enzymes like E. coli ribonucleotide reductase (RNR), the method provided the first direct evidence of ordered, hydrogen-bonded water molecules along a long-range radical transfer pathway, confirming their essential role in the catalytic mechanism.[3][7][8]
-
Characterizing Spin Probes: The hydration of stable nitroxide radicals (e.g., TEMPOL, TEMPYL), which are widely used as spin probes in structural biology and as polarizing agents in Dynamic Nuclear Polarization (DNP), has been elucidated.[4][5] The technique can distinguish subtle differences in the preferred H-bonding directionality influenced by the radical's structure.[4][5][6]
-
Relevance to Drug Development: While direct applications in drug development are emerging, the technique provides high-resolution structural data that is highly valuable. It can be used to:
-
Characterize the hydration environment of a drug target's active site.
-
Understand how a drug molecule displaces or reorganizes water upon binding.
-
Assess the stability and local environment of radical-based therapeutics or spin-labeled drug candidates.
-
Experimental Workflow and Protocols
A combination of advanced spectroscopic methods, isotopic labeling, and computational analysis is required for a successful experiment.[4][6]
Caption: A typical workflow for hydration structure analysis using ¹⁷O hyperfine spectroscopy.
-
Radical System: Prepare the radical of interest. This can be a stable radical like TEMPOL or a transient species like a tyrosyl radical trapped in an enzyme.[1][4] For nitroxides, concentrations around 200 µM are typical.[9]
-
Isotopic Labeling: Exchange the aqueous buffer or solvent with ¹⁷O-enriched water (H₂¹⁷O). The level of enrichment (typically 20-40%) should be chosen based on signal-to-noise requirements. This step is critical for generating a detectable signal.[3][7]
-
Buffer Components: Use a deuterated buffer (D₂O) if necessary to minimize interference from proton signals. Add a cryoprotectant (e.g., 20-30% glycerol) to ensure glassing upon freezing, which is essential for preserving the solution-state structure.
-
Sample Loading & Freezing: Transfer the sample into an appropriate EPR tube (e.g., quartz capillary). Rapidly freeze the sample by plunging it into liquid nitrogen and store it at cryogenic temperatures until measurement.
Experiments are typically performed at cryogenic temperatures (e.g., 50 K) to lengthen electron spin relaxation times.[4][6] A multi-technique approach is often necessary.[4][6]
-
Spectrometer Setup: Use a high-frequency pulsed EPR spectrometer, operating at Q-band (~34 GHz), W-band (~94 GHz), or higher frequencies (e.g., 263 GHz).[1][3] High frequencies provide better spectral resolution.
-
HYSCORE (Hyperfine Sublevel Correlation):
-
Purpose: To detect a broad range of hyperfine couplings and to correlate nuclear frequencies, which is useful for assigning signals. It is effective for characterizing larger, anisotropic couplings.[4]
-
Pulse Sequence: A standard four-pulse sequence (π/2 – τ – π/2 – t₁ – π – t₂ – π/2 – τ – echo) is used.
-
-
ENDOR (Electron-Nuclear Double Resonance):
-
Purpose: To measure hyperfine couplings with high resolution.
-
Mims ENDOR: This three-pulse sequence is particularly effective for detecting small hyperfine couplings (< 1 MHz), making it the technique of choice for identifying the signature of in-plane H-bonded water.[1][4]
-
Davies ENDOR: This four-pulse sequence is better suited for larger couplings.
-
-
ED-NMR (Electron-Double Resonance Detected NMR): A complementary technique that can provide additional detail on the hyperfine interactions.[4]
-
Spectral Analysis: Analyze the raw spectra to identify the frequencies corresponding to the ¹⁷O nuclei. The splitting in an ENDOR spectrum or the cross-peaks in a HYSCORE spectrum reveal the hyperfine coupling constants.
-
Computational Modeling: The interpretation of experimental data is almost always supported by quantum chemical calculations (Density Functional Theory, DFT) and Molecular Dynamics (MD) simulations.[4][5][6][10]
-
MD Simulations: Generate structural models of the radical and its surrounding water molecules.
-
DFT Calculations: For representative structures from the MD simulation, calculate the expected ¹⁷O hyperfine coupling tensors.
-
-
Correlation and Refinement: Compare the simulated spectra (derived from DFT/MD results) with the experimental spectra.[10] An iterative refinement process allows for the development of a detailed, quantitative model of the radical's hydration shell.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained using ¹⁷O hyperfine spectroscopy.
Table 1: Hydration of Tyrosyl Radical Intermediates in E. coli Ribonucleotide Reductase Data extracted from studies using high-frequency ENDOR spectroscopy.[7][8]
| Radical Intermediate | Technique | ¹⁷O Isotropic Hyperfine Coupling (A_iso) | Inferred Tyr-O···¹⁷O Distance |
| Y₃₅₆• | 94 & 263 GHz ENDOR | ~0.7 MHz | 2.8 - 3.1 Å |
| Y₇₃₁• | 94 & 263 GHz ENDOR | ~0.5 - 0.7 MHz | 2.8 - 3.1 Å |
| Y₇₃₀• | 94 & 263 GHz ENDOR | ~0.5 - 0.7 MHz | 2.8 - 3.1 Å |
Table 2: Hydration Geometries of Nitroxide Radicals in Frozen Aqueous Solution Data illustrates the distinct signatures for different H-bond types.[4][6]
| Radical / H-Bond Type | Primary Technique | Characteristic ¹⁷O Hyperfine Coupling | Interpretation |
| TEMPYL (T5) / In-plane (σ-type) | 94 GHz Mims ENDOR | Sharp doublet with ~0.7 MHz splitting | Well-defined, in-plane H-bond to the nitroxyl group.[6] |
| TEMPOL (T6) / Perpendicular (π-type) | HYSCORE, Davies ENDOR | Broad distribution up to 8 MHz | Water molecules coordinated out-of-plane (above/below the N-O bond).[4][6] |
References
- 1. <sup>17</sup>O hyperfine spectroscopy to investigate water binding to organic radicals [ediss.uni-goettingen.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. 17 O Hyperfine Spectroscopy Reveals Hydration Structure of Nitroxide Radicals in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17O Hyperfine Spectroscopy Reveals Hydration Structure of Nitroxide Radicals in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Water Molecules on the Radical Transfer Pathway of Ribonucleotide Reductase by 17O Electron-Nuclear Double Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Water Molecules on the Radical Transfer Pathway of Ribonucleotide Reductase by 17O Electron–Nuclear Double Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: 17O NMR Spectroscopy in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal loss during 17O NMR experiments on biological samples.
Troubleshooting Guide: Diagnosing and Resolving 17O NMR Signal Loss
The following guide provides a structured approach to troubleshooting common issues leading to poor or absent 17O NMR signals in biological samples.
Question: I am not observing a 17O NMR signal from my biological sample. What are the common causes and how can I troubleshoot this?
Answer:
Loss of 17O NMR signal in biological samples can be attributed to several factors, often related to the inherent properties of the 17O nucleus and the complexity of the biological matrix. The primary reasons for signal loss include low natural abundance of 17O, efficient quadrupolar relaxation, chemical exchange phenomena, high sample viscosity, the presence of paramagnetic species, and sample aggregation.
Below is a step-by-step troubleshooting workflow to identify and address the root cause of signal loss.
Frequently Asked Questions (FAQs)
Q1: Why is 17O NMR so challenging for biological samples?
A1: There are two primary reasons for the difficulty in 17O NMR of biological samples. First, the natural abundance of the 17O isotope is extremely low at only 0.037%.[1][2] This necessitates isotopic enrichment for most biological applications. Second, 17O is a quadrupolar nucleus (spin I = 5/2), which means it interacts with local electric field gradients.[1][3] In large, slowly tumbling biological macromolecules, this interaction leads to very efficient relaxation and consequently, very broad NMR signals that can be difficult to distinguish from the baseline.[1][3]
Q2: My signal is present but extremely broad. What are the likely causes and solutions?
A2: Excessive line broadening is a common issue in 17O NMR. The table below summarizes the main causes and recommended solutions.
| Cause of Line Broadening | Description | Recommended Solutions | Citations |
| Efficient Quadrupolar Relaxation | The primary relaxation mechanism for 17O is quadrupolar, which is highly efficient for large molecules with slow tumbling rates, leading to broad lines. | - Increase the magnetic field strength. - Employ advanced NMR pulse sequences like Quadrupole Central Transition (QCT) which are less sensitive to quadrupolar interactions. - For solid samples, use Magic Angle Spinning (MAS). | [1][4] |
| Chemical Exchange | If the 17O nucleus is in a site that is exchanging between two or more chemical environments on the microsecond to millisecond timescale, this can lead to significant line broadening. | - Alter the sample conditions (e.g., pH, temperature) to shift the exchange rate out of the intermediate regime. - Utilize multipulse NMR experiments designed to reduce the effects of chemical exchange broadening. | [5][6][7] |
| High Sample Viscosity | Increased viscosity slows down molecular tumbling, which in turn increases the efficiency of quadrupolar relaxation and broadens the NMR signal. | - Reduce the concentration of the biological macromolecule. - Increase the sample temperature to decrease viscosity. - Consider using a buffer with lower viscosity. | [8][9][10][11][12] |
| Paramagnetic Relaxation Enhancement (PRE) | The presence of paramagnetic metal ions (e.g., Mn2+, Cu2+, Gd3+) or nitroxide spin labels near the 17O nucleus can cause significant line broadening due to PRE. | - Add a chelating agent like EDTA to sequester paramagnetic metal ions. - Prepare a control sample with a diamagnetic analogue of the paramagnetic center (e.g., Ca2+ for Mn2+). | [13][14][15][16][17] |
| Protein Aggregation | Aggregation of the biological sample creates very large particles that tumble extremely slowly, leading to very broad signals that may be undetectable. | - Modify buffer conditions such as pH, ionic strength, or temperature to improve protein solubility. - Add small amounts of detergents or chaotropic agents. - Centrifuge the sample to remove any existing aggregates before the NMR experiment. | [18] |
Q3: What are the general steps for 17O isotopic enrichment of a protein sample?
A3: Isotopic enrichment is crucial for obtaining a detectable 17O NMR signal. While specific protocols vary, the general workflow for enriching a recombinantly expressed protein is as follows:
Experimental Protocols
Protocol 1: General Method for 17O Enrichment of Amino Acids
This protocol is a generalized method for the acid-catalyzed oxygen exchange to enrich the carboxylic acid groups of amino acids.
-
Preparation: Dissolve the desired amino acid in H217O (typically 20-40% enrichment).
-
Acidification: Add a catalytic amount of a strong acid (e.g., HCl).
-
Incubation: Heat the mixture in a sealed container (e.g., at 70-90 °C) for a specified period (can range from hours to days depending on the amino acid).
-
Neutralization and Lyophilization: Neutralize the reaction with a suitable base (e.g., NaOH) and then lyophilize to remove the water and obtain the 17O-enriched amino acid.
-
Purity Check: Verify the chemical purity and isotopic enrichment level using mass spectrometry and NMR.
Note: Mechanochemical methods have also been developed as a faster and more efficient alternative for enriching amino acids.[19]
Protocol 2: Paramagnetic Relaxation Enhancement (PRE) Control Experiment
To confirm if signal loss is due to the presence of a paramagnetic center, a control experiment with a diamagnetic analogue is essential.
-
Paramagnetic Sample Preparation: Prepare your 17O-labeled biological sample containing the suspected paramagnetic species (e.g., a metalloprotein with Mn2+).
-
Diamagnetic Sample Preparation: Prepare an identical 17O-labeled sample, but replace the paramagnetic species with a diamagnetic one (e.g., replace Mn2+ with Ca2+ or remove the metal ion if possible).
-
NMR Data Acquisition: Acquire 17O NMR spectra for both the paramagnetic and diamagnetic samples under identical experimental conditions (temperature, buffer, concentration, NMR parameters).
-
Data Analysis: Compare the linewidths and intensities of the signals in the two spectra. A significant broadening or complete disappearance of signals in the paramagnetic sample compared to the diamagnetic one confirms the effect of PRE.[13]
References
- 1. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. University of Ottawa NMR Facility Blog: 17O NMR [u-of-o-nmr-facility.blogspot.com]
- 3. mdpi.com [mdpi.com]
- 4. 17O NMR studies of organic and biological molecules in aqueous solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Abundance 17O NMR Spectroscopy of Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical exchange in biomacromolecules: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Narrowing of protein NMR spectral lines broadened by chemical exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A facile oxygen-17 NMR method to determine effective viscosity in dilute, molecularly crowded and confined aqueous media - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC06124J [pubs.rsc.org]
- 9. University of Ottawa NMR Facility Blog: The Effect of Viscosity on 1H NOESY Spectra [u-of-o-nmr-facility.blogspot.com]
- 10. A facile oxygen-17 NMR method to determine effective viscosity in dilute, molecularly crowded and confined aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Using NMR to distinguish viscosity effects from nonspecific protein binding under crowded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paramagnetic relaxation enhancement - NMR Wiki [nmrwiki.org]
- 15. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paramagnetic Relaxation Enhancement for Detecting and Characterizing Self-Associations of Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Water-17O Enrichment Protocols
Welcome to the technical support center for Water-17O (H₂¹⁷O) enrichment in cell culture. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing their ¹⁷O labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of H₂¹⁷O enrichment in cell culture? this compound is used as a stable isotope tracer to study a variety of cellular processes. Because oxygen is central to metabolism, ¹⁷O can be incorporated into numerous biomolecules, including amino acids, nucleotides, and lipids. The primary applications include tracing metabolic pathways, quantifying metabolic fluxes, and studying enzyme kinetics and protein turnover. The ¹⁷O nucleus is NMR-active, making it a powerful probe for structural and dynamic studies of biomolecules in a cellular context.
Q2: How do I prepare ¹⁷O-enriched cell culture medium? Preparing ¹⁷O-enriched medium requires careful reconstitution of powdered medium using H₂¹⁷O. Due to the high cost of H₂¹⁷O, this is typically done in small, precise volumes.
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Select Powdered Medium: Start with a powdered version of your desired cell culture medium (e.g., DMEM, RPMI-1640) to avoid diluting the expensive H₂¹⁷O with standard H₂O.
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Reconstitution: In a sterile environment, dissolve the powdered medium in the appropriate volume of H₂¹⁷O. Gently stir the solution at room temperature until all components are dissolved; do not heat the water.
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Add Supplements: Aseptically add required supplements like sodium bicarbonate, glutamine, and serum. Note that standard serum contains a high concentration of unlabeled water and amino acids, which can dilute the isotopic enrichment. Whenever possible, use dialyzed serum to minimize this effect.
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pH Adjustment & Sterilization: Adjust the pH to 0.1-0.3 units below the final target pH. Sterilize the final medium by passing it through a 0.2 µm filter.[1] The pH may increase slightly during filtration.
Q3: What level of ¹⁷O enrichment can I expect in my cells? The final enrichment level depends on several factors: the initial enrichment of the H₂¹⁷O used, the final concentration of H₂¹⁷O in the medium, the incubation time, and the metabolic activity of the cells. Cellular water will equilibrate with the medium, and the ¹⁷O will be incorporated into biomolecules through metabolic reactions. Reaching isotopic steady state, where the enrichment level of metabolites remains constant, can be challenging in mammalian cells due to the high exchange rate between intracellular and extracellular metabolite pools.
Q4: How can I measure the ¹⁷O enrichment in my samples? The most common methods for quantifying ¹⁷O enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: ¹⁷O is the only stable oxygen isotope with a nuclear spin (I = 5/2), making it NMR-active.[2] Direct ¹⁷O NMR can be used, or indirect methods can detect the effect of ¹⁷O on adjacent protons.[2]
-
Mass Spectrometry: High-resolution mass spectrometry can detect the mass shift in molecules that have incorporated ¹⁷O. This is a highly sensitive method for quantifying the enrichment in specific metabolites or peptides.
Troubleshooting Guide
This guide addresses common issues encountered during H₂¹⁷O enrichment experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cell Viability / High Cytotoxicity | High H₂¹⁷O Concentration: Very high concentrations of heavy water (like D₂O) can inhibit cell division and disrupt hydrogen bond networks, leading to cytotoxicity.[3] While ¹⁷O effects are less pronounced than deuterium, concentrations approaching 50% or higher may be toxic. | Reduce the final concentration of H₂¹⁷O in the medium. Perform a dose-response experiment to determine the optimal concentration that balances enrichment with cell viability (See Table 1). |
| Osmotic Shock: Rapid changes in medium composition during the switch to enriched medium can stress cells. | Adapt cells to the new medium gradually. Consider a 1:1 mix of standard and enriched medium for the first 24 hours before moving to the full enrichment medium. | |
| Low ¹⁷O Enrichment Efficiency | Insufficient Incubation Time: Cells require time to equilibrate their internal water pools and for metabolic incorporation to occur. | Increase the incubation time. A time-course experiment is recommended to determine when isotopic steady state is reached for your specific cell line and target molecules. |
| Dilution from Standard Reagents: Standard fetal bovine serum (FBS) and other supplements contain unlabeled water and amino acids, diluting the ¹⁷O label. | Use dialyzed FBS to remove small molecules. Whenever possible, use supplements reconstituted in ¹⁷O-depleted water. | |
| Metabolic Inactivity: Cells in a stationary or senescent phase will have lower metabolic turnover, leading to less incorporation of the label. | Ensure cells are in the logarithmic growth phase when introducing the ¹⁷O-enriched medium. | |
| Precipitate in Enriched Medium | Improper Mixing/Storage: Adding powdered medium components too quickly or storing the medium improperly (e.g., freeze-thaw cycles) can cause salts and proteins to precipitate.[1][4] | Dissolve powdered medium slowly with gentle stirring.[1] Avoid repeated freeze-thaw cycles. Store liquid medium at 2-8°C in the dark.[1] |
| pH Imbalance: Incorrect pH can cause components like calcium salts to precipitate. | Ensure pH is correctly adjusted before and after filtration. Use a bicarbonate buffering system appropriate for your incubator's CO₂ concentration. | |
| Inconsistent Results Between Experiments | Variable Cell Density: Different starting cell densities can lead to variations in nutrient consumption and metabolic rates, affecting label incorporation. | Standardize the cell seeding density for all experiments. |
| Incomplete Isotopic Exchange: Residual standard medium in the culture vessel can dilute the enriched medium. | When changing the medium, wash the cells once with a small volume of the ¹⁷O-enriched medium before adding the final culture volume. |
Data Presentation
Table 1: Representative Data on H₂¹⁷O Concentration vs. Cell Viability and Enrichment
Disclaimer: The following data is illustrative, synthesized from general principles of stable isotope labeling. Researchers should perform their own dose-response experiments to establish optimal conditions for their specific cell line and experimental goals.
| H₂¹⁷O Concentration in Medium (%) | Incubation Time (hours) | Cell Viability (%) | Relative ¹⁷O Enrichment (Arbitrary Units) | Notes |
| 10% | 24 | >95% | Low | Minimal cytotoxicity, suitable for long-term studies where high enrichment is not critical. |
| 10% | 48 | >95% | Low-Medium | Increased enrichment with longer incubation, viability remains high. |
| 25% | 24 | ~90% | Medium | A good starting point for balancing viability and enrichment. |
| 25% | 48 | ~85% | High | Significant enrichment achieved, with a moderate decrease in viability. |
| 50% | 24 | ~70% | High | High enrichment but may be accompanied by significant cellular stress and reduced proliferation. |
| 50% | 48 | <60% | Very High | Recommended only for short-term experiments where cell health is secondary to achieving maximum labeling. |
Key Experimental Protocols
Protocol 1: H₂¹⁷O Enrichment of Adherent Mammalian Cells
This protocol outlines a general procedure for labeling adherent cells grown in a 6-well plate format.
Materials:
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Adherent cells in logarithmic growth phase.
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Powdered cell culture medium.
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Sterile, high-purity H₂¹⁷O (e.g., 20-70 atom %).
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Dialyzed Fetal Bovine Serum (FBS).
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Required supplements (e.g., L-glutamine, penicillin-streptomycin).
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Sterile filtration unit (0.2 µm).
-
Standard cell culture equipment.
Methodology:
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Culture overnight in standard, non-enriched medium.
-
Prepare ¹⁷O-Enriched Medium:
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In a sterile biosafety cabinet, calculate the required volume of H₂¹⁷O to reconstitute the powdered medium to achieve the desired final ¹⁷O concentration (e.g., 25%).
-
Carefully dissolve the powdered medium in the H₂¹⁷O with gentle agitation.
-
Add dialyzed FBS, glutamine, and other supplements.
-
Adjust pH if necessary and sterilize the complete medium using a 0.2 µm syringe filter.
-
Pre-warm the medium to 37°C.
-
-
Medium Exchange:
-
Aspirate the standard medium from the cell culture wells.
-
Gently wash the cell monolayer once with 1 mL of the pre-warmed ¹⁷O-enriched medium to remove residual unlabeled medium.
-
Aspirate the wash medium and add the final volume (e.g., 2 mL) of ¹⁷O-enriched medium to each well.
-
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) and incubate for the desired duration (e.g., 24-48 hours).
-
Cell Harvesting:
-
Aspirate the enriched medium.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly in the plate using an appropriate lysis buffer for downstream analysis (e.g., RIPA buffer for proteomics, or specific extraction solvents for metabolomics).
-
Scrape the cells, collect the lysate, and store at -80°C until analysis.
-
Protocol 2: Assessment of Cell Viability
This protocol uses a standard Trypan Blue exclusion assay to quantify cell viability after enrichment.
Materials:
-
¹⁷O-labeled cell culture.
-
Trypan Blue solution (0.4%).
-
Hemocytometer or automated cell counter.
-
Microscope.
Methodology:
-
Collect Cells: Following the incubation period, collect both floating and adherent cells. For adherent cells, use trypsin to detach them from the plate and neutralize with medium containing serum.
-
Prepare Cell Suspension: Centrifuge the cell suspension (125 x g for 5-10 minutes) and resuspend the pellet in a known volume of PBS to obtain a single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL cells + 10 µL Trypan Blue). Incubate for 1-2 minutes at room temperature.
-
Counting: Load the stained cell suspension into a hemocytometer.
-
Quantification: Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells.
-
Calculate Viability: Use the following formula:
-
Cell Viability (%) = (Number of Viable Cells / Total Number of Cells) x 100
-
Visualizations
Metabolic Incorporation of ¹⁷O
The primary effect of introducing H₂¹⁷O is its direct participation in metabolic reactions. Water is a substrate or product in numerous enzymatic steps, leading to the incorporation of the ¹⁷O atom into a wide array of biomolecules. This diagram illustrates the central role of water in connecting major metabolic hubs.
Experimental Workflow for H₂¹⁷O Enrichment
This workflow provides a high-level overview of the key stages in a typical ¹⁷O cell labeling experiment, from preparation to final analysis.
Troubleshooting Logic for Low Cell Viability
When encountering poor cell health post-enrichment, this decision tree helps diagnose the potential cause systematically.
References
- 1. Powdered Media Preparation Instructions [sigmaaldrich.com]
- 2. Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic adaptations direct cell fate during tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ¹⁷O MRI of Cerebral Blood Flow
Welcome to the technical support center for ¹⁷O Magnetic Resonance Imaging (MRI) of Cerebral Blood Flow (CBF). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your ¹⁷O MRI experiments for CBF measurement.
Issue 1: Low Signal-to-Noise Ratio (SNR) in the Acquired ¹⁷O Signal
Q: My ¹⁷O MRI images of the brain have very low SNR, making it difficult to accurately quantify cerebral blood flow. What steps can I take to improve the signal?
A: Low SNR is a common challenge in ¹⁷O MRI due to the low natural abundance and gyromagnetic ratio of the ¹⁷O isotope.[1][2] Here are several strategies to enhance your SNR:
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Increase Magnetic Field Strength: Higher magnetic fields significantly boost the intrinsic SNR.[1][3]
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Optimize Coil Design and Placement: Use a dedicated, high-sensitivity ¹⁷O surface coil placed as close to the region of interest as possible to maximize signal reception.
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Increase the Number of Averages (NEX/NSA): Signal averaging improves SNR by the square root of the number of acquisitions. However, this will increase the scan time.
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Use an Optimized Pulse Sequence: Employ pulse sequences with short echo times (TE) and repetition times (TR) to minimize signal decay and allow for more signal averaging in a given time.[4]
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Increase ¹⁷O Enrichment: If using enriched ¹⁷O-labeled water (H₂¹⁷O) as a tracer, using a higher enrichment level will proportionally increase the signal.
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Pre-scan Shimming: Although ¹⁷O MRI is less sensitive to B₀ inhomogeneity than ¹H MRI, good shimming can still improve line width and signal intensity.[1]
Issue 2: Motion Artifacts Obscuring CBF Data
Q: I am observing ghosting and blurring in my ¹⁷O MRI images, which I suspect are motion artifacts. How can I minimize these?
A: Motion artifacts are a frequent problem in MRI and can significantly corrupt CBF measurements.[5][6][7][8] These can arise from subject movement, as well as physiological processes like respiration and cardiac pulsation.[5][6]
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Subject Immobilization: For animal studies, ensure the head is securely fixed in a stereotaxic frame. For human studies, use foam padding and head restraints to minimize movement.
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Physiological Monitoring and Gating: Use respiratory and/or cardiac gating to acquire data at the same point in the physiological cycle, which is particularly important for long scans.
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Fast Imaging Sequences: Employ rapid imaging techniques to reduce the acquisition time for each image, thereby minimizing the window for motion to occur.[9]
-
Post-processing Correction: Motion correction algorithms can be applied to the data after acquisition to retrospectively align the images.
Issue 3: Image Distortions and Signal Loss (Susceptibility Artifacts)
Q: There are areas of signal dropout and geometric distortion in my ¹⁷O images, particularly near air-tissue interfaces like the sinuses. What is causing this and how can I fix it?
A: These are likely susceptibility artifacts, which arise from differences in the magnetic susceptibility of different tissues (e.g., brain tissue, bone, and air).[3][10] This creates local magnetic field inhomogeneities that lead to signal loss and image distortion.[3]
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Use Spin Echo (SE) or Fast Spin Echo (FSE) Sequences: These sequences are less sensitive to susceptibility artifacts compared to Gradient Echo (GRE) sequences.
-
Reduce Echo Time (TE): A shorter TE provides less time for dephasing to occur due to field inhomogeneities.
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Increase Bandwidth: A higher receiver bandwidth can reduce the spatial misregistration caused by susceptibility gradients.
-
Shimming: Careful shimming of the B₀ field over the region of interest can help to compensate for some of the local field distortions.
Issue 4: Chemical Shift Artifacts
Q: I notice slight spatial misregistration of signals in my ¹⁷O images. Could this be a chemical shift artifact?
A: While less pronounced than in ¹H MRI due to the different chemical environment of ¹⁷O, chemical shift artifacts can still occur, especially at high magnetic fields. In the context of CBF measurements using H₂¹⁷O, the primary signal is from water. However, if other ¹⁷O-containing compounds are present in significant concentrations, there could be a slight misregistration.
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Increase Receiver Bandwidth: This reduces the pixel shift caused by frequency differences.
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Use a Lower Magnetic Field Strength: Chemical shift artifacts are proportional to the main magnetic field strength. However, this will also reduce SNR.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of artifacts in ¹⁷O MRI of cerebral blood flow?
A1: The most common artifacts in ¹⁷O MRI for CBF are:
-
Low Signal-to-Noise Ratio (SNR): An inherent challenge due to the properties of the ¹⁷O nucleus.[1][2]
-
Motion Artifacts: Caused by subject movement or physiological processes.[5][6]
-
Susceptibility Artifacts: Resulting from magnetic field distortions at tissue interfaces.[3][10]
-
B₀ and B₁ Field Inhomogeneities: Imperfections in the main magnetic and radiofrequency fields can lead to signal variations and inaccurate quantification.[3][11][12][13][14]
-
Quadrupolar Relaxation Effects: The quadrupolar nature of the ¹⁷O nucleus can lead to broad resonances and complex relaxation behavior, which can affect signal quantification.[15]
Q2: How do B₀ and B₁ field inhomogeneities affect my CBF measurements?
A2: B₀ inhomogeneities can cause geometric distortions and signal loss, while B₁ inhomogeneities lead to spatial variations in the flip angle, resulting in inaccurate signal intensity measurements.[3][11][12][13][14] Both can lead to errors in the quantification of H₂¹⁷O concentration and, consequently, the calculated CBF. To mitigate these, it is crucial to perform careful shimming (for B₀) and use B₁-insensitive pulse sequences or perform B₁ mapping and correction during post-processing.
Q3: Can the quadrupolar nature of the ¹⁷O nucleus introduce artifacts?
A3: Yes. The ¹⁷O nucleus has a spin of 5/2 and a quadrupole moment, which means its interaction with local electric field gradients can lead to very short and complex T₂ relaxation times.[15][16] This results in broad spectral lines, which can reduce the effective SNR. In environments with restricted molecular motion, the quadrupolar interaction can lead to line splitting, which could potentially be misinterpreted if not accounted for. However, in the highly mobile environment of water in the brain, this effect is averaged out, primarily contributing to the short T₂.
Q4: What is a typical experimental protocol for ¹⁷O MRI of cerebral blood flow in a rodent model?
A4: A general protocol for ¹⁷O MRI of CBF in a rat model using H₂¹⁷O as a tracer is as follows:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and secure it in a stereotaxic holder to minimize motion.[17] Monitor physiological parameters such as respiration and temperature throughout the experiment.[17]
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MRI Setup: Use a high-field MRI scanner (e.g., 7T or higher) equipped with a dual-tuned ¹H/¹⁷O surface coil.[18]
-
Anatomical Imaging: Acquire a high-resolution ¹H anatomical image to guide the localization of the ¹⁷O signal.
-
Baseline ¹⁷O Scan: Acquire a baseline ¹⁷O scan to measure the natural abundance ¹⁷O signal.
-
Tracer Administration: Administer a bolus of ¹⁷O-enriched water (H₂¹⁷O) intravenously.
-
Dynamic ¹⁷O Acquisition: Immediately begin dynamic acquisition of ¹⁷O images to capture the washout of the tracer from the brain tissue. This is typically done with a fast imaging sequence.
-
Data Analysis: The washout curve of the ¹⁷O signal is then fitted to a kinetic model to calculate the cerebral blood flow.
Quantitative Impact of Artifacts on CBF Measurements
The following table summarizes the potential impact of common artifacts on the quantification of cerebral blood flow. The quantitative values are estimates based on general MRI principles, as specific data for ¹⁷O MRI is limited.
| Artifact | Potential Quantitative Impact on CBF |
| Motion | Can cause blurring and ghosting, leading to partial volume effects and inaccurate CBF values. A few millimeters of motion can lead to significant errors (>20-30%) in regional CBF measurements.[5][7][8][9][19] |
| Low SNR | High noise levels can lead to poor precision and accuracy in the fitting of the tracer washout curve, resulting in unreliable CBF estimates. A low SNR can increase the variance of the CBF measurement significantly.[7][8][9] |
| Susceptibility | Signal loss can lead to an underestimation of CBF in affected regions. Geometric distortions can lead to mislocalization of CBF values. |
| B₀ Inhomogeneity | Can cause signal loss and geometric distortion, leading to inaccurate regional CBF values. |
| B₁ Inhomogeneity | Inaccurate flip angles can lead to systematic errors in the measured signal intensity, causing a bias in the calculated CBF values. |
Experimental Protocols
Protocol 1: Direct ¹⁷O MRI for CBF Measurement in Rats
This protocol is based on the methodology described by Zhu et al. for direct ¹⁷O detection.[4][20]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and their heads are fixed in a stereotaxic holder. A femoral vein is catheterized for the injection of H₂¹⁷O.
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MRI System: A 9.4T horizontal bore scanner with a custom-built ¹H/¹⁷O surface coil.
-
¹H Imaging: A T₂-weighted fast spin-echo sequence is used to obtain anatomical reference images.
-
¹⁷O Data Acquisition: A 3D ¹⁷O MR spectroscopic imaging (MRSI) sequence with a short TR (e.g., 12 ms) and TE (e.g., 0.4 ms) is used.[4]
-
Tracer Injection: A bolus of ¹⁷O-enriched water is injected through the venous catheter.
-
Dynamic Scanning: Dynamic ¹⁷O MRSI data is collected continuously before, during, and after the injection to monitor the washout of the tracer.
-
CBF Calculation: The decay of the H₂¹⁷O signal in the brain tissue over time is fitted to a single-compartment kinetic model to determine the CBF.
Protocol 2: Indirect ¹⁷O MRI for CBF Measurement in Rats
This protocol is based on the indirect detection method described by Tailor et al.[21]
-
Animal Preparation: Similar to the direct detection protocol.
-
MRI System: A clinical 3T or higher field scanner can be used.
-
Pulse Sequence: A proton T₁ρ-weighted imaging sequence is employed.
-
Tracer Injection: A bolus of ¹⁷O-enriched water is administered intravenously.
-
Dynamic Imaging: Dynamic T₁ρ-weighted images are acquired to monitor the change in the proton signal due to the presence of H₂¹⁷O.
-
CBF Quantification: The change in T₁ρ is used to calculate the concentration of H₂¹⁷O over time, and the washout curve is used to determine CBF.
Visualizations
Experimental Workflow for Direct ¹⁷O CBF Measurement
Caption: Workflow for direct ¹⁷O MRI of cerebral blood flow.
Troubleshooting Logic for Low SNR
Caption: Troubleshooting guide for low SNR in ¹⁷O MRI.
References
- 1. In Vivo 17O MRS Imaging – Quantitative Assessment of Regional Oxygen Consumption and Perfusion Rates in Living Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Development of 17O NMR approach for fast imaging of cerebral metabolic rate of oxygen in rat brain at high field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are Movement Artifacts in Magnetic Resonance Imaging a Real Problem?—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motion Artefacts in MRI: a Complex Problem with Many Partial Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Cerebral Blood Flow Quantification for Arterial Spin Labeled Perfusion MRI by Removing Residual Motion Artifacts and Global Signal Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving cerebral blood flow quantification for arterial spin labeled perfusion MRI by removing residual motion artifacts and global signal fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. B0 and B1 Inhomogeneities in the Liver at 1.5T and 3.0T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cds.ismrm.org [cds.ismrm.org]
- 14. researchgate.net [researchgate.net]
- 15. Natural Abundance 17O NMR Spectroscopy of Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo 17O NMR approaches for brain study at high field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 18. In vivo measurement of CBF using 17O NMR signal of metabolically produced H217O as a perfusion tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdc-berlin.de [mdc-berlin.de]
- 20. pnas.org [pnas.org]
- 21. Indirect 17(O)-magnetic resonance imaging of cerebral blood flow in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Metabolic Rates with ¹⁷O Tracers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ¹⁷O tracers to quantify metabolic rates.
Troubleshooting Guides
This section addresses specific issues that may arise during ¹⁷O tracer experiments, offering step-by-step solutions.
Problem: Low or No Detectable ¹⁷O Enrichment in Metabolites
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Tracer Concentration | Optimize the concentration of the ¹⁷O-labeled substrate. For cell culture, typical starting concentrations range from 1-10 mM for labeled water (H₂¹⁷O) or specific substrates. |
| Short Incubation Time | Increase the incubation time to allow for sufficient incorporation of the ¹⁷O label into downstream metabolites. Metabolic pathways have different turnover rates; for example, glycolysis reaches isotopic steady state faster than the TCA cycle.[1] |
| Low Metabolic Activity | Ensure the metabolic pathway of interest is active under your experimental conditions. This can be verified with complementary assays such as gene expression analysis or enzyme activity assays. |
| Rapid Isotopic Exchange | Minimize the time between quenching the metabolic activity and sample extraction to reduce the loss of the ¹⁷O label through exchange with unlabeled water. |
| Inefficient Quenching | Use a rapid and efficient quenching method, such as snap-freezing in liquid nitrogen, to halt metabolic processes instantly. |
Problem: Poor Signal-to-Noise Ratio in ¹⁷O NMR Spectra
Possible Causes & Solutions:
| Cause | Recommended Action |
| Low Natural Abundance of ¹⁷O | The natural abundance of ¹⁷O is only 0.037%, leading to inherently weak NMR signals.[2] Isotopic enrichment of the tracer is crucial. |
| Quadrupolar Nature of ¹⁷O Nucleus | The ¹⁷O nucleus has a spin of I = 5/2, which means it is a quadrupolar nucleus. This can lead to broad peaks in the NMR spectra.[2] Using high-field NMR spectrometers (e.g., 14 T and higher) can improve resolution.[3] |
| Low Concentration of Labeled Metabolites | Increase the number of cells or the amount of tissue used in the experiment to increase the concentration of ¹⁷O-labeled metabolites. |
| Suboptimal NMR Acquisition Parameters | Optimize NMR parameters, including the number of scans, pulse sequence, and relaxation delays, to enhance the signal from the ¹⁷O nucleus. |
Problem: Overlapping Peaks in Mass Spectrometry Data
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-eluting Compounds | Optimize the chromatographic separation (e.g., GC or LC) to better resolve metabolites with similar retention times. |
| Isotopologues of Different Elements | Use high-resolution mass spectrometry to distinguish between isotopologues containing different heavy isotopes (e.g., ¹³C vs. ¹⁷O) that may have the same nominal mass.[4] |
| Insufficient Fragmentation | In tandem MS (MS/MS), optimize the collision energy to achieve better fragmentation of the parent ion, which can help in distinguishing between isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges of using ¹⁷O as a metabolic tracer?
A1: The primary challenges associated with ¹⁷O tracers are its very low natural abundance (0.037%) and the fact that it is a quadrupolar nucleus (spin I = 5/2).[2] The low abundance necessitates the use of highly enriched tracers to achieve a detectable signal above the natural background. The quadrupolar nature of the ¹⁷O nucleus can lead to broad signals in NMR spectroscopy, making detection and quantification difficult.[2][5]
Q2: Which analytical techniques are best suited for detecting ¹⁷O-labeled metabolites?
A2: The two main analytical techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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¹⁷O NMR Spectroscopy: Directly detects the ¹⁷O nucleus, providing information about the chemical environment of the oxygen atom. However, it suffers from low sensitivity and broad peaks due to the quadrupolar nature of ¹⁷O.[2][6] High-field NMR instruments can help to mitigate these issues.[3]
-
Mass Spectrometry (MS): Detects the mass shift in metabolites due to the incorporation of the heavier ¹⁷O isotope. High-resolution MS is often required to differentiate ¹⁷O incorporation from other naturally occurring heavy isotopes.[4][7]
Q3: How can I introduce the ¹⁷O label into my biological system?
A3: The ¹⁷O label can be introduced in several ways, depending on the metabolic pathway of interest:
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¹⁷O-labeled water (H₂¹⁷O): This is a common method for tracing oxygen incorporation in various metabolic reactions, including the TCA cycle and ATP synthesis.[8]
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¹⁷O-labeled oxygen gas (¹⁷O₂): Used to study aerobic respiration and the incorporation of atmospheric oxygen into metabolic water and other biomolecules.[9][10]
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¹⁷O-labeled substrates: Specific metabolites, such as ¹⁷O-labeled glucose, can be used to trace the fate of oxygen atoms through specific metabolic pathways.[8]
Q4: How do I correct for the natural abundance of ¹⁷O in my data?
A4: It is crucial to analyze unlabeled control samples to determine the natural isotopic distribution of your metabolites of interest. This background signal must then be subtracted from the data obtained from your labeled samples to accurately quantify the incorporation of the ¹⁷O tracer.[11]
Experimental Protocols
Protocol 1: ¹⁷O Labeling of Cellular Water using H₂¹⁷O
This protocol provides a general framework for labeling the intracellular water of cultured cells with H₂¹⁷O to study its incorporation into metabolites.
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Cell Culture: Culture cells to the desired confluency in standard growth medium.
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Tracer Introduction: Replace the standard medium with a medium prepared with ¹⁷O-labeled water (H₂¹⁷O). The final enrichment of H₂¹⁷O in the medium should be optimized for the specific experiment, typically ranging from 10-50%.
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Incubation: Incubate the cells in the ¹⁷O-containing medium for a predetermined time course. The duration will depend on the turnover rate of the metabolites of interest.
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Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a pre-chilled quenching solution (e.g., 80% methanol at -80°C).
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Centrifuge to pellet the cell debris and collect the supernatant containing the extracted metabolites.
-
Sample Preparation for Analysis:
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For MS Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS or derivatized for GC-MS analysis.
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For NMR Analysis: Dry the metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.
-
-
Data Acquisition: Analyze the samples using high-resolution MS or high-field NMR to detect and quantify the ¹⁷O enrichment in the target metabolites.
Visualizations
Caption: A general experimental workflow for quantifying metabolic rates using ¹⁷O tracers.
Caption: Incorporation of ¹⁷O from labeled water into TCA cycle intermediates.
References
- 1. jianhaidulab.com [jianhaidulab.com]
- 2. Integration of 17O into the Biomolecular Toolkit - MagLab [nationalmaglab.org]
- 3. Quadrupole central transition 17O NMR spectroscopy of biological macromolecules in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the effects of quadrupolar relaxation in Earth's field NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnetic Resonance Water Tracer Imaging Using 17O-Labeled Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discover.library.noaa.gov [discover.library.noaa.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Refining Experimental Design for ¹⁷O-Labeling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in ¹⁷O-labeling experiments. The content is designed to directly address specific issues that may be encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
1. What are the primary applications of ¹⁷O-labeling in research?
¹⁷O-labeling is a powerful technique used to trace the fate of oxygen atoms in chemical and biological processes. Its primary applications include:
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Mechanistic Studies: Elucidating reaction mechanisms by tracking the incorporation and transfer of oxygen atoms.
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Metabolic Flux Analysis: Quantifying the flow of metabolites through biochemical pathways.[1]
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Drug Metabolism and Pharmacokinetics (DMPK): Studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[2]
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Structural Biology: Probing the structure and dynamics of biomolecules, such as proteins and nucleic acids, using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
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Materials Science: Investigating the structure and reactivity of inorganic and organic materials.[4][5]
2. What are the key considerations when designing a ¹⁷O-labeling experiment?
Successful ¹⁷O-labeling studies require careful planning. Key considerations include:
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Choice of Labeling Reagent: The selection of the ¹⁷O-labeled precursor is critical and depends on the target molecule and the specific research question. Common sources include ¹⁷O-enriched water (H₂¹⁷O), ¹⁷O₂ gas, and custom-synthesized labeled compounds.
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Labeling Strategy: The method of incorporation can range from simple acid-catalyzed exchange to more complex enzymatic or chemical syntheses.[6] The chosen strategy should ensure efficient and specific labeling of the target molecule.
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Analytical Technique: The primary methods for detecting ¹⁷O labels are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The choice of technique will influence the required enrichment level, sample preparation, and data analysis workflow.[1]
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Potential for Isotope Scrambling or Loss: It is crucial to assess the stability of the ¹⁷O label under the experimental conditions to avoid misinterpretation of the results.
3. What are the main challenges associated with ¹⁷O NMR spectroscopy?
While a powerful tool, ¹⁷O NMR spectroscopy presents several challenges:
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Low Natural Abundance: The natural abundance of ¹⁷O is only 0.037%, necessitating isotopic enrichment for most applications.[3]
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Quadrupolar Nucleus: ¹⁷O has a nuclear spin of I = 5/2, which results in a quadrupole moment. This leads to broad NMR signals, reducing sensitivity and resolution.[3]
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Low Gyromagnetic Ratio: The low gyromagnetic ratio of ¹⁷O also contributes to its lower sensitivity compared to other nuclei like ¹H or ¹³C.
4. How can I improve the sensitivity of my ¹⁷O NMR experiments?
Several strategies can be employed to enhance the sensitivity of ¹⁷O NMR measurements:
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High Magnetic Fields: Using higher field strength NMR spectrometers can significantly improve both sensitivity and resolution.[3]
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Cryogenic Probes: These probes reduce thermal noise, leading to a substantial increase in signal-to-noise ratio.
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Advanced Pulse Sequences: Techniques like Quadrupole Carr-Purcell-Meiboom-Gill (QCPMG) can be used to refocus the signal and improve sensitivity.
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Dynamic Nuclear Polarization (DNP): DNP can dramatically enhance the signal intensity in solid-state NMR experiments.
5. What are common artifacts in mass spectrometry analysis of ¹⁷O-labeled compounds?
While less common than for other isotopes, artifacts can occur:
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Isotope Exchange: Back-exchange of the ¹⁷O label with unenriched oxygen from solvents or reagents during sample preparation or analysis can lead to an underestimation of the true enrichment level.
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Mass Interference: Overlapping isotopic envelopes from other elements in the molecule or matrix can interfere with the accurate measurement of the ¹⁷O-labeled species. High-resolution mass spectrometry can help to mitigate this issue.
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Incomplete Labeling: The presence of a mixture of labeled and unlabeled species can complicate data analysis. It is essential to determine the degree of labeling accurately.
Troubleshooting Guides
¹⁷O-Labeling for NMR Spectroscopy
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | Insufficient ¹⁷O enrichment. | Increase the concentration of the ¹⁷O-labeled precursor or extend the labeling reaction time. |
| Low sample concentration. | Concentrate the sample if possible. | |
| Suboptimal NMR acquisition parameters. | Optimize pulse sequence parameters (e.g., pulse widths, relaxation delays). Utilize sensitivity-enhancement techniques like QCPMG. | |
| Broad NMR signals due to quadrupolar relaxation. | Use a higher magnetic field spectrometer. For solids, consider magic-angle spinning (MAS). | |
| Poor Spectral Resolution | Overlapping peaks from multiple labeled sites. | Employ higher magnetic fields for better spectral dispersion. Utilize 2D NMR techniques like ¹H-¹⁷O HSQC if applicable. |
| Sample viscosity or aggregation. | Adjust solvent conditions or temperature to reduce viscosity. | |
| Inaccurate Quantification | Incomplete relaxation of the ¹⁷O nucleus. | Ensure relaxation delays are sufficiently long (at least 5 times T₁). |
| Non-uniform labeling. | Optimize the labeling protocol to achieve consistent enrichment. | |
| Baseline distortions. | Apply appropriate baseline correction algorithms during data processing. |
¹⁷O-Labeling for Mass Spectrometry
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inaccurate Mass Measurement | Instrument calibration drift. | Recalibrate the mass spectrometer using an appropriate standard. |
| Presence of interfering ions. | Utilize high-resolution mass spectrometry to resolve isobaric interferences. Improve sample purification to remove contaminants. | |
| Low Ionization Efficiency | Unsuitable ionization source. | Test different ionization techniques (e.g., ESI, APCI, MALDI) to find the optimal method for your analyte. |
| Ion suppression from matrix components. | Improve sample cleanup and purification. Use a dilution series to assess matrix effects. | |
| Isotope Pattern Mismatch | Back-exchange of the ¹⁷O label. | Minimize exposure of the labeled compound to unenriched water or other oxygen sources. Consider derivatization to protect the labeled functional group. |
| Incomplete labeling reaction. | Analyze the reaction mixture to determine the extent of labeling. Optimize reaction conditions (time, temperature, catalyst) for complete incorporation. | |
| Presence of natural abundance isotopes. | Use software to model the expected isotopic distribution based on the natural abundance of all elements in the molecule and compare it with the experimental data. | |
| Poor Quantitative Reproducibility | Inconsistent sample preparation. | Standardize all sample preparation steps, including extraction, purification, and dilution. |
| Variability in instrument performance. | Regularly monitor instrument performance using quality control samples. | |
| Non-linear detector response. | Generate a calibration curve over the expected concentration range of the analyte. |
Data Presentation
Table 1: Quantitative ¹⁷O Enrichment Levels in Metal Oxides via Mechanochemistry.
| Metal Oxide | Milling Time (min) | ¹⁷O Enrichment (%) | Analytical Method |
| Al₂O₃ | 5 | ~25 | Solid-State ¹⁷O NMR |
| Al₂O₃ | 60 | ~40 | Solid-State ¹⁷O NMR |
| TiO₂ | 1 | ~15 | Solid-State ¹⁷O NMR |
| TiO₂ | 60 | ~30 | Solid-State ¹⁷O NMR |
| SiO₂ | 60 | ~35 | Solid-State ¹⁷O NMR |
| ZrO₂ | 60 | ~20 | Solid-State ¹⁷O NMR |
Data adapted from studies on mechanochemical labeling of oxides.
Table 2: Kinetic Parameters for SO₃⁻ Rotation in Crystalline Sulfonic Acids Determined by Variable-Temperature ¹⁷O NMR.
| Compound | Activation Energy (Eₐ, kJ/mol) | Jump Rate at 298 K (s⁻¹) |
| Taurine | 48 ± 7 | 1.2 x 10⁴ |
| Homotaurine | 42 ± 3 | 5.0 x 10⁴ |
| 4-Aminobutane-1-sulfonic acid | 45 ± 1 | 2.5 x 10⁴ |
This data illustrates the use of ¹⁷O NMR to quantify dynamic processes in solids.[7]
Experimental Protocols
Protocol 1: General Procedure for ¹⁷O-Labeling of Carboxylic Acids using H₂¹⁷O
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Dissolution: Dissolve the carboxylic acid-containing compound in a minimal amount of a suitable organic solvent.
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Addition of Labeled Water: Add a stoichiometric excess of ¹⁷O-enriched water (H₂¹⁷O).
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Acid Catalyst: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).
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Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by taking aliquots and analyzing them by MS or NMR.
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Work-up: Once the desired level of enrichment is achieved, quench the reaction and remove the solvent and excess water under reduced pressure.
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Purification: Purify the ¹⁷O-labeled product using standard techniques such as chromatography or recrystallization.
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Characterization: Confirm the identity and determine the isotopic enrichment of the final product using high-resolution mass spectrometry and/or ¹⁷O NMR.
Protocol 2: Sample Preparation for ¹⁷O-Labeling Analysis by Mass Spectrometry
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Extraction: Extract the ¹⁷O-labeled analyte from the biological or chemical matrix using an appropriate solvent system.
-
Protein Precipitation (for biological samples): If proteins are present, precipitate them using a suitable method (e.g., addition of cold acetonitrile or methanol). Centrifuge to pellet the protein and collect the supernatant.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to further purify and concentrate the analyte, removing salts and other interfering substances.
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Solvent Evaporation: Evaporate the solvent from the purified extract under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in a solvent that is compatible with the LC-MS system.
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Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
Visualizations
Caption: Workflow for ¹⁷O-labeling and NMR analysis.
Caption: Workflow for ¹⁷O-labeling and LC-MS analysis.
Caption: A logical approach to troubleshooting ¹⁷O-labeling experiments.
References
- 1. organomation.com [organomation.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Water-¹⁷O in Hydrological Tracing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls associated with the use of Water-¹⁷O for hydrological tracing.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the experimental process.
Problem 1: Inaccurate or Imprecise δ¹⁷O and ¹⁷O-excess Measurements
Symptoms:
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High standard deviation between replicate measurements.
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Results deviate significantly from expected or certified values of standards.
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Poor reproducibility of data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Instrumental Drift | 1. Regular Calibration: Calibrate the instrument at the beginning and end of each analytical sequence using internationally recognized standards (e.g., VSMOW2, SLAP2) to correct for linear drift.[1][2] 2. Drift Monitoring: Include a control standard at regular intervals within your sample sequence to monitor and correct for non-linear drift over time.[3][4] 3. Data Correction Software: Utilize software packages that incorporate drift correction algorithms.[5] |
| Memory Effects | 1. Sufficient Injections: Perform an adequate number of injections for each sample to allow the previous sample's signal to be completely flushed from the system. The first few injections are often discarded.[6][7][8] 2. Optimized Washout: Ensure sufficient washout time between samples in the autosampler sequence. 3. Memory Correction Protocols: Apply a memory correction algorithm that uses the isotopic composition of preceding samples to correct the current sample.[6][9][10] 4. Sample Ordering: Arrange samples in the analytical queue from lowest to highest expected isotopic enrichment to minimize the impact of memory effects. |
| Organic Contamination | 1. Sample Pre-treatment: For samples suspected of containing organic compounds (e.g., plant or soil waters), use a pre-treatment method such as solid-phase extraction (SPE) or a micro-combustion module (MCM) to remove contaminants.[4][11][12] 2. ¹⁷O-excess as a Diagnostic Tool: Monitor the ¹⁷O-excess values. Anomalously high or variable ¹⁷O-excess can indicate the presence of organic contaminants, particularly methanol.[11][13][14][15][16] 3. Spectral Analysis: If available on your instrument, analyze the raw spectral data for evidence of interference from organic molecules. |
| Salinity Effects | 1. Sample Distillation: For highly saline samples, distill the water to separate it from dissolved salts before analysis, as high salt concentrations can affect the isotopic measurements.[17][18][19][20] 2. Calibration with Saline Standards: If distillation is not feasible, calibrate the instrument using standards with a similar salinity to the samples. 3. Note on ¹⁷O-excess: While δ¹⁸O and δ¹⁷O values are sensitive to salinity, ¹⁷O-excess has been shown to be independent of salinity.[17][18] |
Problem 2: Sample Integrity Compromised Before Analysis
Symptoms:
-
Isotopic values are enriched in heavy isotopes (higher δ¹⁸O and δ¹⁷O) compared to the expected values.
-
Poor correlation between δ¹⁸O and δD, deviating from the Global Meteoric Water Line (GMWL) or Local Meteoric Water Line (LMWL).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Evaporation during Sampling and Storage | 1. Proper Sampling Technique: Fill sample vials completely to minimize headspace and seal them tightly immediately after collection.[21] 2. Appropriate Vials: Use vials with airtight caps (e.g., poly-seal cones) to prevent evaporation. 3. Cold Storage: Store samples in a refrigerator or freezer until analysis to minimize evaporative fractionation.[21] 4. Parafilm Sealing: For long-term storage, consider sealing the vial caps with Parafilm for an extra barrier against evaporation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is ¹⁷O-excess and why is it a useful tracer in hydrology?
A1: The ¹⁷O-excess is a measure of the deviation of the ¹⁷O/¹⁶O ratio from the expected mass-dependent relationship with the ¹⁸O/¹⁶O ratio.[22] It is a powerful tracer because it is particularly sensitive to kinetic fractionation processes, such as evaporation, and less dependent on temperature than the more commonly used deuterium-excess (d-excess).[22] This allows for the deconvolution of temperature and humidity effects at the moisture source and during transport.[22]
Q2: Which analytical technique is better for Water-¹⁷O analysis: Cavity Ring-Down Spectroscopy (CRDS) or Isotope Ratio Mass Spectrometry (IRMS)?
A2: Both CRDS and IRMS have their advantages and are capable of high-precision triple oxygen isotope analysis.
| Feature | Cavity Ring-Down Spectroscopy (CRDS) | Isotope Ratio Mass Spectrometry (IRMS) |
| Sample Preparation | Minimal, direct injection of liquid water.[23] | Requires conversion of water to a gas (e.g., O₂ via fluorination).[7][24] |
| Throughput | Generally higher due to less sample preparation.[23] | Lower due to the multi-step sample conversion process.[21] |
| Precision | Can achieve high precision, comparable to IRMS with optimized methods.[25] | Traditionally considered the "gold standard" for high-precision isotope ratio measurements. |
| Cost & Complexity | Lower instrument cost and simpler operation. | Higher instrument cost and requires more specialized expertise. |
The choice between CRDS and IRMS often depends on the specific research question, sample throughput requirements, and available budget.
Q3: How many international standards are needed for proper calibration of δ¹⁷O and ¹⁷O-excess?
A3: For a robust two-point calibration of the δ¹⁸O and δ¹⁷O scales, it is essential to use at least two internationally recognized water standards with distinct isotopic compositions that bracket the expected range of the samples. The primary standards are Vienna Standard Mean Ocean Water 2 (VSMOW2) and Standard Light Antarctic Precipitation 2 (SLAP2).[1][2] It is also highly recommended to include a third standard as a quality control check to ensure the accuracy and linearity of the calibration.[26]
Q4: Can I analyze saline water samples for their triple oxygen isotope composition?
A4: Yes, but with caution. High concentrations of dissolved salts can interfere with the isotopic analysis.[17][18][19][20] It is recommended to distill the water from saline samples before analysis to remove the salts. While δ¹⁸O and δ¹⁷O are affected by salinity, studies have shown that ¹⁷O-excess is not, making it a robust tracer in saline environments.[17][18]
Q5: What are "memory effects" and how can I minimize them?
A5: Memory effects occur when the isotopic signature of a previous sample influences the measurement of the current sample.[6] This is a common issue in continuous-flow analytical systems. To minimize memory effects, you should:
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Perform multiple injections for each sample and discard the initial injections.[6][7][8]
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Ensure adequate cleaning and flushing of the injection system between samples.
-
Apply a mathematical memory correction to your data.[6][9][10]
-
Strategically order your samples in the analysis sequence.
Experimental Protocols & Workflows
Workflow for Water-¹⁷O Analysis using CRDS
Logical Flow for Troubleshooting Inaccurate Measurements
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. AMT - Optimization of a Picarro L2140-i cavity ring-down spectrometer for routine measurement of triple oxygen isotope ratios in meteoric waters [amt.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. Improving memory effect correction to achieve high-precision analysis of δ17 O, δ18 O, δ2 H, 17 O-excess and d-excess in water using cavity ring-down laser spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Three Measurement Principles on Water Triple Oxygen Isotopologues [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Demonstration of a memory calibration method in water isotope measurement by laser spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Organic contamination detection for isotopic analysis of water by laser spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. water.usask.ca [water.usask.ca]
- 17. cris.huji.ac.il [cris.huji.ac.il]
- 18. researchgate.net [researchgate.net]
- 19. Stable Isotope Analysis of High-Saline Water | Picarro [picarro.com]
- 20. researchgate.net [researchgate.net]
- 21. Balancing precision and throughput of δ17O and Δ’17O analysis of natural waters by Cavity Ringdown Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Review on Applications of 17O in Hydrological Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Balancing precision and throughput of δ 17O and Δ'17O analysis of natural waters by Cavity Ringdown Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. picarro.com [picarro.com]
Technical Support Center: Optimizing Pulse Sequences for In Vivo ¹⁷O MRS
Welcome to the technical support center for in vivo Oxygen-17 (¹⁷O) Magnetic Resonance Spectroscopy (MRS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific issues encountered during the optimization of ¹⁷O MRS pulse sequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in acquiring a strong signal in in vivo ¹⁷O MRS, and how can it be fundamentally addressed?
The primary challenge is the intrinsically low signal-to-noise ratio (SNR). This stems from two main properties of the ¹⁷O isotope: its very low natural abundance (0.037%) and its low gyromagnetic ratio, which results in a detection sensitivity approximately 10⁵ times lower than that of protons (¹H)[1]. The most effective way to fundamentally address this is by increasing the magnetic field strength (B₀) of the scanner. The SNR in ¹⁷O MRS increases supra-linearly with field strength (approximately as B₀¹·⁹), meaning that moving from a 9.4T to a 16.4T scanner can nearly triple the SNR[2]. Additionally, using ¹⁷O-enriched water (H₂¹⁷O) or inhaled ¹⁷O₂ gas is necessary to boost the signal for metabolic studies[1].
Q2: How does the short T₁ relaxation time of ¹⁷O-water affect pulse sequence optimization?
The extremely short T₁ relaxation time of ¹⁷O-water (on the order of a few milliseconds) is a significant advantage. It allows for very rapid signal averaging without saturation, which can substantially enhance the apparent SNR within a given acquisition time[1]. To leverage this, a very short repetition time (TR) should be used.
Optimization Tip: Set the TR to be approximately 1.3 to 1.8 times the T₁ of ¹⁷O-water in the tissue of interest. This allows for rapid signal averaging to maximize the SNR per unit time. For example, a TR of 1.3 ms has been used effectively in mouse brain studies[1].
Q3: My ¹⁷O spectrum has broad lines, and the resolution is poor. Is this a B₀ shimming issue?
While poor B₀ shimming is a common cause of line broadening in ¹H MRS, ¹⁷O MRS is notably less sensitive to B₀ inhomogeneity[2]. The linewidth of the ¹⁷O-water signal is dominated by its extremely fast quadrupolar relaxation (short T₂/T₂*), not by magnetic field variations. Therefore, extensive B₀ shimming, while still good practice, will not significantly narrow the ¹⁷O-water peak and is not as critical as in other MRS techniques[2]. If you are observing artifacts or poor signal, the issue is more likely related to low SNR, B₁ inhomogeneity, or motion.
Q4: What are B₁ inhomogeneity artifacts, and when should I use an adiabatic pulse sequence to correct for them?
B₁ inhomogeneity refers to the spatial variation in the radiofrequency (RF) magnetic field, which causes the flip angle to vary across the sample. This is a common problem when using surface coils or at ultra-high field strengths, leading to signal loss and quantification errors[3].
You should use an adiabatic pulse sequence when you observe significant signal drop-off in regions known to be covered by your coil or when quantitative accuracy is critical in the presence of a non-uniform B₁ field. Adiabatic pulses use a combination of amplitude and frequency modulation to achieve a uniform flip angle, even when the B₁ field strength is variable[4]. They are highly effective at mitigating signal loss due to B₁ inhomogeneity[3][5].
Troubleshooting Guides
Guide 1: Low Signal-to-Noise Ratio (SNR)
Low SNR is the most common failure point in ¹⁷O MRS experiments. Follow this guide to diagnose and resolve the issue.
Problem: The acquired ¹⁷O signal is indistinguishable from the noise.
| Potential Cause | Troubleshooting Step | Explanation & Rationale |
| Insufficient Signal Averaging | Increase the number of acquisitions (averages). | The SNR increases with the square root of the number of averages. Given the low intrinsic signal, a very high number of averages is typically required. |
| Suboptimal TR and Flip Angle | Set a short TR (e.g., < 10 ms) and optimize the flip angle for maximum signal, considering the Ernst angle for the chosen TR and the short T₁ of ¹⁷O. | The short T₁ of ¹⁷O-water allows for rapid pulsing. A short TR maximizes the number of averages in a given time, boosting the apparent SNR[1]. |
| Poor RF Coil Performance | Ensure the coil is properly tuned, matched, and positioned close to the region of interest. Use a smaller, dedicated surface coil if possible. | Coil performance is critical for maximizing sensitivity. A smaller coil provides a better filling factor and higher local B₁ field, improving SNR for superficial tissues. |
| Incorrect Pulse Sequence Choice | For tissues with very short T₂, a Zero Echo Time (ZTE) or Ultrashort Echo Time (UTE) sequence is superior to standard Chemical Shift Imaging (CSI) or spin-echo sequences. | ZTE and UTE sequences acquire the signal immediately after RF excitation, minimizing signal loss from rapid T₂ decay and significantly improving SNR compared to sequences with a longer, non-zero TE[1]. |
| B₁ Inhomogeneity | If using a surface coil, implement an adiabatic pulse sequence. | Standard pulses will not achieve the desired flip angle in regions of low B₁ field, leading to signal loss. Adiabatic pulses are robust to B₁ variations and ensure uniform excitation[3][5]. |
This diagram outlines a logical workflow for addressing low SNR issues.
References
- 1. Zero Echo Time 17O-MRI Reveals Decreased Cerebral Metabolic Rate of Oxygen Consumption in a Murine Model of Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo 17O MRS Imaging – Quantitative Assessment of Regional Oxygen Consumption and Perfusion Rates in Living Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s.mriquestions.com [s.mriquestions.com]
- 4. Optimizing SNR for multi‐metabolite hyperpolarized carbon‐13 MRI using a hybrid flip‐angle scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Motion Correction Methods for Magnetic Resonance Spectroscopy: Experts’ Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 17O Isotopic Labeling of Peptides
Welcome to the technical support center for overcoming challenges in the ¹⁷O isotopic labeling of peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may arise during the ¹⁷O isotopic labeling of peptides. Each problem is followed by potential causes and recommended solutions.
Problem 1: Low Labeling Efficiency or Incomplete Enrichment
You've performed the labeling reaction, but the mass spectrometry or NMR analysis indicates low or no incorporation of the ¹⁷O isotope.
| Potential Cause | Recommended Solution |
| Inefficient Oxygen Exchange | For Acid-Catalyzed Exchange: - Increase the reaction time or temperature within the limits of peptide stability. - Use a stronger acid catalyst, but monitor for potential side reactions or degradation. - Ensure the ¹⁷O-labeled water is of high isotopic purity.[1][2][3] |
| For Mechanochemical Methods: - Optimize the milling time and frequency.[1][2] - Ensure proper sealing of the milling vessel to prevent the loss of volatile ¹⁷O-labeled water. | |
| Back-Exchange with ¹⁶O | During workup and purification, exposure to regular (¹⁶O) water can lead to the loss of the ¹⁷O label. - Minimize the use of H₂¹⁶O in all post-labeling steps. - If possible, use ¹⁷O-enriched solvents for purification, though this can be costly. - Lyophilize the sample immediately after labeling to remove excess H₂¹⁷O and before purification with ¹⁶O-containing solvents. |
| Steric Hindrance | The target carboxylic acid group may be sterically hindered, preventing efficient access for the labeling reagent. - For solid-phase synthesis, consider labeling the amino acid monomer before incorporation into the peptide.[3] - For solution-phase labeling, explore different solvent systems that may improve the accessibility of the target site. |
| Incorrect pH | The pH of the reaction is critical for efficient oxygen exchange. - For acid-catalyzed exchange, ensure the pH is sufficiently low to protonate the carbonyl oxygen. - For enzymatic methods, maintain the optimal pH for the specific enzyme used. |
Problem 2: Peptide Degradation or Side Reactions
The labeling process has resulted in the degradation of the peptide or the formation of unwanted byproducts.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures or extreme pH can lead to peptide bond cleavage, racemization, or modification of sensitive amino acid side chains. - Employ milder labeling methods such as mechanochemistry or enzymatic catalysis.[1][2] - Reduce the reaction temperature and extend the reaction time. - Carefully control the pH throughout the reaction. |
| Side-Chain Reactivity | Certain amino acid side chains (e.g., Asp, Asn, Gln) may be susceptible to side reactions under the labeling conditions. - Use appropriate side-chain protecting groups that are stable to the labeling conditions. - Develop a site-selective labeling strategy to target only the desired carboxylic acid group.[1][2] |
| Oxidation | Peptides containing methionine or cysteine are prone to oxidation. - Degas all solutions and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Add a small amount of a scavenger, such as dithiothreitol (DTT), if compatible with the reaction chemistry. |
Problem 3: Broad and Unresolved NMR Spectra
The ¹⁷O NMR spectrum of the labeled peptide shows broad signals, making it difficult to interpret.
| Potential Cause | Recommended Solution |
| Quadrupolar Relaxation | ¹⁷O is a quadrupolar nucleus (I = 5/2), which leads to rapid relaxation and broad NMR lines, especially in solution.[4][5][6][7] - Perform solid-state NMR (ssNMR) with magic-angle spinning (MAS) to reduce anisotropic broadening.[4][5][6][7] |
| High Molecular Weight | Larger molecules tumble more slowly in solution, leading to more efficient quadrupolar relaxation and broader signals.[3] - If possible, analyze smaller, labeled fragments of a larger peptide or protein. |
| High Magnetic Field | The resolution of ¹⁷O NMR spectra can be significantly improved at higher magnetic fields. - Utilize the highest magnetic field strength available for your experiments.[5] |
| Suboptimal NMR Parameters | Incorrectly set NMR acquisition parameters can worsen spectral quality. - Employ specialized pulse sequences designed for quadrupolar nuclei. - Optimize the recycle delay, as ¹⁷O T1 relaxation times can be short.[6][7] |
Frequently Asked Questions (FAQs)
Q1: Why is ¹⁷O isotopic labeling of peptides so challenging?
A1: The primary challenges stem from the very low natural abundance of ¹⁷O (approximately 0.04%), which necessitates isotopic enrichment.[1][2] Additionally, the ¹⁷O nucleus has a nuclear spin of 5/2, making it a quadrupolar nucleus. This property often results in broad signals in NMR spectroscopy, which can be difficult to resolve and interpret.[4][5][6][7] The high cost of ¹⁷O-labeled water also presents a significant practical and financial barrier.[1][2]
Q2: What are the main methods for ¹⁷O isotopic labeling of peptides?
A2: The most common methods include:
-
Acid-Catalyzed Oxygen Exchange: This method involves the direct exchange of oxygen atoms in carboxylic acid groups with ¹⁷O from labeled water under acidic conditions.[3]
-
Mechanochemical Saponification: A more recent and cost-efficient method that uses mechanical force (milling) to facilitate the saponification of esters with a base in the presence of microliter amounts of ¹⁷O-labeled water, followed by acidification to yield the labeled carboxylic acid.[1][2]
-
Enzymatic Methods: Specific enzymes can be used to catalyze the incorporation of ¹⁷O from labeled water into peptides, often offering high specificity.
-
Solid-Phase Peptide Synthesis (SPPS) with Labeled Amino Acids: ¹⁷O-labeled amino acids can be synthesized first and then incorporated into a peptide sequence during SPPS.[3]
Q3: How can I achieve site-selective ¹⁷O labeling in a peptide with multiple carboxylic acid groups?
A3: Site-selective labeling can be achieved through several strategies:
-
Protecting Groups: Utilize orthogonal protecting groups to shield the carboxylic acid groups that you do not want to label, leaving only the target site available for oxygen exchange.
-
Enzymatic Labeling: Employ enzymes that are specific to a particular recognition sequence or position within the peptide.
-
Synthesis of Labeled Building Blocks: Synthesize an amino acid with a ¹⁷O-labeled side chain and incorporate it into the peptide during solid-phase synthesis.[3] Recent developments have also demonstrated direct site-selective labeling of carboxylic functions in peptide side-chains.[1][2]
Q4: What are the typical enrichment levels and yields I can expect?
A4: The efficiency of labeling varies significantly with the method used.
-
Mechanochemical saponification of unprotected amino acids has been reported to achieve enrichment levels of up to ~40% with yields of ~60-85%.[1][2] For peptides like RGD and GRGDS, enrichment levels of up to 29% have been achieved.[1]
-
Acid-catalyzed exchange followed by t-butyloxycarbonylation for Boc-amino acids has been shown to result in final enrichments of 60-100% of the possible maximum.[3]
| Method | Analyte | Enrichment Level | Yield | Reference |
| Mechanochemical Saponification | Unprotected Amino Acids | up to ~40% | ~60-85% | [1][2] |
| Mechanochemical Saponification | RGD and GRGDS Peptides | up to 29% | Not specified | [1] |
| Acid-Catalyzed Exchange | Boc-Amino Acids | 60-100% of max. | Not specified | [3] |
Q5: How can I minimize the cost of ¹⁷O labeling experiments?
A5: The high cost is primarily due to the price of ¹⁷O-labeled water. To mitigate this:
-
Utilize methods that require minimal amounts of H₂¹⁷O, such as mechanochemistry, which can use microliter quantities.[1][2]
-
Carefully plan experiments to maximize the use of the labeled water.
-
Consider recycling the ¹⁷O-labeled water if your experimental setup allows for its recovery and purification.
Experimental Protocols
Protocol 1: ¹⁷O Labeling of Amino Acids via Mechanochemical Saponification
This protocol is adapted from a fast and cost-efficient method for labeling unprotected amino acids.[1][2]
Materials:
-
Unprotected amino acid
-
Lithium hydroxide (LiOH)
-
¹⁷O-labeled water (H₂¹⁷O)
-
Milling jar and balls (e.g., stainless steel or zirconia)
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Mixer mill
-
Hydrochloric acid (HCl) solution
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Diethyl ether
Procedure:
-
Place the unprotected amino acid and LiOH in a milling jar.
-
Add a stoichiometric amount of H₂¹⁷O to the jar.
-
Seal the jar and mill at an optimized frequency (e.g., 30 Hz) for 30 minutes under ambient conditions.
-
After milling, dissolve the resulting lithium carboxylate salt in a minimal amount of regular water.
-
Acidify the solution with HCl to a pH of approximately 1 to protonate the carboxylic acid.
-
Wash the aqueous phase with diethyl ether to remove any organic-soluble impurities.
-
Lyophilize the aqueous phase to obtain the ¹⁷O-labeled amino acid.
Protocol 2: Acid-Catalyzed ¹⁷O Exchange in Peptides
This is a general protocol for acid-catalyzed oxygen exchange. Optimization of time, temperature, and acid concentration is crucial for each specific peptide.
Materials:
-
Peptide
-
¹⁷O-labeled water (H₂¹⁷O)
-
Strong acid (e.g., HCl)
-
Lyophilizer
Procedure:
-
Dissolve the peptide in a solution of H₂¹⁷O containing the acid catalyst. The final acid concentration should be optimized (e.g., 1 M HCl).
-
Incubate the solution at a controlled temperature (e.g., 40-60 °C). The incubation time can range from several hours to days, depending on the peptide's stability and the desired enrichment.
-
Monitor the reaction progress by taking small aliquots and analyzing them via mass spectrometry.
-
Once the desired level of enrichment is achieved, immediately freeze the sample and lyophilize it to remove the H₂¹⁷O and acid.
-
The labeled peptide can then be redissolved in a suitable buffer for subsequent experiments.
Visualizations
Caption: Workflow for ¹⁷O isotopic labeling and analysis of peptides.
Caption: Troubleshooting logic for low ¹⁷O labeling efficiency.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Fast and Cost-Efficient 17 O-Isotopic Labeling of Carboxylic Groups in Biomolecules: From Free Amino Acids to Peptide Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling of amino acids and peptides with isotopic oxygen as followed by 17O-N.M.R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Reducing Motion Artifacts in Dynamic ¹⁷O MRI
Welcome to the technical support center for dynamic ¹⁷O Magnetic Resonance Imaging (MRI). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate motion artifacts in their experiments. Motion artifacts are a significant challenge in dynamic ¹⁷O MRI due to the inherently low signal-to-noise ratio (SNR) and the prolonged scan times required, which can lead to inaccuracies in the quantification of the cerebral metabolic rate of oxygen (CMRO₂).
This guide provides a series of frequently asked questions (FAQs) and troubleshooting steps in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of motion artifacts in my dynamic ¹⁷O MRI data?
A1: Motion during a dynamic ¹⁷O MRI scan can manifest in several ways, including:
-
Ghosting: The appearance of faint replicas of the head displaced in the phase-encoding direction.
-
Blurring: A general loss of sharpness and detail in the images.
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Signal Fluctuations: Unexplained spikes or shifts in the H₂¹⁷O signal intensity time course that do not correlate with the expected physiological response to ¹⁷O₂ inhalation.
-
Inaccurate CMRO₂ Quantification: Motion can introduce significant errors in the calculated CMRO₂ values, potentially leading to misinterpretation of the results. In some cases, excessive motion can render the data unusable.[1][2]
Q2: How can I proactively minimize motion before and during the ¹⁷O MRI acquisition?
A2: Proactive measures are the most effective way to reduce motion artifacts. Key strategies include:
-
Subject Comfort and Communication:
-
Clearly explain the importance of remaining still to the subject before the scan.
-
Ensure the subject is in a comfortable and stable position. Use foam padding to support the head and minimize discomfort.[2]
-
Provide earplugs and ensure the subject is warm enough.
-
-
Immobilization:
-
Use foam pads or cushions placed between the subject's head and the coil to restrict movement.
-
In some cases, a thermoplastic mask or a bite bar can be used for further immobilization, although subject comfort should be considered.
-
-
Familiarization:
-
For subjects who are anxious, a mock scanner session can help them acclimate to the environment and the importance of staying still.
-
Q3: Are there specific MRI sequence parameters I can adjust to make my acquisition more robust to motion?
A3: Yes, optimizing your sequence parameters can significantly reduce motion sensitivity. Consider the following:
-
Faster Imaging Sequences: The most straightforward way to reduce motion artifacts is to shorten the acquisition time.[3] Ultrafast sequences can "freeze" bulk motion.[4]
-
Number of Signal Averages (NSA/NEX): Increasing the number of averages can reduce random motion artifacts and improve SNR, but at the cost of longer scan times.[4]
-
K-space Trajectory: Radial or spiral k-space acquisition schemes are inherently less sensitive to motion artifacts compared to Cartesian trajectories because motion artifacts are dispersed throughout the image rather than appearing as distinct ghosts.[4]
-
Swap Phase- and Frequency-Encoding Directions: This can shift the direction of ghosting artifacts, which may be useful if they are obscuring a specific region of interest.[4]
Troubleshooting Guide
Issue 1: I've identified motion artifacts in my acquired data. Can I correct for them retrospectively?
Yes, several post-processing techniques can be used to correct for motion artifacts after the data has been acquired.
-
Image Registration: This is a common approach where each frame in the dynamic series is aligned to a reference frame. This can correct for translational and rotational head movements.
-
Deep Learning-Based Correction: Newer methods using deep learning models, such as conditional generative adversarial networks (cGANs), have shown promise in removing motion artifacts from brain MRI scans.[5] These models are trained on pairs of motion-corrupted and clean images to learn how to restore the image quality.[5]
Available Software for Post-Processing Motion Correction
| Software Package | Description | Key Features |
| FSL (FMRIB Software Library) | A comprehensive library of analysis tools for fMRI, MRI, and DTI brain imaging data. | Includes MCFLIRT for motion correction using affine registration. |
| SPM (Statistical Parametric Mapping) | A popular software package for the analysis of brain imaging data. | Offers a realign function for motion correction. |
| AFNI (Analysis of Functional NeuroImages) | A set of C programs for processing, analyzing, and displaying functional MRI data. | Provides various tools for motion correction and data analysis. |
| Motion Correction-Net (MC-Net) | A deep learning-based method for suppressing motion artifacts in brain MRI. | Derived from a UNet architecture with a two-stage multi-loss function.[5] |
Issue 2: My experiment requires very high precision. Are there more advanced techniques for real-time motion correction?
For studies demanding the highest accuracy, prospective motion correction techniques that track and correct for motion in real-time are recommended.
-
Navigator Echoes (NavEs): This is a widely used technique where additional, brief radiofrequency pulses (navigators) are integrated into the MRI sequence to track the position of the head.[6][7] The information from the navigators is then used to update the acquisition parameters in real-time to compensate for the motion.[7][8]
Workflow for Prospective Motion Correction with Navigator Echoes
Experimental Protocols
Protocol 1: General Motion Reduction Strategy for Dynamic ¹⁷O MRI
This protocol outlines a comprehensive approach to minimize motion artifacts, combining subject preparation, sequence optimization, and post-processing.
1. Subject Preparation:
- Thoroughly explain the procedure and the importance of remaining still to the subject.
- Make the subject as comfortable as possible using cushions and blankets.
- Use foam padding to gently immobilize the head within the head coil.[2]
2. Sequence Selection and Optimization:
- Sequence Type: If available, utilize a 3D radial or spiral acquisition sequence. These are inherently less sensitive to motion artifacts.
- Acquisition Time: Aim for the shortest possible acquisition time per dynamic frame that maintains an acceptable SNR.
- Resolution: Balance the need for high resolution with the increased scan time and sensitivity to motion.
3. Post-Processing:
- Apply a retrospective motion correction algorithm using software like FSL's MCFLIRT or SPM's Realign.
- Visually inspect the motion correction parameters to identify and potentially exclude dynamic frames with excessive motion.
Logical Relationship of Motion Artifact Reduction Strategies
Quantitative Impact of Motion on CMRO₂
While specific quantitative data on the impact of varying degrees of motion on ¹⁷O MRI-derived CMRO₂ is still an active area of research, it is well-established that motion can severely compromise the accuracy of the measurements. The low signal and dynamic nature of the experiment make it particularly susceptible to even minor movements. It is recommended that data with visible motion artifacts be either corrected or excluded from the final analysis to ensure the reliability of the CMRO₂ quantification. Studies have shown that CMRO₂ values can be overestimated in certain regions due to partial volume effects, which are exacerbated by motion.[1]
By implementing the strategies outlined in this guide, researchers can significantly improve the quality and reliability of their dynamic ¹⁷O MRI data, leading to more accurate and reproducible measurements of cerebral oxygen metabolism.
References
- 1. Quantification of regional CMRO2 in human brain using dynamic 17O-MRI at 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-invasive Quantification of Whole-brain Cerebral Metabolic Rate of Oxygen by MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Motion Artefacts in MRI: a Complex Problem with Many Partial Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mriquestions.com [mriquestions.com]
- 5. Motion Correction for Brain MRI Using Deep Learning and a Novel Hybrid Loss Function [mdpi.com]
- 6. mriquestions.com [mriquestions.com]
- 7. mrimaster.com [mrimaster.com]
- 8. home.ifa.hawaii.edu [home.ifa.hawaii.edu]
- 9. Motion Correction Methods for Magnetic Resonance Spectroscopy: Experts’ Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Motion correction in MRI of the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mriquestions.com [mriquestions.com]
- 12. uwo.scholaris.ca [uwo.scholaris.ca]
Validation & Comparative
A Comparative Guide to Cerebral Blood Flow Measurement: 17O MRI vs. the Gold Standard 15O-PET
For researchers, scientists, and drug development professionals, accurate measurement of cerebral blood flow (CBF) is critical for understanding brain physiology, disease progression, and the efficacy of novel therapeutics. While Positron Emission Tomography (PET) with ¹⁵O-labeled water is the established gold standard, Magnetic Resonance Imaging (MRI) using ¹⁷O offers a non-ionizing alternative. This guide provides an objective comparison of these two modalities, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Quantitative Data
| Parameter | ¹⁷O MRI | ¹⁵O-PET | Species | Brain Region |
| CBF | 0.53 ± 0.07 mL/g/min | 0.38 ± 0.12 mL/g/min | Rat / Cat | Not Specified |
| CMRO₂ | 2.19 ± 0.14 µmol/g/min | 1.18 ± 0.58 µmol/g/min | Rat / Cat | Not Specified |
Note: The data presented above are from different studies and different species, and therefore do not represent a direct comparison. The ¹⁷O MRI data is from a study on rats anesthetized with α-chloralose[1], while the ¹⁵O-PET data is from a study on cats[2].
Delving into the Methodologies: Experimental Protocols
A thorough understanding of the experimental protocols for both ¹⁷O MRI and ¹⁵O-PET is essential for appreciating their respective strengths and limitations.
¹⁷O MRI for Cerebral Blood Flow
The in vivo ¹⁷O MR approach can be utilized to image both CMRO₂ and CBF simultaneously and non-invasively[3]. The measurement of CBF using ¹⁷O MRI is based on the washout of metabolically produced H₂¹⁷O.
Experimental Protocol for ¹⁷O MRI in Animal Models:
-
Animal Preparation: Anesthesia is induced and maintained. For arterial input function measurement, a catheter may be placed.
-
¹⁷O₂ Inhalation: The subject inhales ¹⁷O-enriched oxygen gas for a short duration (e.g., 2 minutes)[1].
-
Metabolic Production of H₂¹⁷O: Inhaled ¹⁷O₂ is metabolized in the brain, producing H₂¹⁷O[3].
-
Dynamic ¹⁷O MR Imaging: Rapid, three-dimensional ¹⁷O magnetic resonance spectroscopic imaging is performed to measure the concentration of H₂¹⁷O in the brain tissue over time[1].
-
Arterial Input Function: The concentration of H₂¹⁷O in the arterial blood is monitored, often via an implanted carotid artery MR coil, to determine the arterial input function[1].
-
CBF Calculation: The decay rate of the H₂¹⁷O signal in the brain tissue after the cessation of ¹⁷O₂ inhalation is used to calculate the absolute values of CBF[3].
¹⁵O-PET: The Gold Standard for CBF Quantification
PET imaging with ¹⁵O-labeled water is considered the reference standard for in vivo measurement of CBF[4].
Experimental Protocol for ¹⁵O-Water PET:
-
Radiotracer Production: Due to the short half-life of ¹⁵O (approximately 2 minutes), an on-site cyclotron is required for its production[4].
-
Subject Preparation: The subject is positioned in the PET scanner. For quantitative studies, arterial cannulation is performed for blood sampling to determine the arterial input function[4].
-
Tracer Administration: A bolus of [¹⁵O]-water is injected intravenously[4].
-
Dynamic PET Scanning: Dynamic PET data is acquired for several minutes immediately following the injection to track the distribution of the tracer in the brain[4].
-
Arterial Blood Sampling: Continuous, online sampling of arterial blood is performed to measure the radioactivity concentration over time, which constitutes the arterial input function[4].
-
Image Reconstruction and CBF Quantification: PET images are reconstructed, and kinetic modeling is applied to the tissue time-activity curves and the arterial input function to generate quantitative CBF maps[5][6].
Visualizing the Processes
To better illustrate the experimental workflows and underlying physiological principles, the following diagrams are provided.
Concluding Remarks
While ¹⁵O-PET remains the gold standard for quantitative CBF measurement, its reliance on ionizing radiation and the need for an on-site cyclotron limit its widespread use[4]. ¹⁷O MRI presents a promising non-invasive, non-ionizing alternative for assessing both CBF and CMRO₂. The development of ¹⁷O MRI techniques, particularly at high magnetic fields, has shown the potential for reliable imaging of these key physiological parameters in animal models[1][3].
The primary gap in the current literature is the lack of direct, in-subject validation of ¹⁷O MRI CBF against ¹⁵O-PET. Such studies would be invaluable for establishing the accuracy and reliability of the ¹⁷O MRI technique and paving the way for its potential clinical application. For researchers and drug development professionals, the choice of modality will depend on the specific research question, available resources, and the need for repeated measurements where avoiding ionizing radiation is paramount.
References
- 1. Development of 17O NMR approach for fast imaging of cerebral metabolic rate of oxygen in rat brain at high field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the rate of cerebral oxygen consumption and regional cerebral blood flow by non-invasive 17O in vivo NMR spectroscopy and magnetic resonance imaging. Part 2. Determination of CMRO2 for the rat by 17O NMR, and CMRO2, rCBF and the partition coefficient for the cat by 17O MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo measurement of CBF using 17O NMR signal of metabolically produced H217O as a perfusion tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cerebral blood flow measurement with [15O]-water positron emission tomography and arterial spin labeling magnetic resonance imaging: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Cerebral blood flow measurements with 15O-water PET using a non-invasive machine-learning-derived arterial input function - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ¹⁷O-Water Tracer Data: A Comparative Guide to Mass Spectrometry and Cavity Ring-Down Spectroscopy
In the landscape of drug discovery and development, tracing the movement and metabolic fate of water is crucial for understanding pharmacokinetics and disease pathology. ¹⁷O-labeled water (H₂¹⁷O) has emerged as a powerful, non-radioactive tracer. Its incorporation into metabolites can be sensitively detected, offering insights into cellular metabolism and body water dynamics. The gold standard for analyzing ¹⁷O enrichment has traditionally been Isotope Ratio Mass Spectrometry (IRMS). However, Cavity Ring-Down Spectroscopy (CRDS) presents a compelling alternative. This guide provides a comprehensive comparison of these two analytical platforms, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
Quantitative Performance Comparison
The choice between IRMS and CRDS often hinges on a trade-off between analytical precision, sample throughput, and operational complexity. The following table summarizes the key quantitative performance metrics for the analysis of water isotopes.
| Parameter | Isotope Ratio Mass Spectrometry (IRMS) | Cavity Ring-Down Spectroscopy (CRDS) | Reference |
| δ¹⁸O Reproducibility (1σ) | 0.4‰ | 0.3‰ | [1] |
| δ²H Reproducibility (1σ) | 2.0‰ | 1.1‰ | [1] |
| δ¹⁷O Precision | High (requires specialized protocols) | High (improving with new instruments) | [2] |
| Sample Throughput | Slower (<30 min per sample, often requires offline preparation) | Faster (<30 min per sample, automated) | [1][2] |
| Sample Volume Required | 0.1 - 0.2 µL | 0.2 µL | [1] |
Principles of Detection
To understand the practical differences between these techniques, it is essential to grasp their fundamental principles of operation.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS instruments measure the mass-to-charge ratio of ionized atoms or molecules. For water isotope analysis, the water sample is first converted into a gas, typically hydrogen (H₂) and carbon monoxide (CO), through high-temperature reduction. The isotopic ratios of these gases are then measured in the mass spectrometer.
Cavity Ring-Down Spectroscopy (CRDS)
CRDS is a laser-based absorption spectroscopy technique. A laser pulse is introduced into a high-finesse optical cavity containing the water vapor sample. The rate at which the light intensity decays ("rings down") is measured. This decay rate is dependent on the absorption of light by the different water isotopologues (e.g., H₂¹⁶O, H₂¹⁷O, H₂¹⁸O) at specific wavelengths, allowing for their precise quantification.
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining high-quality, reproducible data. Below are representative methodologies for sample preparation and analysis using both IRMS and CRDS.
Protocol 1: ¹⁷O-Water Analysis in Biological Samples by IRMS
This protocol outlines the general steps for determining ¹⁷O enrichment in a biological matrix, such as plasma or tissue homogenate, following administration of ¹⁷O-labeled water.
-
Sample Collection and Water Extraction:
-
Collect biological samples (e.g., blood, tissue) at predetermined time points post-¹⁷O-water administration.
-
Extract water from the samples via lyophilization (freeze-drying). Collect the sublimated water in a cold trap cooled by liquid nitrogen.
-
-
Sample Preparation for IRMS:
-
IRMS Analysis:
-
The resulting H₂ and CO gases are carried by a helium stream into the mass spectrometer.
-
The ion source ionizes the gases.
-
The mass analyzer separates the ions based on their mass-to-charge ratios (e.g., ¹²C¹⁶O, ¹²C¹⁷O, ¹²C¹⁸O).
-
The detector measures the ion currents for each isotopic species to determine the isotope ratios.
-
-
Data Analysis:
-
Isotope ratios are typically expressed in delta (δ) notation relative to a standard, such as Vienna Standard Mean Ocean Water (VSMOW).
-
The enrichment of ¹⁷O is calculated by comparing the δ¹⁷O values of the post-dose samples to the baseline (pre-dose) sample.
-
Protocol 2: ¹⁷O-Water Analysis by CRDS
This protocol describes a more direct and automated approach for measuring ¹⁷O enrichment in liquid water samples.
-
Sample Preparation:
-
If necessary, extract water from biological samples as described in the IRMS protocol.
-
Transfer a small volume (e.g., 1 mL) of the extracted water into an autosampler vial.
-
-
CRDS Instrument Setup:
-
The CRDS analyzer is set up with an autosampler for automated injection.
-
The system includes a vaporization unit to convert the liquid water sample into vapor.[4]
-
-
Automated Analysis:
-
The autosampler injects a precise volume of the water sample into the vaporizer.
-
The water vapor is introduced into the optical cavity of the CRDS instrument.
-
The instrument's software controls the laser and detector to measure the ring-down time at wavelengths specific to the different water isotopologues.
-
-
Data Acquisition and Processing:
-
The software automatically calculates the concentrations of H₂¹⁶O, H₂¹⁷O, and H₂¹⁸O.
-
The data is typically reported as δ¹⁷O and δ¹⁸O values, normalized to international standards.[2]
-
Alternative and Complementary Tracer Methodologies
While ¹⁷O-water is a powerful tracer, other stable isotopes of water, namely deuterium (²H or D) and ¹⁸O, are also widely used in metabolic research.
-
Deuterated Water (D₂O): D₂O is a common tracer for measuring the synthesis rates of biomolecules like proteins and lipids.[5] The deuterium from D₂O is incorporated into newly synthesized molecules, and the enrichment can be measured by mass spectrometry.
-
¹⁸O-Water (H₂¹⁸O): Similar to ¹⁷O-water, H₂¹⁸O can be used to trace oxygen incorporation in metabolic reactions. It is often used in quantitative proteomics for enzymatic labeling of peptides.[6]
The choice of water tracer depends on the specific biological question, the analytical instrumentation available, and the cost of the labeled water.
Logical Framework for Method Selection
The decision to use IRMS or CRDS for ¹⁷O-water tracer studies should be based on a systematic evaluation of the research requirements.
Conclusion
Both Isotope Ratio Mass Spectrometry and Cavity Ring-Down Spectroscopy are powerful techniques for the cross-validation of ¹⁷O-water tracer data. IRMS has historically been the benchmark for precision, while CRDS offers significant advantages in terms of throughput, ease of use, and automation.[1][2][4] The choice of methodology will depend on the specific requirements of the drug development study, including the desired level of precision, the number of samples to be analyzed, and available resources. As both technologies continue to evolve, the capabilities for tracing water metabolism in biological systems will undoubtedly expand, providing ever more detailed insights for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Balancing precision and throughput of δ17O and Δ’17O analysis of natural waters by Cavity Ringdown Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous flow 2H/1H and 18O/16O analysis of water samples with dual inlet precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to an Unseen World: Water-17O NMR vs. Neutron Scattering for Protein Hydration Analysis
For researchers, scientists, and drug development professionals, understanding the intricate dance between proteins and their surrounding water molecules is paramount. This hydration shell dictates a protein's structure, dynamics, and ultimately, its function. Two powerful techniques, Water-¹⁷O Nuclear Magnetic Resonance (NMR) and Neutron Scattering, offer unique windows into this unseen world. This guide provides an objective comparison of their capabilities, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences and Applications
Water-¹⁷O NMR and neutron scattering are complementary techniques that probe different aspects of protein hydration. Water-¹⁷O NMR excels at providing information about the thermodynamics and kinetics of water binding at specific sites on the protein surface. By measuring the relaxation properties of the ¹⁷O nucleus in water, researchers can determine the number of bound water molecules and their residence times. This makes it a valuable tool for identifying and characterizing hydration sites that may be critical for ligand binding and drug design.
Neutron scattering, on the other hand, provides unparalleled detail about the structure and dynamics of the entire hydration shell. By exploiting the difference in scattering properties between hydrogen and its isotope deuterium, this technique can map the density distribution of water molecules around the protein and measure their diffusive motions over a wide range of timescales. This information is crucial for understanding how the collective behavior of hydration water influences protein folding, stability, and large-scale conformational changes.
Quantitative Comparison of Observables
To illustrate the quantitative insights provided by each technique, the following table summarizes key parameters for the well-studied protein, lysozyme, as determined by both Water-¹⁷O NMR and neutron scattering.
| Parameter | Water-¹⁷O NMR | Neutron Scattering |
| Number of Bound Water Molecules | Approximately 193 water molecules are hydrogen-bonded directly to lysozyme. | The first hydration shell (0-3 Å from the protein surface) contains a number of water molecules corresponding to a layer that is about 10-15% denser than bulk water.[1][2][3] |
| Hydration Water Dynamics (Correlation/Residence Time) | Correlation times for water motion in different hydration layers are: >10⁻⁶ s (superbound), 10⁻⁹ s (polar bound), and 10⁻¹¹ s (structured). | Water molecules in the first hydration shell reorient 5 to 10-fold slower than in bulk solvent. |
| Hydration Water Diffusion Coefficient | Not directly measured. | The long-range diffusion coefficient of water in the first hydration shell is 5 to 6-fold less than for bulk solvent.[4] |
| Spatial Resolution | Provides information on the number and dynamics of water molecules averaged over the entire protein or specific binding sites. | Can provide a spatially resolved map of water density and dynamics around the protein. |
| Timescale of Motion Probed | Nanoseconds to microseconds (residence times). | Picoseconds to nanoseconds (diffusive motions).[5][6] |
Experimental Protocols: A Glimpse into the Lab
The successful application of both techniques relies on meticulous experimental design and execution. Below are generalized protocols for key experiments.
Water-¹⁷O NMR Relaxation Measurements
Objective: To determine the number of bound water molecules and their correlation times.
Methodology:
-
Sample Preparation:
-
Dissolve the protein of interest in ¹⁷O-enriched water (typically 10-40%).
-
The protein concentration should be high enough to ensure a detectable fraction of bound water.
-
Control the pH and temperature to match the desired experimental conditions.
-
-
NMR Data Acquisition:
-
Perform longitudinal (T₁) and transverse (T₂) relaxation measurements of the ¹⁷O water signal at multiple magnetic field strengths (relaxation dispersion).
-
A series of pulse sequences, such as inversion recovery for T₁ and Carr-Purcell-Meiboom-Gill (CPMG) for T₂, are used.
-
-
Data Analysis:
-
The relaxation rates (1/T₁ and 1/T₂) are plotted as a function of the magnetic field strength.
-
The data is fitted to a model that describes the exchange between free and bound water populations.
-
The fitting parameters yield the fraction of bound water (from which the number of bound molecules is calculated) and the correlation time of the bound water molecules.
-
Quasielastic Neutron Scattering (QENS) for Hydration Water Dynamics
Objective: To measure the diffusion coefficient and characteristic relaxation times of hydration water.
Methodology:
-
Sample Preparation:
-
To isolate the signal from the hydration water, the protein is typically deuterated, and the hydration is performed with H₂O.[7][8]
-
Alternatively, a hydrogenated protein can be hydrated with D₂O to study the protein's dynamics in the presence of the hydration shell.[9]
-
The hydration level (h, grams of water per gram of protein) is carefully controlled.
-
-
Neutron Scattering Experiment:
-
Data Analysis:
-
The measured scattering function, S(Q,ω), is analyzed to separate the elastic and quasielastic components.
-
The quasielastic component is fitted to a model that describes the diffusive motion of water molecules (e.g., a Lorentzian function).
-
The width of the Lorentzian function is Q-dependent and provides information about the diffusion coefficient and the geometry of the motion.
-
Visualizing the Workflow and Comparison
To further clarify the experimental processes and the relationship between these two techniques, the following diagrams are provided.
Conclusion: Choosing the Right Tool for the Job
Both Water-¹⁷O NMR and neutron scattering are indispensable tools for probing the complexities of protein hydration. The choice between them depends on the specific scientific question being addressed.
-
For studies focused on identifying and characterizing specific water binding sites, quantifying the thermodynamics of water binding, and measuring the residence times of individual water molecules, Water-¹⁷O NMR is the technique of choice. Its ability to provide site-specific information is particularly valuable in the context of drug discovery and design, where understanding the role of water in ligand binding is crucial.
-
For investigations into the overall structure of the hydration shell, the collective dynamics of hydration water, and the influence of hydration on protein dynamics and function, neutron scattering offers unparalleled insights. Its ability to provide a global view of the hydration landscape is essential for a fundamental understanding of protein stability and conformational changes.
In many cases, a combination of both techniques can provide a more complete picture of protein hydration than either method alone. By leveraging the complementary strengths of Water-¹⁷O NMR and neutron scattering, researchers can gain a deeper understanding of the critical role that water plays in the intricate world of proteins.
References
- 1. pnas.org [pnas.org]
- 2. Protein hydration in solution: experimental observation by x-ray and neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A model for water motion in crystals of lysozyme based on an incoherent quasielastic neutron-scattering study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of Protein and its Hydration Water: Neutron Scattering Studies on Fully Deuterated GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamics of protein and its hydration water: neutron scattering studies on fully deuterated GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ISIS Studying how water behaves when proteins are present [isis.stfc.ac.uk]
- 8. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 9. iris.cnr.it [iris.cnr.it]
- 10. Influence of Hydration on the Dynamics of Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ¹⁷O-MRS and Direct Methods for Measuring Cerebral Metabolic Rate of Oxygen (CMRO₂)
A critical evaluation of the accuracy, protocols, and underlying principles of ¹⁷O-Magnetic Resonance Spectroscopy (MRS) against established direct measurement techniques for the quantification of the cerebral metabolic rate of oxygen (CMRO₂).
The precise measurement of the cerebral metabolic rate of oxygen (CMRO₂) is paramount for understanding brain function in both healthy and pathological states, and for the development of novel neurotherapeutics. While direct methods have historically been the benchmark, the non-invasive nature of ¹⁷O-Magnetic Resonance Spectroscopy (MRS) presents a compelling alternative. This guide provides a comprehensive comparison of the accuracy, experimental protocols, and data from ¹⁷O-MRS against direct methods for CMRO₂ quantification, tailored for researchers, scientists, and drug development professionals.
Quantitative Comparison of CMRO₂ Measurements
The following table summarizes CMRO₂ values obtained from ¹⁷O-MRS studies and compares them with values from the gold-standard direct method, ¹⁵O-Positron Emission Tomography (PET). The data demonstrates a strong concordance between the two techniques, highlighting the accuracy of ¹⁷O-MRS in quantifying cerebral oxygen metabolism.
| Brain Region | ¹⁷O-MRS CMRO₂ (μmol/g/min) | ¹⁵O-PET CMRO₂ (μmol/g/min) - Literature Values | Reference (¹⁷O-MRS Study) |
| Gray Matter (GM) | 1.86 ± 0.36 | 1.02 – 1.78 | [1] |
| White Matter (WM) | 0.85 ± 0.21 | 0.72 – 0.99 | [1] |
| Whole Brain | 2.19 ± 0.14 (Rat) | ~2.04 (Rat, calculated from CMRglc) | [2] |
| Occipital GM | Significantly higher than frontal and parietal GM | Good agreement with literature | [3][4] |
| Deep Brain Structures | Lower compared to literature values | - | [3][4] |
Note: The values from ¹⁷O-MRS studies show good agreement with the established literature values from ¹⁵O-PET, although some variations exist depending on the specific brain region and study protocol.[1][3][4]
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for evaluating and replicating CMRO₂ measurements. Below are detailed methodologies for both ¹⁷O-MRS and a primary direct method, ¹⁵O-PET.
¹⁷O-MRS for CMRO₂ Measurement
The ¹⁷O-MRS technique directly measures the signal from H₂¹⁷O that is produced in the mitochondria during cellular respiration following the inhalation of ¹⁷O-enriched oxygen gas.
Experimental Workflow:
-
Subject Preparation: The subject is positioned within the MRI scanner. For animal studies, anesthesia is administered, and physiological parameters are monitored.[2]
-
Baseline Imaging: A baseline ¹⁷O MR spectrum or image is acquired to measure the natural abundance of H₂¹⁷O.[2]
-
¹⁷O₂ Inhalation: The subject inhales a gas mixture containing ¹⁷O-enriched oxygen (typically 70% enrichment) for a short duration (e.g., 2 minutes).[2]
-
Dynamic ¹⁷O-MRS Acquisition: Dynamic ¹⁷O MR spectra or images are continuously acquired during and after the ¹⁷O₂ inhalation to track the change in H₂¹⁷O concentration over time.[3] A 3D ultra-short echo-time (UTE) sequence is often used due to the short T2* relaxation time of ¹⁷O.[3]
-
Cerebral Blood Flow (CBF) Measurement: In some protocols, cerebral blood flow is measured, often using arterial spin labeling (ASL) or a bolus injection of H₂¹⁷O.[2][5]
-
Data Analysis: The dynamic ¹⁷O signal-time curves are fitted to a pharmacokinetic model to calculate CMRO₂.[2][3]
Logical Diagram of ¹⁷O-MRS CMRO₂ Quantification:
References
- 1. researchgate.net [researchgate.net]
- 2. Development of 17O NMR approach for fast imaging of cerebral metabolic rate of oxygen in rat brain at high field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 4. researchgate.net [researchgate.net]
- 5. In vivo measurement of CBF using 17O NMR signal of metabolically produced H217O as a perfusion tracer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Water-¹⁷O Enrichment Protocols for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Water-¹⁷O Enrichment Methodologies
The deliberate incorporation of the stable isotope Oxygen-17 (¹⁷O) into water serves as a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and enhancing nuclear magnetic resonance (NMR) spectroscopy signals. Given that the natural abundance of ¹⁷O is a mere 0.038%, isotopic enrichment is a critical prerequisite for its application as a tracer or in advanced analytical techniques.[1] This guide provides a comparative overview of common Water-¹⁷O enrichment protocols, with a focus on their principles, performance metrics, and practical considerations to aid researchers in selecting the most suitable method for their specific needs.
Performance Benchmark: A Comparative Analysis
The selection of an appropriate enrichment protocol is often a trade-off between the desired enrichment level, scale, cost, and the nature of the starting material. Below is a summary of key performance indicators for three prevalent methods: Fractional Distillation , Acid-Catalyzed Exchange , and Mechanochemical Enrichment . Commercially available ¹⁷O-enriched water is included as a standard for comparison.
| Parameter | Fractional Distillation | Acid-Catalyzed Exchange | Mechanochemical Enrichment | Commercial ¹⁷O Water (Standard) |
| Principle of Operation | Separation based on the slight difference in boiling points between H₂¹⁶O and H₂¹⁷O. | Reversible acid-catalyzed transfer of ¹⁷O from enriched water to a target molecule (e.g., an alcohol).[2] | Solid-state grinding to facilitate isotopic exchange between ¹⁷O-enriched water and a target solid compound. | N/A |
| Starting Material | Tap Water or pre-enriched water.[3][4] | A target molecule (e.g., ethanol) and ¹⁷O-enriched water.[2] | A solid target molecule (e.g., amino acids, metal oxides) and ¹⁷O-enriched water. | N/A |
| Achievable Enrichment Level (atom % ¹⁷O) | Up to ~90% from tap water.[3][4] | Dependent on the enrichment of the starting H₂¹⁷O and the molar excess used.[2] | Up to ~40% for amino acids. | Available in various enrichments (e.g., 20%, 40%, 70%, 90%). |
| Typical Yield | Not explicitly stated in reviewed literature; dependent on the number of distillation cycles and column efficiency. | High, but the final product is a mixture that requires purification.[2] | ~60-85% for amino acids. | N/A |
| Processing Time | Can be lengthy, spanning several days to weeks depending on the scale and desired enrichment.[5] | Typically 24-48 hours to reach equilibrium.[2] | Generally rapid, often under 1 hour. | N/A |
| Key Advantages | - Can start from unenriched water.- Capable of producing highly enriched water.[3][4] | - Targets specific molecules.- Well-established chemical principle.[2] | - Cost-efficient due to the use of microliter quantities of enriched water.- Rapid and solvent-free.- Applicable to a range of solid biomolecules. | - Certified enrichment level.- Ready to use.- High purity. |
| Key Disadvantages | - High energy consumption.- Requires specialized, large-scale equipment (e.g., tall distillation columns).[5] | - Requires already enriched water.- Post-reaction separation from excess water can be challenging.[2] | - Lower enrichment levels compared to distillation.- Primarily for solid-state samples. | - High cost, especially for high enrichment levels. |
Experimental Methodologies
Fractional Distillation of Water
This method leverages the lower boiling point of H₂¹⁶O compared to H₂¹⁷O.
Protocol Outline:
-
Setup: A long, packed distillation column is used to maximize the surface area for vapor-liquid equilibrium.
-
Heating: Water is heated at the bottom of the column, causing it to vaporize.
-
Fractionation: As the vapor rises and cools, H₂¹⁷O, being slightly less volatile, condenses and flows back down the column more readily than H₂¹⁶O.
-
Collection: Through continuous cycles of evaporation and condensation, the water at the bottom of the column becomes progressively enriched in ¹⁷O, while the distillate at the top becomes depleted.
-
Analysis: The ¹⁷O enrichment is typically monitored using Isotope Ratio Mass Spectrometry (IRMS) or NMR spectroscopy.[3][4]
A study demonstrated the enrichment of H₂¹⁷O from natural tap water (0.04%) to approximately 90% through a combination of slow evaporation and fractional distillation.[3][4]
Acid-Catalyzed Isotopic Exchange
This technique is used to label specific molecules, such as alcohols, with ¹⁷O.
Representative Protocol for Ethanol Enrichment:
-
Reagent Preparation: A mixture of ¹⁷O-enriched water and absolute ethanol is prepared in a molar ratio of at least 5:1 (H₂¹⁷O:Ethanol) in a dry, round-bottom flask.[2]
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) or an acidic ion-exchange resin is added to the mixture under an inert atmosphere.[2]
-
Reaction: The mixture is heated to reflux with vigorous stirring for 24-48 hours to allow the isotopic exchange to reach equilibrium.[2]
-
Workup and Purification: The reaction mixture is cooled, and the acid catalyst is neutralized. The ¹⁷O-enriched ethanol is then separated from the large excess of water, typically via fractional distillation.[2]
-
Analysis: The final ¹⁷O enrichment level of the ethanol is determined by ¹⁷O NMR spectroscopy or mass spectrometry.[2]
Mechanochemical Enrichment
This is a newer, cost-effective method for enriching solid compounds.
General Protocol for Amino Acid Enrichment:
-
Milling Setup: The solid amino acid is placed in a milling jar with a grinding ball.
-
Reagent Addition: A small, stoichiometric amount of ¹⁷O-enriched water is added to the jar.
-
Milling: The mixture is subjected to high-energy ball milling for a short duration (e.g., 60 minutes).
-
Product Recovery: The resulting ¹⁷O-enriched amino acid powder is recovered directly from the milling jar.
-
Analysis: The enrichment level is determined by solid-state ¹⁷O NMR.
This method has been shown to achieve enrichment levels of up to ~40% in unprotected amino acids with yields of 60-85%, consuming only microliter amounts of labeled water.
Visualizing the Workflow: From Enrichment to Analysis
The general process for producing and verifying ¹⁷O-enriched water or molecules involves an enrichment step followed by an analytical validation step. This can be visualized as a straightforward workflow.
References
- 1. Review on Applications of 17O in Hydrological Cycle [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enrichment of H(2)(17)O from tap water, characterization of the enriched water, and properties of several (17)O-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Water-¹⁷O Metabolic Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reproducibility of water-¹⁷O metabolic imaging with alternative techniques, supported by experimental data. The guide details experimental protocols and presents quantitative data in accessible tables and diagrams to facilitate informed decisions in study design and application.
Water-¹⁷O Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique that directly traces the metabolism of molecular oxygen, offering a unique window into cellular respiration. Its ability to quantify the cerebral metabolic rate of oxygen (CMRO₂), myocardial oxygen consumption (MVO₂), and renal oxygen metabolism holds significant promise for advancing our understanding of various physiological and pathological states. However, the reproducibility of this technique is a critical factor for its adoption in both research and clinical settings. This guide compares the reproducibility of water-¹⁷O metabolic imaging with established and emerging metabolic imaging modalities, namely Positron Emission Tomography (PET) with ¹⁵O-labeled tracers and ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG), and hyperpolarized ¹³C MRI.
Reproducibility of Metabolic Imaging Techniques
The reproducibility of a quantitative imaging biomarker is paramount for its utility in longitudinal studies, multicenter trials, and for detecting subtle metabolic changes in response to therapeutic interventions. The following tables summarize the reported reproducibility of water-¹⁷O MRI and its alternatives for metabolic imaging in various organs. The primary metric for comparison is the coefficient of variation (CoV), which expresses the standard deviation as a percentage of the mean, providing a standardized measure of variability.
Cerebral Metabolic Rate of Oxygen (CMRO₂) Measurement
The brain is the most studied organ for in vivo oxygen metabolism quantification. Water-¹⁷O MRI offers a direct and non-radioactive method to measure CMRO₂, a key parameter of brain health and function.
| Imaging Modality | Parameter | Intra-subject CoV (%) | Inter-subject CoV (%) | Key Findings |
| Water-¹⁷O MRI | CMRO₂ (Gray Matter) | 0.3 - 5.5[1] | 4.3 - 5.0[1] | Demonstrates good to excellent reproducibility, particularly for intra-subject measurements.[1] |
| CMRO₂ (White Matter) | 0.3 - 5.5[1] | 4.3 - 5.0[1] | Similar reproducibility to gray matter measurements.[1] | |
| ¹⁵O-PET | CMRO₂ (Whole Brain) | 5.3[2] | 12.8[3] | Considered the gold standard, with good reproducibility. Inter-subject variability is notably higher than intra-subject.[2][3] |
| CBF (Whole Brain) | 8.8[2] | 13.5[3] | Cerebral Blood Flow (CBF) is a related parameter measured in ¹⁵O-PET studies. | |
| Hyperpolarized ¹³C MRI | kPL (Pyruvate to Lactate) | ~7.0 (Intra-class Correlation Coefficient of 0.7)[4] | (Intra-class Correlation Coefficient of 0.83 between sites)[4] | Measures metabolic flux rather than oxygen consumption directly. Shows good inter-site agreement.[4] |
| ¹⁸F-FDG PET | Glucose Metabolism | Not directly comparable | High reproducibility reported for semi-quantitative measures like SUV. | Measures glucose uptake, an indirect marker of metabolic activity. |
Myocardial and Renal Oxygen Metabolism
The application of water-¹⁷O MRI is expanding to other organs with high metabolic demand, such as the heart and kidneys.
| Imaging Modality | Organ | Parameter | Intra-subject CoV (%) | Key Findings |
| Water-¹⁷O MRI | Heart | MVO₂ | Data on reproducibility is emerging. | Feasibility of measuring myocardial oxygen consumption has been demonstrated.[5] |
| MRI-based Oximetry | Kidney | RBF | 8.3 (Healthy Controls), 12.9 (CKD Patients)[6][7] | Renal Blood Flow (RBF) and venous oxygen saturation (SvO₂) are key parameters for assessing renal metabolism. Reproducibility is good.[6][7][8] |
| SvO₂ | <10[8] | Good reproducibility for venous oxygen saturation.[8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of metabolic imaging studies. Below are summaries of the typical protocols for each of the discussed imaging modalities.
Water-¹⁷O MRI for CMRO₂ Measurement
This technique involves the inhalation of ¹⁷O-enriched oxygen gas and subsequent imaging of the metabolically produced H₂¹⁷O.
A typical study involves acquiring baseline MRI scans to measure the natural abundance of H₂¹⁷O.[1] The subject then inhales a bolus of 70% enriched ¹⁷O gas through a specialized rebreathing circuit.[1] Dynamic MRI scans are acquired throughout the inhalation and subsequent washout period to track the change in H₂¹⁷O concentration.[1] The temporal resolution of the dynamic scan is crucial, with studies suggesting that a resolution of ≤ 2 minutes improves the accuracy of CMRO₂ determination.[1] Data analysis involves fitting the dynamic signal changes to a pharmacokinetic model to calculate CMRO₂ in different brain regions, such as gray and white matter.[1]
¹⁵O-PET for CMRO₂ Measurement
¹⁵O-PET is the current gold standard for quantifying CMRO₂ and involves the administration of multiple radioactive tracers.
The protocol requires the placement of arterial and venous lines for blood sampling and tracer administration. A series of PET scans are performed with different ¹⁵O-labeled tracers: [¹⁵O]H₂O to measure cerebral blood flow (CBF), [¹⁵O]O₂ to measure oxygen extraction fraction (OEF) and CMRO₂, and often [¹⁵O]CO to measure cerebral blood volume (CBV).[9] Continuous arterial blood sampling is performed to measure the arterial input function, which is necessary for quantitative analysis.[10] The data from the PET scans and blood samples are then used in kinetic models to calculate the metabolic parameters.[9]
Hyperpolarized ¹³C MRI for Metabolic Imaging
This technique uses hyperpolarized ¹³C-labeled substrates, most commonly [1-¹³C]pyruvate, to probe specific metabolic pathways in real-time.
The process begins with the hyperpolarization of the ¹³C-labeled substrate, typically [1-¹³C]pyruvate, using a dynamic nuclear polarization (DNP) polarizer. The hyperpolarized agent is then rapidly dissolved and quality controlled before being injected into the subject. Dynamic ¹³C MRI or MR spectroscopy is performed to detect the signal from the injected pyruvate and its metabolic products, such as lactate and alanine, in real-time. Kinetic modeling is then applied to the dynamic data to quantify the rate of metabolic conversion (e.g., the pyruvate-to-lactate conversion rate, kPL).
¹⁸F-FDG PET for Brain Metabolism Studies
¹⁸F-FDG PET is a widely used clinical tool to assess regional glucose metabolism, which is often correlated with neuronal activity.
Patients are required to fast for at least 4-6 hours to ensure optimal ¹⁸F-FDG uptake in the brain.[4] Blood glucose levels are checked prior to the injection of the radiotracer. Following the intravenous injection of ¹⁸F-FDG, there is an uptake period of 30-60 minutes where the patient rests in a quiet, dimly lit room to minimize sensory and motor stimulation that could alter brain metabolism.[4] A PET/CT or PET/MR scanner is then used to acquire images of the brain. Data analysis is often semi-quantitative, using the Standardized Uptake Value (SUV) to represent regional glucose uptake, or involves voxel-based statistical comparisons to a normal database.
Signaling Pathways and Logical Relationships
The metabolic processes measured by these techniques are central to cellular energy production. The following diagram illustrates the key metabolic pathways involved.
This diagram illustrates that ¹⁸F-FDG PET traces the initial steps of glucose uptake and glycolysis. Hyperpolarized ¹³C MRI, using pyruvate as a probe, can monitor the fate of pyruvate as it is converted to lactate (a marker of anaerobic glycolysis) or enters the mitochondria for oxidative phosphorylation via Acetyl-CoA. Water-¹⁷O MRI directly measures the end-product of oxidative phosphorylation, the metabolic production of water from inhaled oxygen, providing a direct assessment of oxygen consumption.
Conclusion
Water-¹⁷O metabolic imaging is a promising, non-invasive technique with good to excellent reproducibility for quantifying oxygen metabolism, particularly in the brain. Its intra-subject reproducibility is comparable to the gold standard ¹⁵O-PET, with the significant advantage of being non-radioactive. While ¹⁸F-FDG PET and hyperpolarized ¹³C MRI provide valuable information on glucose metabolism and specific metabolic fluxes, respectively, water-¹⁷O MRI offers a direct measurement of oxygen consumption, a fundamental parameter of cellular energetics. As the application of water-¹⁷O MRI expands to other organs and its methodologies become more standardized, it is poised to become an invaluable tool in both preclinical and clinical research, aiding in the development of new therapies and our understanding of a wide range of diseases.
References
- 1. Reproducibility of CMRO2 determination using dynamic 17 O MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Day-to-day test-retest variability of CBF, CMRO2, and OEF measurements using dynamic 15O PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intersubject variability and reproducibility of 15O PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Experience on Hyperpolarized [1-13C]Pyruvate MRI Multicenter Reproducibility—Are Multicenter Trials Feasible? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac 17O MRI: toward direct quantification of myocardial oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reproducibility of MRI renal artery blood flow and BOLD measurements in patients with chronic kidney disease and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reproducibility-of-mri-renal-artery-blood-flow-and-bold-measurements-in-patients-with-chronic-kidney-disease-and-healthy-controls - Ask this paper | Bohrium [bohrium.com]
- 8. MRI-based Quantification of Whole-Organ Renal Metabolic Rate of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Day-to-Day Test–Retest Variability of CBF, CMRO2, and OEF Measurements Using Dynamic 15O PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of brain oxygen extraction and metabolism with [15O]-gas PET: A technical review in the era of PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Water-17O Analysis
This guide provides a comparative overview of analytical methodologies for the determination of 17O in water, tailored for researchers, scientists, and professionals in drug development. The focus is on the precision and accuracy of different techniques as reported in various studies, presented to facilitate informed decisions on methodological selection.
The analysis of the stable isotope 17O in water, particularly the measurement of 17O-excess (Δ'17O), offers a unique tracer for hydrological, climatological, and biochemical studies.[1][2][3] Unlike the more commonly measured δ18O and δ2H, which are sensitive to temperature, 17O-excess provides a clearer signal for kinetic fractionation processes, such as evaporation.[1] However, the small variations in 17O abundance present significant analytical challenges, requiring high-precision instrumentation.[2][3]
The two primary analytical techniques employed for 17O analysis are Isotope Ratio Mass Spectrometry (IRMS) and Cavity Ring-Down Spectroscopy (CRDS). While IRMS has historically been the benchmark, recent advancements in laser spectroscopy have made CRDS a viable and often more accessible alternative.[2][3]
Comparative Performance of Analytical Methods
The selection of an analytical method for 17O analysis is often a trade-off between precision, sample throughput, and operational complexity. The following tables summarize the performance of different analytical approaches based on reported data.
| Method | Instrumentation | Precision (δ17O) | Precision (δ18O) | Precision (17O-excess) | Sample Size | Key Considerations |
| Fluorination - IRMS | Dual-inlet IRMS | 0.07‰[1] | 0.10‰[1] | ~11 per meg[4] | ~700 µL[5] | High precision; involves hazardous reagents (CoF3 or BrF5); lower throughput.[5][6] |
| CO2 Equilibration - IRMS | Dual-inlet IRMS | >0.1‰[5] | 0.03‰[5] | Not ideal due to 13C interference.[5] | ~5000 µL[5] | Large sample volume required; precision for 17O is often insufficient for detailed studies.[5] |
| Cavity Ring-Down Spectroscopy (CRDS) | Laser Spectrometer | ± 0.05‰ (1σ)[4] | ± 0.07‰ (1σ)[4] | 10 per meg (1σ)[4] | Small, not specified | High throughput; no sample conversion required; requires careful management of memory effects.[2][3][4] |
| Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS) | Laser Spectrometer | Comparable to IRMS[4] | Comparable to IRMS[4] | Comparable to IRMS[4] | Small, not specified | No sample conversion; small instrument footprint.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are summaries of the key experimental protocols for the main analytical techniques.
1. Fluorination with Isotope Ratio Mass Spectrometry (IRMS)
This method involves the chemical conversion of water to molecular oxygen (O2) using a fluorinating agent, followed by analysis on a dual-inlet IRMS.
-
Sample Preparation: A known volume of water is cryogenically distilled in a vacuum line to remove dissolved gases and impurities.[6]
-
Conversion: The purified water is reacted with a fluorinating agent, such as Cobalt(III) fluoride (CoF3) or Bromine pentafluoride (BrF5), at elevated temperatures.[5][6] This reaction quantitatively converts H2O to O2.
-
Purification: The resulting O2 gas is passed through a series of cryogenic traps to remove any byproducts and unreacted reagents.
-
Analysis: The purified O2 is then introduced into a dual-inlet IRMS for the measurement of 17O/16O and 18O/16O ratios.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Balancing precision and throughput of δ17O and Δ’17O analysis of natural waters by Cavity Ringdown Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Comparison of Three Measurement Principles on Water Triple Oxygen Isotopologues [frontiersin.org]
- 6. Triple Oxygen Isotope Measurements (Δ'17O) of Body Water Reflect Water Intake, Metabolism, and δ18O of Ingested Water in Passerines - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Statistical Validation of 17O Tracer Kinetic Models
Comparison of Kinetic Models for Cerebral Metabolic Rate of Oxygen (CMRO₂)
One of the primary applications of ¹⁷O tracers is the non-invasive measurement of the cerebral metabolic rate of oxygen (CMRO₂). Various kinetic models are employed to analyze the dynamic ¹⁷O magnetic resonance imaging (MRI) data acquired during and after the inhalation of ¹⁷O-enriched oxygen gas. The choice of model can influence the resulting CMRO₂ values.
Below is a comparison of CMRO₂ values obtained using different kinetic models and parameter assumptions in a study on a murine model of amyloidosis. The data highlights how model selection can impact the quantitative outcomes.
| Model | Control Group CMRO₂ (µmol/g/min) | APPswe/PS1dE9 Group CMRO₂ (µmol/g/min) | p-value |
| Linear Model (α = 0.7) | 1.39 ± 0.07 | 1.16 ± 0.10 | 0.028 |
| Linear Model (α = 0.5) | 1.95 ± 0.10 | 1.62 ± 0.14 | 0.028 |
| 3-Phase Model (Tc = 3s, α = 0.7) | 2.02 ± 0.10 | 1.68 ± 0.15 | 0.028 |
| 3-Phase Model (Tc = 3s, α = 0.5) | 2.83 ± 0.14 | 2.36 ± 0.20 | 0.028 |
Data adapted from a study on a murine model of amyloidosis. α represents the ¹⁷O enrichment fraction and Tc is the blood circulation time. Values are presented as mean ± standard deviation.[1]
The choice of the kinetic model (linear vs. 3-phase) and the assumed ¹⁷O enrichment fraction (α) affect the absolute CMRO₂ values. However, the statistical significance of the difference between the control and disease groups remained consistent across these models in this particular study.[1]
Statistical Validation Approaches
The validation of a chosen kinetic model is crucial. This involves assessing how well the model fits the experimental data and the reliability of the estimated parameters.
Goodness-of-Fit Analysis
Several statistical tests can be used to evaluate the goodness-of-fit of a kinetic model to the observed ¹⁷O tracer data. These tests assess the discrepancy between the measured data and the model's predictions.
| Goodness-of-Fit Test | Description | Application in Tracer Kinetics |
| Chi-Square (χ²) Test | Compares the observed data to the expected data from the model. A smaller χ² value indicates a better fit. | Commonly used to assess the fit of compartmental models to dynamic PET and NMR data. |
| Akaike Information Criterion (AIC) | A measure of the relative quality of a statistical model for a given set of data. It penalizes models with more parameters to avoid overfitting. | Useful for comparing non-nested models and selecting the most parsimonious model that adequately describes the data. |
| Bayesian Information Criterion (BIC) | Similar to AIC, but with a stronger penalty for the number of parameters, particularly for larger datasets. | Often used alongside AIC for model selection, favoring simpler models more strongly than AIC. |
| R-squared (R²) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Provides a straightforward measure of how well the model explains the variation in the tracer concentration over time. |
Bayesian Analysis
Bayesian statistical methods offer a powerful framework for the validation of tracer kinetic models. Instead of providing single point estimates of parameters, Bayesian analysis yields a posterior probability distribution for each parameter, which represents the uncertainty of the estimate. This approach allows for a more intuitive understanding of parameter reliability.[2][3][4]
Key Advantages of Bayesian Analysis in Tracer Kinetics:
-
Robust Parameter Estimation: Incorporates prior knowledge about the parameters, which can help to stabilize the fitting procedure and avoid physiologically unrealistic parameter values.[2]
-
Uncertainty Quantification: Provides a direct measure of the uncertainty of the estimated parameters through their posterior distributions.[3]
-
Hypothesis Testing: Allows for the direct comparison of kinetic parameters between different experimental groups in a statistically rigorous manner.[2]
-
Model Comparison: Bayesian methods can be used to compare different kinetic models and select the one that is most supported by the data.
Experimental Protocols
Detailed experimental protocols are essential for reproducible ¹⁷O tracer kinetic studies. Below are generalized methodologies for in vivo ¹⁷O NMR spectroscopy for CMRO₂ measurement and for NMR-based tracer studies in cell culture.
In Vivo ¹⁷O NMR Spectroscopy for CMRO₂ Measurement
This protocol outlines the key steps for measuring CMRO₂ in a preclinical model using ¹⁷O₂ inhalation and NMR detection.
1. Animal Preparation:
- Anesthetize the animal (e.g., with isoflurane or α-chloralose).
- Secure the animal in a stereotactic frame to minimize motion.
- Monitor physiological parameters (respiration, temperature) throughout the experiment.
2. ¹⁷O₂ Inhalation System:
- Prepare a gas mixture containing ¹⁷O-enriched oxygen (e.g., 70% ¹⁷O₂).
- Connect the gas supply to a nose cone or ventilator for controlled delivery to the animal.
3. NMR Data Acquisition:
- Position the animal in the NMR spectrometer.
- Acquire baseline ¹⁷O NMR spectra to determine the natural abundance H₂¹⁷O signal.
- Begin the inhalation of the ¹⁷O₂ gas mixture.
- Acquire dynamic ¹⁷O NMR spectra throughout the inhalation period and for a post-inhalation washout period. A 3D Magnetic Resonance Spectroscopic Imaging (MRSI) sequence is often used to obtain spatial information.[5]
- Typical Acquisition Parameters (9.4T):
- Repetition Time (TR): 20 ms
- Short Echo Time (TE) to minimize signal loss due to fast relaxation.[5]
- Appropriate number of averages to achieve sufficient signal-to-noise ratio (SNR).
4. Data Processing and Kinetic Modeling:
- Process the raw NMR data (e.g., Fourier transformation, phase correction).
- Extract the time course of the H₂¹⁷O signal intensity from the region of interest.
- Fit the selected kinetic model (e.g., 4-phase model) to the H₂¹⁷O time course data to estimate CMRO₂.[6]
NMR-Based ¹⁷O Tracer Studies in Cell Culture
This protocol describes a general workflow for using ¹⁷O-labeled substrates to trace metabolic pathways in cultured cells.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency.
- Replace the standard culture medium with a medium containing the ¹⁷O-labeled substrate (e.g., ¹⁷O-labeled glucose or amino acids).
- Incubate the cells for a defined period to allow for the incorporation of the ¹⁷O label into downstream metabolites.
2. Metabolite Extraction:
- Harvest the cells (e.g., by scraping for adherent cells or centrifugation for suspension cells).
- Quench metabolism rapidly (e.g., with liquid nitrogen).
- Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).
3. NMR Sample Preparation:
- Lyophilize the polar metabolite extract.
- Reconstitute the dried extract in an appropriate NMR buffer (e.g., a phosphate buffer in D₂O).
- Transfer the sample to an NMR tube.
4. NMR Data Acquisition:
- Acquire ¹⁷O NMR spectra. Due to the low natural abundance and quadrupolar nature of ¹⁷O, specialized pulse sequences and high-field spectrometers are often required.
- Acquire other relevant spectra (e.g., ¹H, ¹³C) to aid in metabolite identification.
5. Data Analysis:
- Process the NMR spectra.
- Identify and quantify the ¹⁷O-labeled metabolites.
- Use the labeling patterns to deduce the activity of metabolic pathways.
Visualizations of Pathways and Workflows
Experimental Workflow for CMRO₂ Measurement
The following diagram illustrates the typical workflow for an in vivo ¹⁷O tracer experiment to determine the cerebral metabolic rate of oxygen.
Caption: Workflow for in vivo CMRO₂ measurement using ¹⁷O tracer.
ATP Synthesis via Oxidative Phosphorylation
This diagram illustrates the final step of oxidative phosphorylation, where ATP synthase utilizes a proton gradient to produce ATP from ADP and inorganic phosphate (Pi). An ¹⁷O label on the phosphate can be traced into the newly synthesized ATP.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bayesian kinetic modeling for tracer-based metabolomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Bayesian Analysis of Compartmental Kinetic Models in Medical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of 17O NMR approach for fast imaging of cerebral metabolic rate of oxygen in rat brain at high field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of regional CMRO2 in human brain using dynamic 17O-MRI at 3T - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 17O-excess and d-excess in Hydrological Cycle Studies
An objective analysis of two key isotopic tracers for researchers, scientists, and professionals in drug development.
In the intricate dance of the global hydrological cycle, stable water isotopes serve as powerful tracers, offering profound insights into the origins, transport, and fate of water. Among the most valuable of these tracers are the second-order isotopic parameters: 17O-excess and deuterium-excess (d-excess). While both are sensitive to kinetic fractionation processes, their distinct responses to environmental variables provide complementary information, making their combined use a robust tool for hydrological and climatological research. This guide provides a comprehensive comparison of 17O-excess and d-excess, supported by experimental data and detailed methodologies, to aid researchers in selecting and applying these tracers effectively.
At a Glance: 17O-excess vs. d-excess
| Feature | 17O-excess | d-excess |
| Definition | ln(δ¹⁷O + 1) - 0.528 * ln(δ¹⁸O + 1) | δ²H - 8 * δ¹⁸O |
| Primary Sensitivity | Relative humidity at the moisture source[1][2] | Relative humidity and temperature at the moisture source[1][2][3] |
| Key Applications | Tracing moisture source humidity, understanding evaporation and condensation processes, paleoclimate reconstructions.[1][2] | Tracing moisture sources, assessing secondary evaporation, paleoclimate studies.[3] |
| Advantages | Relatively insensitive to temperature, providing a more direct proxy for humidity.[1][3] | Long history of use with extensive datasets available. |
| Limitations | Requires high-precision measurements due to the low abundance of ¹⁷O. | Confounded by both temperature and humidity, making interpretation more complex. |
| Typical Range in Precipitation | -28 to 69 per meg[4] | -5.9‰ to 24.9‰[4] |
Delving Deeper: A Quantitative Comparison
The distinct sensitivities of 17O-excess and d-excess to environmental conditions are evident in their measured values across different water types and climatic zones. The following table summarizes representative data from various hydrological studies.
| Water Type | Climatic Zone | Location | 17O-excess (per meg) | d-excess (‰) | Reference |
| Precipitation | Mid-latitude | Seoul, South Korea | Average: 16.8, Range: -28 to 69 | Average: 10.4, Range: -5.9 to 24.9 | [4] |
| Stream Water | Temperate | Pacific Northwest, USA (Coast Range) | Average: 30 | Average: 7.2 | [2] |
| Stream Water | Temperate | Pacific Northwest, USA (East of Cascades) | Average: 26 | Average: -0.4 | [2] |
| Evaporating Ponds | Arid | Atacama Desert, Chile | Decreased by 79 over evaporation gradient | Decreased by 55 over evaporation gradient | |
| Precipitation | Tropical | Northeastern Caribbean | Responds to rainfall-evaporation balance with strong pulsing events | Little seasonal cycle with strong pulsing events | |
| Precipitation | Semi-arid | Windhoek, Namibia | Influenced by moisture recycling | Influenced by sub-cloud evaporation | [5] |
Understanding the Processes: Isotopic Fractionation
The utility of 17O-excess and d-excess as hydrological tracers stems from the principles of isotopic fractionation, the process by which the relative abundance of isotopes changes during physical or chemical processes.
During evaporation from a large water body like the ocean, kinetic fractionation dominates. Lighter isotopologues (H₂¹⁶O) evaporate more readily than heavier ones (H₂¹⁸O, HDO, H₂¹⁷O). This process is highly sensitive to the relative humidity and, for d-excess, the temperature at the ocean surface. As the water vapor is transported and cools, condensation and precipitation occur, primarily governed by equilibrium fractionation.
Experimental Protocols: Measuring 17O-excess and d-excess
Accurate and precise measurement of 17O-excess and d-excess is critical for their application in hydrological studies. Two primary analytical techniques are employed: Isotope Ratio Mass Spectrometry (IRMS) and Cavity Ring-Down Spectroscopy (CRDS).
Cavity Ring-Down Spectroscopy (CRDS) for 17O-excess and d-excess
CRDS has emerged as a powerful technique for simultaneous, high-precision measurements of δ¹⁸O, δ¹⁷O, and δ²H in water samples.
Instrumentation: A commercially available CRDS analyzer, such as the Picarro L2140-i, is commonly used.[6] This instrument is coupled with an autosampler and a vaporizer module.
Sample Preparation and Analysis:
-
Sample Collection and Storage: Water samples are collected in the field and stored in airtight glass vials to prevent evaporation and isotopic exchange with the atmosphere.
-
Automated Injection: The autosampler injects a small volume of the water sample into the vaporizer.
-
Vaporization: The water is converted into vapor at a constant temperature.
-
Measurement: The water vapor is introduced into an optical cavity where the concentrations of the different water isotopologues are measured based on their unique light absorption characteristics.
-
Data Acquisition: Multiple injections are typically performed for each sample to ensure precision.
Data Processing:
-
Normalization: Raw isotope ratios are normalized to the Vienna Standard Mean Ocean Water (VSMOW) and Standard Light Antarctic Precipitation (SLAP) scale.
-
Memory Correction: A significant challenge in CRDS is the "memory effect," where the isotopic signature of a previous sample can influence the current measurement. Various correction schemes are applied to mitigate this effect.[6]
-
Calculation: Once the corrected δ¹⁸O, δ¹⁷O, and δ²H values are obtained, 17O-excess and d-excess are calculated using their respective formulas.
Isotope Ratio Mass Spectrometry (IRMS) for d-excess
IRMS has been the traditional method for high-precision stable isotope analysis. For d-excess, this involves separate measurements of δ²H and δ¹⁸O.
Instrumentation: A dual-inlet or continuous-flow IRMS is used.
Sample Preparation and Analysis:
-
δ¹⁸O Analysis (CO₂-H₂O Equilibration): A known amount of CO₂ gas with a known isotopic composition is equilibrated with the water sample. The oxygen atoms in the water and CO₂ exchange until isotopic equilibrium is reached. The isotopic composition of the CO₂ is then measured by IRMS.
-
δ²H Analysis (Chromium Reduction): The water sample is reacted with hot chromium metal to produce hydrogen gas. The isotopic composition of the H₂ gas is then measured by IRMS.
Data Processing:
-
Standardization: Measurements are calibrated against international standards (VSMOW, SLAP).
-
Calculation: The d-excess is calculated from the measured δ²H and δ¹⁸O values.
The Power of Combined Analysis
While 17O-excess and d-excess can be powerful tracers individually, their true strength lies in their combined application. Because 17O-excess is largely independent of temperature, it can be used to deconvolve the influences of temperature and relative humidity on the d-excess signal. This dual-isotope approach provides a more constrained understanding of moisture source conditions and the processes affecting water vapor during its journey through the atmosphere. For instance, in paleoclimate research, analyzing both parameters in ice cores can help reconstruct past changes in both oceanic surface temperature and humidity.
References
- 1. Stable isotope compositions (δ2H, δ18O and δ17O) of rainfall and snowfall in the central United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Measurement of δ18O, δ17O, and 17O-excess in Water by Off-Axis Integrated Cavity Output Spectroscopy and Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. semi.picarro.com [semi.picarro.com]
A Head-to-Head Comparison: Validating Protein Structures with 17O NMR versus X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a protein's three-dimensional structure is paramount to understanding its function and for designing targeted therapeutics. While X-ray crystallography has long been the gold standard, 17O Nuclear Magnetic Resonance (NMR) spectroscopy is emerging as a powerful complementary and, in some cases, alternative technique. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Key Differences and Performance Metrics
The choice between 17O NMR and X-ray crystallography often depends on the specific characteristics of the protein under investigation and the type of structural information required. While crystallography provides a static, high-resolution snapshot of the protein in a crystalline state, 17O NMR offers insights into the protein's structure and dynamics in solution, a more physiologically relevant environment.
| Feature | 17O NMR Spectroscopy | X-ray Crystallography |
| Principle | Measures the magnetic properties of the 17O nucleus to determine local chemical environments and internuclear distances.[1][2] | Scatters X-rays off the electron cloud of atoms in a protein crystal to determine their positions.[3][4] |
| Sample Phase | Solution or solid-state.[5] | Crystalline solid.[3] |
| Resolution | Typically lower than crystallography, but provides atomic-level detail on local environments. | Can achieve atomic or near-atomic resolution (<1.5 Å).[6] |
| Protein Size Limitation | Generally more effective for smaller to medium-sized proteins (< 50-60 kDa).[7] | No theoretical upper size limit, but crystallization of large proteins and complexes can be challenging. |
| Dynamic Information | Provides information on protein dynamics and conformational changes in solution.[7] | Provides a static average structure of the protein in the crystal lattice.[8] |
| Hydrogen Atom Detection | Can directly observe oxygen atoms involved in hydrogen bonds.[1][5] | Hydrogen atoms are generally not visible due to their low electron density. |
| Main Advantage | Ability to study proteins in a near-native solution state and provide unique insights into dynamics and hydrogen bonding.[1][7] | High resolution and well-established methodology for a wide range of proteins.[9][10] |
| Main Disadvantage | Lower sensitivity due to the low natural abundance of 17O and challenges with isotopic labeling.[1] | The requirement for well-ordered protein crystals, which can be a significant bottleneck.[3][4] |
| Accuracy (vs. each other) | RMSD values between NMR and crystal structures of the same protein typically range from 1.5 Å to 2.5 Å.[4] | Generally considered to produce more precise atomic coordinates due to the nature of the data. |
Delving Deeper: Experimental Insights
The distinct experimental workflows of 17O NMR and X-ray crystallography fundamentally influence the type of structural information obtained.
The Path to a Crystal Structure: A Step-by-Step Workflow
The journey to determining a protein structure by X-ray crystallography is a multi-stage process that begins with obtaining a high-purity protein sample and culminates in a refined 3D model.
Unveiling Solution Structures: The 17O NMR Workflow
The 17O NMR approach provides a window into the protein's structure and behavior in a solution environment, a key advantage for understanding its biological function.
Experimental Protocols: A Practical Guide
17O NMR Spectroscopy Protocol
-
17O Isotopic Labeling : Due to the low natural abundance of 17O (0.038%), isotopic enrichment is essential.[1] This is typically achieved by expressing the protein in bacteria grown on 17O-enriched media or by incorporating 17O-labeled amino acids.[11]
-
Sample Preparation : The 17O-labeled protein is purified and dissolved in a suitable buffer, typically at a concentration of 0.1-1 mM.[7] The sample is then transferred to an NMR tube.
-
NMR Data Acquisition : A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer.[2] For 17O NMR, specific pulse sequences are used to detect the 17O signals and their correlations with other nuclei (e.g., 1H, 13C, 15N).[11]
-
Data Processing and Spectral Analysis : The raw NMR data (Free Induction Decays) are processed using Fourier transformation to generate multidimensional spectra.[7] Specialized software is used to pick and analyze the peaks in the spectra.[12]
-
Resonance Assignment : Each peak in the NMR spectra is assigned to a specific atom in the protein.[13] This is a critical and often time-consuming step.
-
Structural Restraint Generation : The assigned NMR data is used to generate a set of structural restraints, such as distances between atoms (from Nuclear Overhauser Effects) and dihedral angles.[7]
-
Structure Calculation and Refinement : The structural restraints are used as input for computational algorithms that calculate an ensemble of 3D structures consistent with the experimental data.[7] This ensemble is then refined to optimize its stereochemical quality.
-
Structure Validation : The final ensemble of structures is validated using various quality metrics, such as Ramachandran plots and comparison with the experimental data, to ensure its accuracy and precision.[14]
X-ray Crystallography Protocol
-
Protein Purification and Crystallization : The target protein is expressed and purified to a high degree of homogeneity.[9] A screening process is then undertaken to find the optimal conditions (e.g., pH, temperature, precipitant concentration) for growing well-ordered crystals.[3][9] This is often the most challenging step in the process.[3]
-
Crystal Mounting and Cryo-cooling : A suitable crystal is selected and mounted on a goniometer head.[3][15] To minimize radiation damage during X-ray exposure, the crystal is typically flash-cooled in liquid nitrogen after being treated with a cryoprotectant.[3]
-
X-ray Diffraction Data Collection : The cryo-cooled crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[3][16]
-
Data Processing and Scaling : The collected diffraction images are processed to determine the position and intensity of each diffraction spot.[10] These intensities are then scaled and merged to create a complete dataset.
-
Phase Determination : The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[3] Phases can be determined experimentally (e.g., through anomalous dispersion) or computationally (e.g., by molecular replacement if a homologous structure is available).[10]
-
Model Building and Refinement : An initial electron density map is calculated using the measured intensities and determined phases.[10] A 3D model of the protein is then built into this map and iteratively refined to improve the fit between the model and the experimental data.[10]
-
Structure Validation : The final refined structure is rigorously validated to check its stereochemical quality (e.g., bond lengths, angles, Ramachandran plot) and its agreement with the diffraction data (e.g., R-factor and R-free).[6]
Conclusion: A Complementary Future
17O NMR spectroscopy and X-ray crystallography are powerful techniques that provide complementary information about protein structure. While X-ray crystallography excels at providing high-resolution static structures, 17O NMR offers a unique window into the dynamic nature of proteins in solution and can provide crucial information about the role of oxygen atoms in hydrogen bonding and enzymatic catalysis. The choice of technique will ultimately depend on the specific biological question being addressed, the properties of the protein of interest, and the available resources. For a comprehensive understanding of protein structure and function, an integrative approach that combines data from both techniques may often be the most powerful strategy.
References
- 1. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Protein Experimental Techniques [jeffjar.me]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. ebi.ac.uk [ebi.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. A method for validating the accuracy of NMR protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 16. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing 17O, 13C, and 15N Isotopic Tracers
In the pursuit of understanding complex biological systems, researchers and drug development professionals rely on stable isotope tracing to illuminate the intricate web of metabolic pathways. While Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are the workhorses for tracking the flow of carbon and nitrogen atoms through metabolic networks, the lesser-utilized Oxygen-17 (¹⁷O) isotope offers a unique and complementary perspective, particularly for reactions involving water, oxygen gas, and phosphate groups. This guide provides an objective comparison of these three powerful tracers, complete with experimental insights and data to help researchers design more comprehensive metabolic studies.
By cross-referencing data from ¹³C, ¹⁵N, and ¹⁷O labeling experiments, scientists can achieve a more holistic view of cellular metabolism, validating pathway activities and uncovering novel biochemical transformations that would be invisible when using a single tracer alone.
Comparative Analysis of ¹⁷O, ¹³C, and ¹⁵N Tracers
The choice of an isotopic tracer is dictated by the biological question, the metabolic pathways of interest, and analytical considerations. Each isotope has distinct properties that make it suitable for specific applications.
| Feature | ¹⁷O (Oxygen-17) | ¹³C (Carbon-13) | ¹⁵N (Nitrogen-15) |
| Natural Abundance | ~0.038%[1] | ~1.1% | ~0.368% |
| Primary Use | Tracing water metabolism, phosphorylation, O₂ consumption, and enzymatic reactions involving oxygen atom transfer.[2][3] | Tracing the flux of carbon-based metabolites through central carbon metabolism (e.g., glycolysis, TCA cycle, pentose phosphate pathway).[4] | Tracing the flow of nitrogen through amino acid and nucleotide biosynthesis and degradation pathways.[5] |
| Common Tracers | H₂¹⁷O, ¹⁷O₂ gas, ¹⁷O-labeled amino acids (e.g., [¹⁷O₂]-Glycine).[1][6] | [U-¹³C]-Glucose, [U-¹³C]-Glutamine, specifically labeled substrates like [1,2-¹³C₂]-Glucose.[4] | ¹⁵NH₄Cl, ¹⁵N-labeled amino acids (e.g., [¹⁵N]-Glutamine, [¹⁵N]-Arginine).[5][7] |
| Detection Methods | NMR Spectroscopy, Mass Spectrometry (MS).[1] | Mass Spectrometry (MS), NMR Spectroscopy. | Mass Spectrometry (MS), NMR Spectroscopy. |
| Key Advantages | Provides unique insights into reactions where oxygen atoms are key players, which are invisible to ¹³C and ¹⁵N tracers.[8] | High natural abundance and central role of carbon in metabolism make it a versatile and robust tracer for a wide range of pathways. | Essential for studying nitrogen metabolism, which is critical for protein and nucleic acid synthesis. |
| Primary Challenges | Very low natural abundance. The quadrupolar nature of the ¹⁷O nucleus leads to broad NMR signals, making detection challenging.[6] | Isotopic scrambling can sometimes complicate data interpretation. The cost of labeled substrates can be significant. | Lower natural abundance compared to ¹³C. Slower incorporation into some metabolic pools compared to carbon.[5] |
| Typical Enrichment | Can be enriched to ~90% for H₂¹⁷O for specialized studies.[1] Amino acid labeling is typically specific and targeted.[6] | High enrichment (>98%) is common for commercially available substrates like glucose and glutamine. | High enrichment (>98%) is readily available for common nitrogen sources and amino acids. |
Experimental Workflows and Signaling Pathways
A multi-isotope tracing experiment provides a layered map of metabolic activity. By introducing labeled substrates into a biological system, researchers can track the incorporation of each isotope into downstream metabolites, revealing the contributions of different precursors and the activity of intersecting pathways.
By applying these tracers, one can dissect central metabolic hubs like the TCA cycle. For instance, ¹³C from glucose tracks carbon entry via pyruvate, ¹⁵N from glutamine tracks nitrogen metabolism and anaplerotic entry, while ¹⁷O from labeled water can reveal the dynamics of hydration/dehydration reactions, such as the fumarase-catalyzed conversion of fumarate to malate.
Detailed Experimental Protocols
The following protocols provide a generalized framework for conducting multi-isotope labeling experiments in cultured mammalian cells. Specific parameters such as tracer concentration and labeling duration should be optimized for the cell line and biological question under investigation.
Protocol 1: Combined ¹³C and ¹⁵N Labeling in Cell Culture
This protocol is designed to simultaneously trace carbon and nitrogen flux from glucose and glutamine.
-
Cell Seeding and Growth: Culture adherent cells in standard, unlabeled growth medium in multi-well plates (e.g., 6-well plates) until they reach the desired confluency (typically 70-80%). Ensure enough wells are seeded for multiple time points and biological replicates.
-
Preparation of Labeled Medium: Prepare the labeling medium by supplementing basal medium (lacking glucose and glutamine) with the desired concentrations of ¹³C- and ¹⁵N-labeled substrates. A common combination is [U-¹³C]-glucose and [¹⁵N₂]-glutamine. The concentrations should mimic those in the standard growth medium.
-
Media Switch and Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled medium.
-
Immediately add the pre-warmed labeled medium to the cells. This marks the beginning of the time course (t=0).
-
-
Time-Course Sampling: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamics of isotope incorporation as metabolites approach isotopic steady state.
-
Metabolism Quenching and Metabolite Extraction:
-
To harvest, rapidly aspirate the labeling medium.
-
Immediately place the plate on dry ice and add a pre-chilled quenching/extraction solution, typically an 80:20 methanol/water mixture (-80°C), to instantly halt enzymatic activity.
-
Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites for analysis.
-
Protocol 2: ¹⁷O Labeling Using H₂¹⁷O
This protocol outlines a method for tracing the incorporation of oxygen from water into metabolites. It is often performed separately or in parallel with ¹³C/¹⁵N labeling due to the different nature of the tracer.
-
Preparation of ¹⁷O-Enriched Medium: Prepare cell culture medium using commercially available, highly enriched H₂¹⁷O (e.g., 20-70 atom percent) instead of standard H₂¹⁶O. All other components of the medium (salts, amino acids, glucose) should be prepared with this enriched water. Due to the high cost of H₂¹⁷O, this experiment is often conducted on a smaller scale.
-
Cell Culture and Media Switch:
-
Grow cells to the desired confluency in standard medium.
-
To begin labeling, rapidly aspirate the standard medium, wash once with PBS prepared with H₂¹⁷O, and replace it with the pre-warmed ¹⁷O-enriched medium.
-
-
Labeling and Harvest:
-
Incubate the cells for a predetermined period. The time required for significant ¹⁷O incorporation will vary depending on the turnover rate of the metabolite of interest. For reactions involving enzymatic water addition, labeling can be rapid.
-
Harvest the cells using the same rapid quenching and extraction method described in Protocol 1 to prevent back-exchange of the ¹⁷O label with unlabeled water in the extraction solvent.
-
-
Sample Analysis Considerations:
-
NMR: ¹⁷O NMR is challenging due to broad signals. High-field magnets (e.g., >11.7 T) can improve resolution.[6] This method is best suited for analyzing highly abundant metabolites or purified proteins where a specific site of incorporation is being investigated.
-
Mass Spectrometry: High-resolution MS can detect the mass shift corresponding to ¹⁷O incorporation. This is often more sensitive than NMR for analyzing complex mixtures of metabolites.
-
By integrating these powerful isotopic tools, researchers can dissect metabolic networks with unprecedented detail, paving the way for new discoveries in cellular physiology and the development of novel therapeutic strategies.
References
- 1. Enrichment of H(2)(17)O from tap water, characterization of the enriched water, and properties of several (17)O-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does metabolic water control the phosphate oxygen isotopes of microbial cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using oxygen isotopes of phosphate to trace phosphorus sources and cycling in Lake Erie - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17O NMR Spectroscopy: A Novel Probe for Characterizing Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indirect ¹H-MRI for H₂¹⁷O Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of H₂¹⁷O is crucial for probing metabolic activity and water kinetics in vivo. This guide provides an objective comparison of indirect ¹H-Magnetic Resonance Imaging (MRI) methods for H₂¹⁷O quantification, supported by experimental data and detailed protocols. We evaluate the accuracy of these techniques against alternative methods, offering a comprehensive resource for selecting the most suitable approach for your research needs.
Indirect ¹H-MRI techniques offer a more sensitive alternative for detecting H₂¹⁷O compared to direct ¹⁷O MRI, which is hampered by the low natural abundance and small gyromagnetic ratio of the ¹⁷O isotope. The principle behind indirect detection lies in the interaction between the ¹⁷O nucleus and neighboring protons in a water molecule. This interaction shortens the transverse relaxation times (T₂ and T₁ρ) of the water protons, and this change can be measured using a standard ¹H-MRI scanner. The magnitude of this relaxation time change is proportional to the H₂¹⁷O concentration, allowing for its quantification.
Two primary indirect ¹H-MRI methods have been developed and validated: T₁ρ-weighted imaging and T₂-based (or R₂) quantification. Both have shown promise in preclinical studies for measuring the cerebral metabolic rate of oxygen (CMRO₂) and tracking water perfusion.
Performance Comparison: Indirect ¹H-MRI vs. Alternative Methods
The choice of method for H₂¹⁷O quantification depends on factors such as required sensitivity, spatial and temporal resolution, and equipment availability. Here, we compare indirect ¹H-MRI techniques with direct ¹⁷O Magnetic Resonance Spectroscopy (MRS) and Isotope Ratio Mass Spectrometry (IRMS).
| Feature | Indirect ¹H-MRI (T₁ρ-weighted) | Indirect ¹H-MRI (R₂-based) | Direct ¹⁷O MRS/MRI | Isotope Ratio Mass Spectrometry (IRMS) |
| Principle | Measures the change in the spin-lattice relaxation time in the rotating frame (T₁ρ) of ¹H due to the presence of H₂¹⁷O. | Measures the change in the transverse relaxation rate (R₂ = 1/T₂) of ¹H due to the presence of H₂¹⁷O.[1] | Directly detects the nuclear magnetic resonance signal from the ¹⁷O nucleus.[2] | Measures the ratio of different oxygen isotopes in a sample after ionization. |
| Validation | Validated against direct ¹⁷O-MRS, showing good correlation.[3] | Shows a linear relationship between R₂ and H₂¹⁷O concentration in phantom studies.[1][4] | Considered a gold standard for non-invasive in vivo quantification. | Highly accurate and precise for ex vivo samples. |
| Sensitivity | High, capable of detecting millimolar concentrations of H₂¹⁷O. | High, with a demonstrated linear response to H₂¹⁷O concentrations from 0.25% to 5.5%.[1] | Low due to the low gyromagnetic ratio and natural abundance of ¹⁷O.[1] | Extremely high, capable of detecting very small variations in isotopic abundance. |
| Spatial Resolution | High, determined by the ¹H-MRI acquisition parameters. | High, similar to T₁ρ-weighted imaging. | Low, often limited to single-voxel measurements or low-resolution images.[1] | Not applicable (requires sample extraction). |
| Temporal Resolution | Can be performed with high temporal resolution, enabling dynamic studies. | Suitable for dynamic studies to track changes in H₂¹⁷O concentration over time.[1] | Typically lower due to the need for signal averaging to achieve sufficient signal-to-noise ratio. | Not applicable for in vivo dynamic measurements. |
| Invasiveness | Non-invasive. | Non-invasive. | Non-invasive. | Invasive (requires tissue or fluid samples). |
| Equipment | Standard clinical MRI scanner with appropriate pulse sequences.[3] | Standard clinical MRI scanner.[1][4] | Requires a high-field MRI scanner with multinuclear capabilities. | Requires a dedicated mass spectrometer. |
Experimental Data
Indirect ¹H-MRI Quantification of H₂¹⁷O
T₁ρ-weighted MRI: A study by Tailor et al. (2004) demonstrated the in vivo quantification of metabolically produced H₂¹⁷O in the rat brain using T₁ρ-weighted MRI. They found a steady-state H₂¹⁷O concentration of 25.7 ± 1.66 mM. The results were validated by direct ¹⁷O-MRS.[3] From the initial rise of the H₂¹⁷O concentration, they estimated a cerebral metabolic rate of oxygen (CMRO₂) of 2.10 ± 0.44 µmol g⁻¹ min⁻¹, which is consistent with values reported in the literature.[3]
R₂-based Quantification: A feasibility study by Martí-Bonmatí et al. (2021) investigated the use of R₂ measurements to quantify H₂¹⁷O concentrations at 3T. In phantom experiments with H₂¹⁷O concentrations ranging from 0.039% to 5.5%, they found a linear correlation between R₂ and H₂¹⁷O concentration (R² = 0.405 * [H₂¹⁷O] + 0.3215).[1][4] In an in vivo rat study, a mean 10% change in the brain R₂ value was observed after the injection of H₂¹⁷O.[1]
| Parameter | T₁ρ-weighted MRI | R₂-based MRI |
| H₂¹⁷O Concentration Range | Demonstrated for in vivo metabolic production leading to mM concentrations.[3] | Linearity demonstrated for 0.25% to 5.5% H₂¹⁷O.[1] |
| Correlation | Validated against direct ¹⁷O-MRS.[3] | Linear correlation with R² = 0.405 * [H₂¹⁷O] + 0.3215.[1][4] |
| In vivo Application | CMRO₂ estimation in rat brain.[3] | Dynamic changes in rat brain R₂ after H₂¹⁷O injection.[1] |
Experimental Protocols
Indirect ¹H-MRI for H₂¹⁷O Quantification: T₁ρ-weighted Method
This protocol is based on the methodology described by Tailor et al. (2004).
-
Animal Preparation: Anesthetize the animal (e.g., rat) and secure it in a stereotactic frame within the MRI scanner. Monitor vital signs throughout the experiment.
-
¹⁷O₂ Administration: Deliver ¹⁷O-enriched oxygen gas (e.g., 70% ¹⁷O₂) to the animal via a specialized closed-circuit respiration system to conserve the expensive isotope.[3]
-
MRI Acquisition:
-
Use a ¹H T₁ρ-weighted imaging sequence. This can be implemented on most standard MRI scanners.[3]
-
Acquire a series of images before, during, and after the administration of ¹⁷O₂ to capture the dynamic changes in H₂¹⁷O concentration.
-
-
Data Analysis:
-
Calculate the change in the T₁ρ relaxation rate (ΔR₁ρ = 1/T₁ρ,post - 1/T₁ρ,pre) for each voxel.
-
Convert ΔR₁ρ to H₂¹⁷O concentration using a predetermined calibration factor.
-
The initial rate of H₂¹⁷O increase can be used to calculate the cerebral metabolic rate of oxygen (CMRO₂).[3]
-
Indirect ¹H-MRI for H₂¹⁷O Quantification: R₂-based Method
This protocol is based on the methodology described by Martí-Bonmatí et al. (2021).[1]
-
Phantom Preparation (for calibration): Prepare a series of phantoms with known concentrations of H₂¹⁷O in a physiologically relevant medium (e.g., saline or a biological buffer).[1]
-
Animal Preparation: Anesthetize the animal and place it in the MRI scanner.
-
H₂¹⁷O Administration: Administer a bolus of H₂¹⁷O-enriched saline intravenously.[1]
-
MRI Acquisition:
-
Acquire a series of T₂-weighted images using a multi-echo spin-echo or turbo spin-echo sequence before and after the H₂¹⁷O injection.[1]
-
This allows for the calculation of T₂ maps, from which R₂ (1/T₂) maps can be derived.
-
-
Data Analysis:
-
Calculate the R₂ maps from the multi-echo T₂-weighted images.
-
Determine the change in R₂ (ΔR₂) in the region of interest after H₂¹⁷O administration.
-
Quantify the H₂¹⁷O concentration using the linear calibration curve obtained from the phantom experiments.[1]
-
Visualizations
Caption: Experimental workflow for T₁ρ-weighted indirect ¹H-MRI of H₂¹⁷O.
Caption: Experimental workflow for R₂-based indirect ¹H-MRI of H₂¹⁷O.
References
- 1. Quantification of H217O by 1H-MR imaging at 3 T: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo 17O MRS Imaging – Quantitative Assessment of Regional Oxygen Consumption and Perfusion Rates in Living Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton MRI of metabolically produced H2 17O using an efficient 17O2 delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of H217O by 1H-MR imaging at 3 T: a feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Water-17O: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of isotopically labeled compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Water-17O, ensuring the protection of personnel and the environment. The central principle governing the disposal of this compound is that the Oxygen-17 isotope is stable and non-radioactive. Consequently, the disposal procedures are determined by the chemical properties of the solution in which the this compound is contained, rather than the isotope itself.
Immediate Safety and Handling
While this compound is chemically identical to natural water, it is imperative to adhere to standard laboratory safety protocols. The primary risks associated with this compound are not from the isotope but from any hazardous materials that may be mixed with it.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling any chemical substance.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any potentially harmful vapors from solutes.
-
Spill Response: In the event of a spill, contain it to prevent it from entering drains. Absorb the spill with inert material and dispose of the contaminated material as chemical waste, following your institution's guidelines.
Key Safety and Chemical Data
The disposal protocol for this compound is contingent on its identity as a stable, non-radioactive isotope. The following table summarizes the key data pertinent to its safe handling and disposal.
| Property | Data | Source Citation |
| Isotope | Oxygen-17 (¹⁷O) | |
| Radioactivity | Stable, Non-Radioactive | |
| Primary Hazard Class | Non-Hazardous (as pure H₂¹⁷O) | |
| Physical State | Clear, Colorless Liquid | N/A |
| Disposal Consideration | Governed by chemical solutes, not the isotope |
Disposal Decision Workflow
The logical process for determining the correct disposal path for any isotopically labeled compound is straightforward. The primary decision point is identifying whether the isotope is stable or radioactive. The diagram below illustrates this workflow for this compound.
Essential Safety and Operational Guide for Handling Water-17O
For researchers, scientists, and drug development professionals, the precise and safe handling of isotopically labeled compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Water-17O (H₂¹⁷O), a stable isotope of water. Adherence to these procedures will ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Key Physical and Chemical Data
This compound shares most of the physical and chemical properties of natural water. The key difference lies in its molecular weight due to the presence of the heavier oxygen isotope. This subtle difference is critical for the specialized applications of this compound, primarily in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in metabolic and reaction mechanism studies.
| Property | Data |
| CAS Number | 13768-40-6 |
| Molecular Formula | H₂¹⁷O |
| Molecular Weight | Approximately 19.02 g/mol |
| Boiling Point | 100 °C |
| Melting Point | 0 °C |
| Density | Approximately 1.044 g/mL at 25 °C |
| Physical State | Clear, colorless liquid |
| Hazards | Non-hazardous, non-flammable, non-toxic. As a stable isotope, it is not radioactive. |
Personal Protective Equipment (PPE)
While this compound is not a hazardous substance, adherence to standard laboratory good practice is essential to prevent contamination of the isotopically-enriched material and to protect the user from any other potential laboratory hazards.
Standard PPE includes:
-
Lab Coat: A clean, buttoned lab coat should be worn to protect from splashes of other reagents used in conjunction with this compound.
-
Gloves: Nitrile or latex gloves are required to prevent contamination of the sample.
-
Eye Protection: Safety glasses or goggles must be worn to protect the eyes from splashes.
Step-by-Step Handling Protocol
The primary goal when handling this compound is to prevent its contamination with regular water (H₂¹⁶O) and to avoid any loss of this valuable material.
1. Preparation and Work Area Setup:
- Designate a clean and dry area for handling this compound.
- Ensure all glassware and equipment are scrupulously clean and dry to prevent isotopic dilution.
- Have all necessary equipment, such as micropipettes with fresh tips, vials, and septa, readily available.
2. Handling the Sample:
- Before use, allow the sealed container of this compound to equilibrate to room temperature to prevent condensation from atmospheric moisture, which would contaminate the sample.
- Work quickly and efficiently to minimize the sample's exposure to the atmosphere, as it can exchange with ambient water vapor.
- Use a positive displacement pipette or a gas-tight syringe for accurate and contamination-free transfer of small volumes.
- Seal all vials and containers containing this compound immediately after use with airtight caps or septa.
3. In Experimental Use (e.g., NMR Sample Preparation):
- When preparing a sample for NMR analysis, dissolve the compound of interest directly in the required volume of this compound within the NMR tube.
- Cap the NMR tube immediately and seal it with parafilm to prevent any evaporation or atmospheric moisture ingress.
4. Storage:
- Store this compound in its original, tightly sealed container.
- For long-term storage, refrigeration at approximately 4°C is recommended to minimize any potential for microbial growth.[1]
- Ensure the container is well-labeled with the isotopic enrichment and date of receipt.
Disposal Plan
As this compound is a stable, non-radioactive isotope of water, its disposal is governed by its chemical properties.
1. Waste Segregation:
- Collect any unused or contaminated this compound in a dedicated, clearly labeled waste container.
- Do not mix with organic solvents or other chemical waste streams.
2. Disposal Procedure:
- For small quantities (typically in the microliter to milliliter range) used in laboratory experiments, this compound can be disposed of down the drain with copious amounts of water, in accordance with standard laboratory procedures for non-hazardous aqueous waste.
- Always consult and adhere to your institution's specific waste disposal guidelines. While chemically non-hazardous, some institutions may have specific protocols for isotopically labeled materials.
Operational Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
